Minoxidil
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 4 approved and 1 investigational indication. This drug has a black box warning from the FDA.
Structure
3D Structure
属性
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
| Record name | SID46500395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS No. |
38304-91-5 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | minoxidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minoxidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOXIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Minoxidil's Mechanism of Action on Hair Follicle Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minoxidil (B1677147), an FDA-approved topical treatment for androgenetic alopecia, has been in clinical use for decades. Despite its widespread application, the precise molecular mechanisms underpinning its hair growth-promoting effects, particularly its influence on hair follicle stem cells (HFSCs), are still being elucidated. Originally developed as an antihypertensive medication, its action as a potassium channel opener is a key feature, but contemporary research reveals a more complex and multifaceted mechanism of action. This guide provides an in-depth technical overview of the current understanding of how this compound interacts with the hair follicle, with a specific focus on the signaling pathways and cellular processes that influence HFSC behavior. We will delve into the experimental evidence, present quantitative data from key studies, and outline the methodologies used to investigate these effects.
Core Mechanisms of Action
This compound's therapeutic effect on hair follicles is not attributed to a single mode of action but rather to a convergence of several molecular and cellular activities. Its active metabolite, this compound sulfate, is primarily responsible for its pharmacological effects. The primary mechanisms include the opening of ATP-sensitive potassium channels, activation of the Wnt/β-catenin signaling pathway, stimulation of growth factor production, and anti-apoptotic effects on follicular cells.
ATP-Sensitive Potassium Channel (K-ATP) Opening
The foundational mechanism attributed to this compound is its function as an opener of ATP-sensitive potassium (K-ATP) channels in the cell membranes of vascular smooth muscle and, putatively, in hair follicle cells.[1][2]
-
Hyperpolarization: The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane.
-
Vasodilation: In blood vessels, this hyperpolarization closes voltage-gated calcium channels, leading to vasodilation and increased blood flow. This enhanced microcirculation is thought to improve the delivery of oxygen and nutrients to the hair follicle.[1][2][3]
-
Direct Follicular Action: Research indicates that human hair follicles express two types of K-ATP channels. This compound appears to specifically stimulate the SUR2B/Kir6.1 channel type found in the dermal papilla and hair sheath, suggesting a direct effect on follicular cells beyond simple vasodilation.[4][5][6]
Activation of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for hair follicle morphogenesis and for maintaining the anagen (growth) phase of the hair cycle.[7][8] this compound has been shown to activate this critical pathway in dermal papilla cells (DPCs).[9][10]
-
β-Catenin Stabilization: this compound treatment leads to the accumulation and nuclear translocation of β-catenin in DPCs.[10]
-
Anagen Prolongation: By activating this pathway, this compound is thought to prolong the anagen phase, delaying the transition to the catagen (regression) phase.[7][10]
-
Gene Expression: Nuclear β-catenin acts as a transcriptional co-activator, upregulating the expression of target genes like Lymphoid Enhancer-binding Factor 1 (Lef-1) and Axin2, which are crucial for hair follicle stem cell activity.[10] this compound also enhances the expression of the prostaglandin (B15479496) E2 receptor (EP2), which is a target of the β-catenin pathway.[11]
Stimulation of Growth Factors and Anti-Apoptotic Effects
This compound exerts proliferative and anti-apoptotic effects on DPCs, which are crucial for signaling to and maintaining the activity of hair follicle stem cells.
-
Paracrine Signaling: this compound stimulates adipose-derived stem cells (ASCs) to secrete growth factors, including Chemokine (C-X-C motif) ligand 1 (CXCL1), Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), and Platelet-Derived Growth Factor-C (PDGF-C).[12][13] These factors, in turn, promote the proliferation of DPCs.[12][13]
-
ERK and Akt Activation: In DPCs, this compound activates the Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) signaling pathways.[14]
-
Inhibition of Apoptosis: Activation of ERK and Akt pathways leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting DPC survival and prolonging the anagen phase.[14]
-
VEGF Upregulation: this compound increases the expression of Vascular Endothelial Growth Factor (VEGF) mRNA, which is essential for perifollicular vascularization and plays a role in regulating hair follicle size.[11]
Stimulation of Prostaglandin Synthesis
Prostaglandins are lipid compounds that play a significant role in regulating hair growth. This compound has been shown to modulate their synthesis.
-
PGE2 Production: this compound stimulates the production of Prostaglandin E2 (PGE2) by activating prostaglandin endoperoxide synthase-1 (COX-1).[11][15]
-
Anagen Induction: PGE2 is known to promote hair growth and may contribute to the anagen-prolonging effects of this compound.[3]
Quantitative Data on this compound Efficacy
The clinical and experimental efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of Topical this compound in Androgenetic Alopecia (Human Studies)
| Study Population | Treatment | Duration | Key Quantitative Outcome | Reference |
| Women with AGA | 2% this compound Solution | 32 Weeks | +42.5% increase in total hair weight (vs. +1.9% for placebo) | [16] |
| Women with AGA | 2% this compound Solution | 32 Weeks | +29.9% increase in total hair count (vs. -2.6% for placebo) | [16] |
| Men with AGA | 5% this compound Solution | 48 Weeks | 45% more hair regrowth than 2% this compound group | [11] |
| Women with FPHL | 5% vs 2% this compound | 48 Weeks | Hair count increase: >30% (5% MS) vs. ~18% (2% MS) | [17] |
| Men with AGA | 2% this compound Solution | 12 Months | No significant change in total or meaningful hair density | [18][19] |
AGA: Androgenetic Alopecia, FPHL: Female Pattern Hair Loss, MS: this compound Solution
Table 2: Efficacy of Oral this compound in Androgenetic Alopecia (Human Studies)
| Study Population | Treatment | Duration | Key Quantitative Outcome | Reference |
| Patients with FPHL | 1.25 mg oral this compound | 24 Weeks | +38% frontal hair density, +23% vertex hair density | [20] |
| Patients with FPHL | 0.25 mg oral this compound | 6 Months | Total hair density increased from 102 to 112.2 hairs/cm² | [20] |
| Patients with Nonscarring Alopecia | 1.25-10 mg oral this compound | 8 Months | +24.4% increase in terminal hair count per cm² | [21] |
Table 3: In Vitro Effects of this compound on Dermal Papilla Cells
| Parameter | This compound Concentration | Result | Reference |
| ERK Phosphorylation | 1.0 µM | +351% increase | [14] |
| Akt Phosphorylation | 1.0 µM | +257% increase | [14] |
| Bcl-2 Expression | 1.0 µM | >150% increase | [14] |
| Bax Expression | 1.0 µM | >50% decrease | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies investigating this compound's mechanism of action.
Anagen Induction in C57BL/6 Mice
This model is widely used to study the effects of compounds on the hair cycle, as these mice have a synchronized hair growth phase.
-
Objective: To determine if a test compound can induce the transition from the telogen (resting) phase to the anagen (growth) phase.
-
Animal Model: 7-week-old male C57BL/6 mice, whose dorsal hair is in the telogen phase.[22]
-
Procedure:
-
Acclimatization: Mice are acclimated to laboratory conditions for at least one week.[22]
-
Depilation: The dorsal back skin is shaved with electric clippers, followed by the application of a depilatory cream to synchronize the hair follicles in the telogen phase.[10][22]
-
Treatment: After a resting period (e.g., 10 days), a topical solution of this compound (e.g., 3% or 5%) or a vehicle control is applied daily to the depilated area.[10][22]
-
Observation & Imaging: The dorsal skin is visually monitored and photographed daily. The onset of anagen is marked by skin darkening due to melanin (B1238610) synthesis in the new anagen hair follicles.[22]
-
Data Analysis:
-
-
Histological Analysis:
-
At the end of the experiment, skin biopsies are collected from the treated area.
-
Tissues are fixed (e.g., in 10% neutral buffered formalin), embedded in paraffin, and sectioned.[22]
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize hair follicle morphology and determine the hair cycle stage (anagen, catagen, telogen).[22] A Hair Cycle Score (HCS) may be calculated.[10]
-
Analysis of Wnt/β-Catenin Pathway Activity in DPCs
-
Objective: To measure the effect of this compound on β-catenin signaling activity in cultured human dermal papilla cells.
-
Cell Culture: Human DPCs are cultured under standard conditions.
-
Luciferase Reporter Assay:
-
Transfection: DPCs are transiently transfected with a β-catenin responsive TCF reporter plasmid (pTopflash), which contains TCF binding sites upstream of a luciferase reporter gene. A negative control plasmid (pFopflash) with mutated TCF binding sites is used in parallel.[10]
-
Treatment: After transfection, cells are treated with this compound or a vehicle control.
-
Lysis & Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: An increase in luciferase activity in pTopflash-transfected cells (but not pFopflash) indicates activation of the β-catenin signaling pathway.[10]
-
-
Immunofluorescence and Western Blot:
-
Treatment: Cultured DPCs are treated with this compound.
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody. Nuclear counterstaining (e.g., with DAPI) is performed. Confocal microscopy is used to visualize the subcellular localization of β-catenin. Nuclear accumulation is indicative of pathway activation.[10]
-
Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total β-catenin, phosphorylated GSK3β, Axin2, and Lef-1 to assess changes in protein levels and phosphorylation status.[10]
-
Conclusion and Future Directions
The mechanism of action of this compound on hair follicle stem cells is intricate, involving a synergistic combination of vasodilation, direct action on follicular K-ATP channels, potent activation of the Wnt/β-catenin pathway, and the promotion of a pro-survival, pro-growth microenvironment through the modulation of growth factors and anti-apoptotic pathways. While significant progress has been made, the precise interplay between these pathways and their direct impact on the hair follicle stem cell niche remains an active area of research.
Future investigations should focus on:
-
Stem Cell Specificity: Elucidating the direct effects of this compound on the different stem cell populations within the hair follicle bulge and their immediate progeny.
-
Pathway Crosstalk: Investigating the connections and hierarchies between the K-ATP channel opening, Wnt/β-catenin signaling, and prostaglandin synthesis in response to this compound.
-
Responder vs. Non-Responder Biomarkers: Further validation of sulfotransferase (SULT1A1) activity as a predictive biomarker for this compound response and identification of other genetic or cellular factors that determine treatment efficacy.[11][15]
A deeper understanding of these mechanisms will not only refine the clinical use of this compound but also pave the way for the development of novel, more targeted therapies for hair loss disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound-usa.com [this compound-usa.com]
- 3. This compound-usa.com [this compound-usa.com]
- 4. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farjo.com [farjo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Quantitative estimation of hair growth. I. androgenetic alopecia in women: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative assessment of 2% topical this compound in the treatment of male pattern baldness | Semantic Scholar [semanticscholar.org]
- 20. Low-Dose Oral this compound for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
The Critical Role of Sulfotransferase Enzymes in Minoxidil Bioactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Minoxidil (B1677147), a widely utilized therapeutic agent for androgenetic alopecia, functions as a prodrug that requires bioactivation to exert its pharmacological effects. This process is critically dependent on the enzymatic activity of sulfotransferases (SULTs), which convert this compound into its active metabolite, this compound sulfate (B86663). The efficacy of topical this compound is directly correlated with the level of SULT activity in the hair follicles, particularly the SULT1A1 isoform. This technical guide provides an in-depth exploration of the role of sulfotransferase enzymes in this compound bioactivation, detailing the enzymatic kinetics, relevant signaling pathways, and established experimental protocols for assessing enzyme activity. Understanding these core mechanisms is paramount for the development of more effective and personalized treatments for hair loss.
Introduction: The Prodrug Nature of this compound
This compound, in its original form, is pharmacologically inactive for hair growth stimulation. Its therapeutic action is initiated upon its conversion to this compound sulfate.[1][2] This bioactivation is a phase II metabolic reaction catalyzed by sulfotransferase enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-oxide group of the this compound molecule. The resulting this compound sulfate is the active moiety responsible for the observed effects on hair follicles.[1]
The Sulfotransferase Enzyme Family and this compound
The sulfotransferase superfamily comprises several enzymes with varying substrate specificities and tissue distribution. Research has identified that the bioactivation of this compound is primarily carried out by the SULT1A subfamily.
Key Sulfotransferase Isoforms
-
SULT1A1: This isoform is considered the predominant enzyme responsible for this compound sulfation within the outer root sheath of hair follicles.[3] Its expression level in the scalp is a major determinant of an individual's response to topical this compound treatment.[3][4]
-
SULT1A3 and SULT1E1: While SULT1A1 is the primary catalyst, other isoforms such as SULT1A3 and SULT1E1, also present in the scalp, may contribute to this compound bioactivation, albeit to a lesser extent.
Tissue Distribution
Sulfotransferase enzymes are expressed in various tissues throughout the body, with the highest concentrations found in the liver.[5] However, for the purpose of topical this compound efficacy, the localized activity within the hair follicles is of paramount importance.
Enzyme Kinetics of this compound Sulfation
The efficiency of this compound bioactivation by different SULT isoforms can be quantified by their kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). While comprehensive comparative data is still emerging, available information indicates that SULT1A1 exhibits a high affinity for this compound.
| Enzyme Isoform | Substrate | Apparent Km | Apparent Vmax | Source Tissue/System |
| P-PST (SULT1A1) | This compound | 0.45 mM | 1.1 nmol/min/mg protein | Human Liver Cytosol |
| P-PST (SULT1A1) | p-Nitrophenol | 0.8 µM | 1.9 nmol/min/mg protein | Human Liver Cytosol |
| MNX-ST | This compound | 0.38 mM | - | Human Platelets |
| TL PST | Dopamine | 60 µM | - | Human Platelets |
| TS PST | p-Nitrophenol | 0.4 µM | - | Human Platelets |
Note: Data on the specific kinetics of SULT1A3 and SULT1E1 with this compound is limited in the reviewed literature. P-PST (phenol-sulfating form of phenol (B47542) sulfotransferase) is now recognized as SULT1A1. MNX-ST refers to this compound sulfotransferase activity, which is primarily attributed to SULT1A1. TL and TS PST refer to thermolabile and thermostable phenol sulfotransferase, respectively.
Mechanism of Action of this compound Sulfate
Once formed, this compound sulfate exerts its hair growth-promoting effects through multiple signaling pathways.
dot
Caption: Bioactivation of this compound and subsequent signaling pathways in dermal papilla cells.
Potassium Channel Opening
The primary mechanism of action of this compound sulfate is the opening of ATP-sensitive potassium channels (KATP channels) in the cell membranes of vascular smooth muscle and, importantly, hair follicle cells.[6][7] This leads to potassium ion efflux and hyperpolarization of the cell membrane. The resulting vasodilation is thought to increase blood flow to the hair follicles, thereby delivering more oxygen, blood, and nutrients to support hair growth.[8]
Stimulation of Growth Factors
This compound sulfate stimulates the production of various growth factors within the hair follicle microenvironment, including:
-
Vascular Endothelial Growth Factor (VEGF): this compound has been shown to upregulate VEGF expression, which is crucial for perifollicular vascularization.[1][9] This enhanced blood supply is thought to be a key contributor to the anagen-prolonging effects of the drug.
-
Prostaglandins: this compound stimulates the synthesis of prostaglandin E2 (PGE2), which is also implicated in promoting hair growth.[1]
Wnt/β-catenin Signaling Pathway
Recent studies suggest that this compound may also activate the Wnt/β-catenin signaling pathway in dermal papilla cells.[2][10] This pathway is a critical regulator of hair follicle development and cycling, and its activation by this compound could contribute to the prolongation of the anagen (growth) phase of the hair cycle.
Experimental Protocols for Assessing Sulfotransferase Activity
The variability in SULT1A1 activity among individuals necessitates reliable methods for its measurement to predict treatment response.[11]
dot
Caption: Workflow for assessing SULT1A1 activity in plucked hair follicles.
Colorimetric Assay for SULT1A1 Activity in Plucked Hair Follicles
This is a commonly used method to predict a patient's response to topical this compound.[3][12][13]
Principle: The assay indirectly measures SULT1A1 activity by coupling the sulfation of this compound to the conversion of a chromogenic substrate, p-nitrophenyl sulfate (PNPS), to p-nitrophenol (PNP). The amount of PNP produced, which can be quantified spectrophotometrically, is proportional to the SULT1A1 activity in the hair follicle sample.[3]
Detailed Methodology:
-
Sample Collection: Pluck 5-10 hairs with intact root sheaths from the vertex of the scalp.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing this compound, p-nitrophenyl sulfate (PNPS), and the universal sulfotransferase cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). A control reaction containing a known SULT1A1 inhibitor, such as acetylsalicylic acid, should also be prepared.
-
Incubation: Immerse the hair follicle bulbs in the reaction mixture and incubate at 37°C for a defined period (e.g., 24 hours).
-
Reaction Termination: Stop the reaction by adding a suitable reagent, such as sodium hydroxide.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 405 nm to quantify the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the SULT1A1 activity, often expressed as optical density (OD) units. A pre-determined cut-off value is used to classify individuals as likely responders or non-responders. For example, an OD405 value above a certain threshold (e.g., 0.4 AU) has been correlated with a higher likelihood of response to this compound treatment.[10] Studies have demonstrated the predictive value of this assay with high sensitivity and specificity.[11][14]
Radiometric Sulfotransferase Assay
This is a more direct and highly sensitive method for measuring sulfotransferase activity.
Principle: This assay uses a radiolabeled sulfate donor, [35S]PAPS. The transfer of the radiolabeled sulfonate group to this compound is quantified by measuring the radioactivity of the resulting [35S]this compound sulfate.
Detailed Methodology:
-
Enzyme Source: Recombinant human SULT1A1 or cytosol preparations from relevant tissues (e.g., liver, scalp) can be used.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, this compound, and [35S]PAPS in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Separation: Separate the radiolabeled product, [35S]this compound sulfate, from the unreacted [35S]PAPS. This can be achieved using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [35S]this compound sulfate using a scintillation counter.
-
Kinetic Analysis: By varying the concentrations of this compound and PAPS, this method can be used to determine the Km and Vmax of the sulfotransferase enzyme for this compound.
Genetic Polymorphisms of SULT1A1 and this compound Response
Genetic variations in the SULT1A1 gene can lead to inter-individual differences in enzyme activity and, consequently, in the response to this compound treatment.
dot
Caption: Correlation between SULT1A1 genotype, enzyme activity, and predicted this compound response.
Several single nucleotide polymorphisms (SNPs) in the SULT1A1 gene have been identified and linked to altered enzyme activity. For instance, certain alleles are associated with reduced enzyme stability and lower catalytic activity. Individuals carrying these low-activity alleles are more likely to be poor responders to topical this compound.[15] Genotyping for these specific SNPs can serve as a valuable tool in predicting treatment efficacy and personalizing therapy for androgenetic alopecia.[11][15]
| SULT1A1 Genotype (Example SNP: rs9282861) | Associated SULT1A1 Activity | Predicted Response to this compound |
| GG | High | Good responder |
| GA | Intermediate | Variable responder |
| AA | Low | Poor responder |
Conclusion and Future Directions
The bioactivation of this compound by sulfotransferase enzymes, predominantly SULT1A1, is a cornerstone of its therapeutic effect on hair growth. The direct correlation between follicular SULT1A1 activity and clinical response highlights the importance of this enzymatic pathway. The development and validation of assays to measure SULT1A1 activity in hair follicles have provided a valuable tool for predicting treatment outcomes and offer a step towards personalized medicine in the management of androgenetic alopecia.
Future research should focus on:
-
Elucidating the precise kinetic parameters of this compound with all relevant SULT isoforms to build a more complete quantitative picture.
-
Developing strategies to upregulate follicular SULT1A1 activity in individuals with low baseline levels, potentially converting non-responders into responders.
-
Further investigating the downstream signaling pathways activated by this compound sulfate to identify new therapeutic targets for hair loss.
-
Conducting large-scale clinical trials to solidify the clinical utility of SULT1A1 genotyping and activity assays in routine dermatological practice.
By continuing to unravel the complexities of this compound bioactivation, the scientific and medical communities can pave the way for more effective and targeted therapies for individuals experiencing hair loss.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfation of this compound by multiple human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced hair growth is mediated by adenosine in cultured dermal papilla cells: possible involvement of sulfonylurea receptor 2B as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. Novel enzymatic assay predicts this compound response in the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10633688B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Sulfotransferase activity in plucked hair follicles predicts response to topical this compound in the treatment of female androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SULT1A1: Can This Gene Predict Hair Regrowth From this compound? [perfecthairhealth.com]
The Role of Minoxidil in Modulating Potassium Channels: An In-Depth Analysis of its Impact on Hair Follicle Physiology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Minoxidil (B1677147), a widely utilized therapeutic agent for androgenetic alopecia, exerts its primary pharmacological effect through the modulation of ATP-sensitive potassium (K-ATP) channels within the intricate microenvironment of the hair follicle. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's action, with a specific focus on its interaction with potassium channels and the subsequent signaling cascades that promote hair growth. Detailed experimental protocols for investigating these phenomena are presented, alongside a synthesis of quantitative data from pivotal studies. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex biological processes involved. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of hair follicle physiology and the development of novel therapeutic strategies for hair loss.
Introduction
The discovery of this compound's hair growth-promoting properties was serendipitous, arising from its clinical use as a vasodilator for hypertension.[1] Subsequent research has elucidated that its mechanism of action is intrinsically linked to its function as a potassium channel opener.[2] This guide delves into the core of this mechanism, exploring the specific potassium channel subtypes involved, their localization within the hair follicle, and the downstream cellular and molecular events triggered by this compound's binding.
This compound and ATP-Sensitive Potassium Channels in the Hair Follicle
The primary molecular target of this compound's active metabolite, this compound sulfate, is the ATP-sensitive potassium (K-ATP) channel.[2] These channels are hetero-octameric protein complexes composed of two distinct subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and a regulatory sulfonylurea receptor (SUR) subunit.[3]
Human hair follicles express two main isoforms of K-ATP channels:
-
Kir6.1/SUR2B: Predominantly located in the dermal papilla and dermal sheath cells.[4][5] this compound exhibits a selective activation of this channel subtype.[4][5]
-
Kir6.2/SUR1: Found in the epithelial matrix cells of the hair bulb.[4]
This compound's therapeutic effect is primarily mediated through its interaction with the SUR2B subunit of the K-ATP channel in the dermal papilla cells.[1]
Mechanism of Action: From Channel Opening to Hair Growth
The opening of the Kir6.1/SUR2B channels by this compound leads to potassium ion efflux, resulting in hyperpolarization of the dermal papilla cell membrane.[1] This event initiates a cascade of downstream signaling pathways that collectively contribute to the promotion of hair growth.
Caption: Signaling pathway of this compound's action on hair follicle dermal papilla cells.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of this compound.
Table 1: Effect of this compound on Hair Shaft Elongation in vitro
| This compound Concentration | Change in Hair Shaft Elongation | Study Reference |
| 200 ng/mL | Significant stimulation over 5 days (P<0.01) | [5] |
| 10 pg/mL | No significant effect | [5] |
| 200 µg/mL | Significant inhibition | [5] |
Table 2: Effect of this compound on Vascular Endothelial Growth Factor (VEGF) Expression in Human Dermal Papilla Cells
| This compound Concentration | Fold Increase in VEGF mRNA | Study Reference |
| 0.2 µmol/L | Dose-dependent increase | [3][6] |
| 2 µmol/L | Dose-dependent increase | [3][6] |
| 6 µmol/L | Dose-dependent increase | [3][6] |
| 12 µmol/L | Dose-dependent increase | [3][6] |
| 24 µmol/L | 6-fold increase | [3][6] |
| 2 mM | Clear induction | [7] |
Table 3: Clinical Efficacy of Topical this compound in Women with Androgenetic Alopecia (32-week study)
| Treatment Group | Average Change in Total Hair Weight | Average Change in Total Hair Count | Study Reference |
| 2% this compound | +42.5% (p = 0.018) | +29.9% (p = 0.022) | [8] |
| Placebo | +1.9% | -2.6% | [8] |
Table 4: Effect of Oral this compound on Serum VEGF Levels (12-week study)
| Treatment Group | Mean Serum VEGF Level (Post-treatment) | Study Reference |
| 1 mg/day Oral this compound | 217.88 ± 22.65 pg/ml (p < 0.0001 vs. control) | [9] |
| Control | 142.81 ± 23.14 pg/ml | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects on hair follicle physiology.
Human Hair Follicle Organ Culture
This ex vivo model maintains the three-dimensional structure of the hair follicle, allowing for the assessment of hair shaft elongation and other biological parameters.[1]
Caption: Experimental workflow for human hair follicle organ culture.
Protocol:
-
Isolation: Obtain human scalp skin biopsies. Under a stereomicroscope, microdissect individual anagen VI hair follicles.[1]
-
Culture: Place each isolated follicle in a well of a 24-well plate containing supplemented Williams' E medium.[1]
-
Treatment: After an initial 24-hour culture period, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.[1]
-
Maintenance: Culture the follicles for 7-10 days at 37°C and 5% CO2, changing the medium every 2-3 days.[1]
-
Analysis: Measure hair shaft elongation daily using a calibrated microscope. At the end of the culture period, follicles can be fixed for histological analysis (e.g., H&E staining) or processed for molecular analysis (e.g., qPCR for gene expression).[1]
Human Dermal Papilla Cell Culture
Primary cultures of dermal papilla cells are essential for studying the direct effects of this compound at the cellular level.
Protocol:
-
Isolation: Isolate dermal papillae from microdissected human hair follicles.[10]
-
Explant Culture: Place the isolated papillae onto a culture dish with scratches to aid adherence. Culture in DMEM supplemented with 20% FBS and 1% antibiotics.[10]
-
Cell Growth: Incubate at 37°C and 5% CO2. Cells will migrate out from the explant.[10]
-
Subculture: Once confluent, passage the cells using standard cell culture techniques.[10]
-
3D Spheroid Culture (Optional): For a more physiologically relevant model, dermal papilla cells can be cultured as 3D spheroids using the hanging drop method.[11]
Electrophysiological Recording (Patch-Clamp)
The patch-clamp technique allows for the direct measurement of ion channel activity in dermal papilla cells.
Protocol:
-
Cell Preparation: Culture human dermal papilla cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Using a micromanipulator, form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Configurations:
-
Cell-attached: Record the activity of channels within the sealed patch of membrane.
-
Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell, allowing for the measurement of macroscopic currents.
-
Inside-out/Outside-out: Excise the membrane patch to study single-channel properties with controlled access to the intracellular or extracellular faces of the membrane, respectively.
-
-
Data Acquisition and Analysis: Use a patch-clamp amplifier and data acquisition software to record and analyze ion channel currents.
Conclusion
This compound's efficacy in promoting hair growth is unequivocally linked to its role as a potassium channel opener, specifically targeting the Kir6.1/SUR2B channels in dermal papilla cells. The subsequent hyperpolarization and downstream signaling events, including increased intracellular calcium and VEGF production, create a pro-growth environment for the hair follicle. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of hair follicle physiology and to develop next-generation therapies for hair loss disorders. The continued exploration of the signaling pathways modulated by potassium channel openers holds significant promise for the future of hair restoration therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tressless.com [tressless.com]
- 3. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative estimation of hair growth. I. androgenetic alopecia in women: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oral this compound on serum VEGF and hair regrowth in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D Spheroid Human Dermal Papilla Cell as an Effective Model for the Screening of Hair Growth Promoting Compounds: Examples of this compound and 3,4,5-Tri-O-caffeoylquinic acid (TCQA) - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Minoxidil's Action: A Technical Whitepaper on its Vasodilatory and Cellular Mechanisms in Hair Regrowth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minoxidil (B1677147), a cornerstone in the treatment of androgenetic alopecia, has a well-documented efficacy, yet its precise mechanism of action remains a subject of intensive investigation. Initially developed as a vasodilator for hypertension, its serendipitous effect on hair growth has led to decades of research attempting to unravel the complex interplay between its vascular and direct cellular effects on the hair follicle. This technical guide provides an in-depth analysis of the dual mechanisms of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the critical signaling pathways. The evidence presented herein aims to offer a comprehensive resource for researchers and professionals in the field of hair biology and drug development, facilitating a deeper understanding of this compound's therapeutic effects and informing the development of novel treatments for hair loss.
Introduction: The Dual-Action Hypothesis
This compound's journey from an antihypertensive agent to a leading hair loss therapeutic is rooted in its multifaceted biological activities. The prevailing understanding is that this compound's efficacy is not attributable to a single mechanism but rather a combination of two primary actions:
-
Vasodilatory Effects: As a potent potassium channel opener, this compound induces vasodilation, theoretically increasing blood flow to the scalp and, consequently, the delivery of oxygen and nutrients to the hair follicles.
-
Direct Cellular Effects: Mounting evidence suggests that this compound and its active metabolite, this compound sulfate (B86663), directly stimulate hair follicle cells, including dermal papilla cells and keratinocytes. This stimulation involves the modulation of various signaling pathways that promote cell proliferation, prolong the anagen (growth) phase of the hair cycle, and upregulate the expression of growth factors.
This whitepaper will dissect these two interconnected pathways, providing a granular look at the experimental evidence that supports each.
The Role of Sulfotransferase: Bioactivation is Key
This compound is a prodrug that requires conversion to its active form, this compound sulfate, to exert its biological effects.[1] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[1][2] The activity of this enzyme varies significantly among individuals and is a critical determinant of treatment response.[2]
Table 1: Sulfotransferase (SULT1A1) Activity and this compound Response
| Parameter | Finding | Reference |
| SULT1A1 Activity Assay | A colorimetric assay measuring the conversion of p-nitrophenyl sulfate to p-nitrophenyl, coupled to this compound sulfation, can predict treatment response. An optical density at 405 nm of less than 0.4 is considered a marker for low follicular sulfotransferase activity. | [2] |
| Predictive Value of SULT1A1 Assay | The assay for SULT1A1 activity has been shown to predict responders to this compound therapy with a sensitivity of 95% and a specificity of 73%. | [2] |
| SULT1A1 and Oral this compound Response | Interestingly, a study on oral this compound found that patients with low hair follicle SULT activity showed a higher response rate (85%) compared to those with high enzyme activity (43%). | [3] |
Vasodilatory Effects: More Than Just Increased Blood Flow?
The initial hypothesis for this compound's hair growth-promoting effect centered on its ability to increase cutaneous blood flow. While this effect is well-documented, its direct contribution to hair growth is still debated.
Table 2: Quantitative Data on this compound-Induced Vasodilation
| This compound Concentration | Measurement Technique | Key Finding | Reference |
| 5% Topical Solution | Laser Doppler Velocimetry (LDV) | A 3-fold increase in cutaneous blood flow was observed within 15 minutes of application, which was maintained for about 1 hour. This effect was statistically significant (p < 0.0001). | [4] |
| 1%, 3%, and 5% Topical Solutions | Laser Doppler Velocimetry (LDV) and Photopulse Plethysmography (PPG) | The 5% solution demonstrated a greater increase in blood flow compared to lower concentrations and placebo. No systemic effects on vital signs were observed. | [4] |
While increased blood flow is a consistent finding, some studies suggest it may not be the primary driver of hair growth, as other potent vasodilators do not exhibit the same hair growth-promoting properties. This has led to a greater focus on the direct cellular effects of this compound.
Cellular Effects: A Cascade of Molecular Events
This compound's interaction with hair follicle cells initiates a complex signaling cascade that ultimately leads to increased hair growth. The primary target is believed to be the ATP-sensitive potassium channels (KATP) on the cell membrane.
Potassium Channel Opening and Downstream Signaling
This compound sulfate acts as a KATP channel opener, leading to hyperpolarization of the cell membrane.[1] This event is thought to trigger a series of downstream effects, including the activation of key signaling pathways involved in cell proliferation and survival.
Caption: Simplified signaling pathway of this compound in hair follicle cells.
Upregulation of Growth Factors and Anti-Apoptotic Effects
This compound treatment has been shown to increase the expression of several key growth factors and modulate the expression of apoptotic proteins in dermal papilla cells.
Table 3: Quantitative Cellular Effects of this compound on Dermal Papilla Cells
| Parameter | This compound Concentration | Result | Reference |
| Signaling Pathway Activation | |||
| ERK Phosphorylation | 0.1 µM | 287% increase | [5] |
| 1.0 µM | 351% increase | [5] | |
| Akt Phosphorylation | 0.1 µM | 168% increase | [5] |
| 1.0 µM | 257% increase | [5] | |
| Gene Expression | |||
| VEGF mRNA Expression | 24 µM | 6-fold increase | [6] |
| Bcl-2 Expression | 1.0 µM | >150% increase | [5] |
| Bax Expression | 1.0 µM | >50% decrease | [5] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Hair Follicle Organ Culture
This ex vivo model allows for the study of hair follicle biology in a controlled environment.
Caption: Experimental workflow for hair follicle organ culture.
Protocol:
-
Isolation: Obtain human scalp biopsies and microdissect individual anagen VI hair follicles under a stereomicroscope.
-
Culture: Place each follicle in a well of a 24-well plate containing supplemented Williams' E medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Maintenance: Change the medium every 2-3 days and incubate for 7-10 days.
-
Analysis:
-
Hair Shaft Elongation: Measure the length of the hair shaft daily using imaging software.
-
Histology: Fix, embed, and section follicles for histological analysis (e.g., H&E staining) to assess morphology.
-
Molecular Analysis: Pool follicles for RNA or protein extraction to perform RT-qPCR or Western blot analysis.
-
Dermal Papilla Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed human dermal papilla cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for ERK and Akt Phosphorylation
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat dermal papilla cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion: An Integrated Model of this compound's Action
The evidence strongly suggests that this compound's efficacy in promoting hair growth is a result of a synergistic interplay between its vasodilatory and cellular effects. While vasodilation may create a more favorable environment for hair growth, the direct stimulation of dermal papilla cells, mediated by its active metabolite this compound sulfate, appears to be the primary driver of the therapeutic response. The opening of KATP channels initiates a signaling cascade that promotes cell proliferation and survival through the activation of the ERK and Akt pathways and the upregulation of key growth factors like VEGF.
Future research should continue to dissect these complex signaling networks to identify novel therapeutic targets for hair loss. Furthermore, the development of more reliable methods to predict patient response based on sulfotransferase activity could lead to more personalized and effective treatment strategies. This in-depth understanding of this compound's dual mechanism of action provides a solid foundation for the next generation of hair growth therapies.
References
- 1. Limitations of human occipital scalp hair follicle organ culture for studying the effects of this compound as a hair growth enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Low-Dose Oral this compound for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Early-Stage Discovery of Minoxidil's Therapeutic Targets Beyond Hair Loss
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Minoxidil, widely recognized for its application in treating androgenetic alopecia, was initially developed as a potent oral antihypertensive agent in the 1970s.[1][2][3] Its journey from a cardiovascular drug to a dermatological treatment is a classic example of drug repurposing, driven by the observation of hypertrichosis as a side effect.[4][5][6] This technical guide delves into the early-stage discoveries of this compound's core mechanism and the subsequent exploration of its therapeutic targets beyond hair growth. We focus on its primary molecular target—the ATP-sensitive potassium channel (K-ATP)—and how this understanding opened avenues for investigating its utility in cardioprotection and the prevention of vascular smooth muscle proliferation.
Core Mechanism of Action: The K-ATP Channel Opener
The antihypertensive effect of this compound is not exerted by the drug itself but by its sulfated metabolite, this compound sulfate (B86663).[1][3][7] This biotransformation is a critical step for its pharmacological activity. The primary molecular target of this compound sulfate is the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of vascular smooth muscle cells.[1][7][8][9]
The mechanism proceeds as follows:
-
Binding and Activation: this compound sulfate binds to and opens the K-ATP channels.
-
Potassium Efflux: This opening leads to an increased efflux of K+ ions from the cell, following its electrochemical gradient.
-
Hyperpolarization: The loss of positive charge from the cell interior causes the cell membrane to hyperpolarize (become more negative).
-
Inhibition of Calcium Influx: Hyperpolarization closes voltage-gated Ca2+ channels, thereby reducing the influx of extracellular calcium.
-
Vasodilation: The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle, causing potent arterial vasodilation.[3][10] This reduces peripheral vascular resistance, leading to a decrease in blood pressure.[1][9]
Quantitative Pharmacological Data
Early investigations quantified this compound's effects on various cellular targets. These studies were crucial in differentiating its potency across different tissues and elucidating its potential for applications beyond vasodilation.
| Parameter | Target/System | Value | Species/Model | Reference |
| EC₅₀ (Activation) | Sarcolemmal K-ATP Channels (sarcK-ATP) | 182.6 µM | Guinea-pig ventricular myocytes | [11][12] |
| EC₅₀ (Activation) | Mitochondrial K-ATP Channels (mitoK-ATP) | 7.3 µM | Guinea-pig ventricular myocytes | [11][12] |
| Inhibition of Migration | Vascular Smooth Muscle Cells (VSMCs) | 13.5% at 0.01 mg/ml | Rat (in vitro) | [13][14] |
| Inhibition of Migration | Vascular Smooth Muscle Cells (VSMCs) | 40.4% at 0.25 mg/ml | Rat (in vitro) | [13][14] |
| Inhibition of Migration | Vascular Smooth Muscle Cells (VSMCs) | 65.8% at 1.25 mg/ml | Rat (in vitro) | [13][14] |
| Neointimal Mass Reduction | Carotid Artery | 42.3% at 200 mg/L (in vivo) | Rat (Balloon Catheter Injury) | [13][14] |
Key Experimental Protocols
The identification of this compound's mechanism of action relied on several key experimental techniques.
-
Objective: To directly measure the flow of ions through K-ATP channels in single cells in response to this compound.
-
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution mimicking the cell's cytoplasm, including MgATP to regulate channel activity.
-
Giga-seal Formation: Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell interior.
-
Data Recording: Clamp the cell membrane potential at a fixed voltage. Record the baseline current.
-
Drug Application: Perfuse the cell with an external solution containing this compound at various concentrations. Record the resulting changes in outward K+ current.
-
Analysis: Measure the increase in current as a function of this compound concentration to determine parameters like EC₅₀.
-
-
Objective: To measure the vasodilatory effect of this compound on an intact blood vessel segment.
-
Methodology:
-
Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5g.
-
Pre-contraction: Induce a stable contraction in the rings using a vasoconstrictor agent like phenylephrine (B352888) or KCl.
-
Drug Addition: Once the contraction plateaus, add this compound to the organ bath in a cumulative, dose-dependent manner.
-
Data Acquisition: Record the changes in isometric tension using a data acquisition system.
-
Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension and plot a dose-response curve.
-
Early-Stage Therapeutic Target Exploration (Beyond Hypertension)
The discovery that this compound's primary target is the K-ATP channel spurred research into other physiological processes where these channels are pivotal.
Early research revealed that this compound activates not only the K-ATP channels in the cell membrane (sarcK-ATP) but also those in the inner mitochondrial membrane (mitoK-ATP).[11] Notably, the activation concentration for mitoK-ATP channels was found to be approximately 25-fold lower than that for sarcK-ATP channels (EC₅₀ of 7.3 µM vs. 182.6 µM)[11][12]. This suggested that this compound might primarily activate mitochondrial channels at therapeutic concentrations.
The opening of mitoK-ATP channels is a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic events. Studies demonstrated that pretreatment with this compound could mimic this effect, significantly improving the recovery of cardiac muscle tension after an ischemic event.[12] This cardioprotective effect was abolished by mitoK-ATP channel blockers, confirming the mechanism and identifying this compound as a potential agent for protecting cardiac muscle from ischemic injury.[11][12]
Another significant area of early investigation was this compound's effect on the proliferation and migration of VSMCs.[13][14] The proliferation of these cells is a key pathological event in vascular diseases such as atherosclerosis and in restenosis following procedures like angioplasty.
In vitro studies using Boyden chamber assays showed that this compound inhibited VSMC migration in a dose-dependent manner.[13][14] Furthermore, cell-cycle analysis revealed that this compound could arrest VSMCs in the G1 phase, thereby reducing the number of cells entering the S phase for DNA synthesis.[13] These findings were corroborated by in vivo studies using a rat carotid artery balloon injury model, where oral this compound treatment significantly reduced the formation of neointimal mass, the lesion responsible for restenosis.[13][14] This suggested a therapeutic potential for this compound in preventing the hyperplastic response of blood vessels to injury.
Conclusion
The early-stage investigation of this compound established it as a potent opener of ATP-sensitive potassium channels, a mechanism that fully explained its initial therapeutic use as an antihypertensive agent. This foundational discovery was paramount, as it provided a clear molecular basis for exploring other therapeutic applications. Research into its selective action on mitochondrial K-ATP channels uncovered a significant cardioprotective potential. Simultaneously, studies demonstrating its ability to inhibit the proliferation and migration of vascular smooth muscle cells suggested a role in preventing vascular restenosis. While this compound ultimately found widespread fame for its serendipitously discovered effect on hair follicles, its early history serves as a compelling case study in how a deep mechanistic understanding of a drug's primary target can illuminate a rational path toward novel therapeutic indications.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foligain.com [foligain.com]
- 5. foligainaus.com [foligainaus.com]
- 6. belgraviacentre.com [belgraviacentre.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. This compound opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits proliferation and migration of cultured vascular smooth muscle cells and neointimal formation after balloon catheter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits proliferation and migration of cultured vascular smooth muscle cells and neointimal formation after balloon catheter injury. | Semantic Scholar [semanticscholar.org]
The Pharmacogenetics of Minoxidil: A Technical Guide to Predicting Treatment Response in Alopecia
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topical minoxidil (B1677147) remains a cornerstone therapy for androgenetic alopecia (AGA), yet its efficacy is notably variable, with response rates estimated between 30-40%.[1][2] This variability is not random but is significantly influenced by an individual's genetic makeup. This technical guide provides an in-depth exploration of the primary genetic determinants governing this compound response, focusing on the critical role of the sulfotransferase 1A1 enzyme. We present detailed experimental protocols for assessing enzymatic activity and genetic variants, summarize key quantitative data from clinical studies, and visualize the underlying molecular pathways and workflows to provide a comprehensive resource for advancing personalized hair loss therapies.
The Central Role of SULT1A1 in this compound Bioactivation
This compound is administered as a prodrug; its therapeutic effect on the hair follicle is dependent on its conversion to an active metabolite, this compound sulfate (B86663).[3][4][5] This bioactivation is catalyzed by the sulfotransferase enzyme SULT1A1, which is expressed in the outer root sheath of hair follicles.[3][5][6] The activity level of SULT1A1 in the scalp varies greatly among individuals and is the principal determinant of clinical response to topical this compound.[5] Low enzymatic activity is directly correlated with a poor response to treatment, making SULT1A1 a critical biomarker for patient stratification.[7]
The bioactivation pathway is a crucial first step in understanding this compound's mechanism of action.
Key Genetic Determinant: The SULT1A1 Gene
The enzymatic activity of SULT1A1 is largely determined by genetic variations within the SULT1A1 gene. The most studied single nucleotide polymorphism (SNP) is rs9282861 . The alleles of this SNP are strongly correlated with sulfotransferase activity levels and, consequently, the likelihood of a positive response to this compound.
-
GG Genotype: Associated with high SULT1A1 enzyme activity and a favorable response to this compound.[3][8]
-
GA Genotype: Associated with moderate or intermediate enzyme activity.[3][8]
-
AA Genotype: Associated with low SULT1A1 enzyme activity and a poor response to topical this compound.[3]
Clinical studies have quantified the impact of this genetic variance on treatment outcomes, providing a clear genetic basis for the observed differences in patient response.
Table 1: Association of SULT1A1 rs9282861 Genotype with this compound Response
| Genotype | Associated SULT1A1 Activity | Predicted Clinical Response | Study Finding |
| GG | High | Good Responder | In one study, 68.8% of responders carried the GG variant compared to only 15.8% of non-responders.[8] |
| GA | Moderate/Low | Intermediate/Poor Responder | 84.2% of non-responders were found to have the GA genotype.[8] |
| AA | Low | Poor Responder | Individuals with the A allele are significantly less likely to respond; only 16% of A allele carriers were in the responder group.[3][8] |
Secondary Genetic Factors: A Vasodilatory Hypothesis
While SULT1A1 is the primary determinant, other genes have been hypothesized to play a secondary role by influencing the vascular environment of the hair follicle, which may synergize with this compound's vasodilatory effects. These associations are less established and require further validation.
-
ACE (Angiotensin-Converting Enzyme): The SNP rs4343 is linked to ACE activity. Reduced ACE activity may lead to better this compound response, theoretically due to enhanced vasodilation.[3][9][10]
-
PTGES2 (Prostaglandin E Synthase 2): The SNP rs13283456 may influence prostaglandin (B15479496) pathways. Reduced PTGES2 activity has been hypothetically linked to a better response to this compound.[3][9][10]
Currently, there is a lack of robust clinical data providing odds ratios or definitive response rates for these secondary genetic markers in the context of this compound treatment.
Quantitative Analysis of Predictive Assays
The predictive power of SULT1A1 activity has been validated in several studies, establishing a strong correlation between enzymatic function and clinical hair regrowth. These studies form the basis of diagnostic tests aimed at identifying likely non-responders before initiating therapy.
Table 2: Performance of SULT1A1 Activity Assays in Predicting this compound Response
| Study Cohort | Sensitivity | Specificity | Key Finding | Reference |
| Mixed Male & Female AGA | 95% | 73% | Follicular sulfotransferase activity is a strong predictor of this compound response. | Goren et al., 2014[1][4][5][11] |
| Female AGA | 93% | 83% | Replicated findings, confirming the assay's predictive value in a female-only cohort. | Roberts et al., 2014[12][13] |
| Pooled Analysis | - | - | A sulfotransferase enzyme test successfully ruled out 95.9% of non-responders. | Goren et al.[3][11] |
Experimental Protocols
Protocol for SULT1A1 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from the method described by Frame et al. and subsequently applied to plucked hair follicles for predicting this compound response.[5][6] The assay indirectly measures the sulfation of a substrate by SULT1A1 through a coupled reaction that generates a chromogenic product.
Objective: To quantify SULT1A1 enzyme activity from plucked hair follicles.
Principle: The conversion of a substrate by SULT1A1 is coupled with the conversion of p-nitrophenyl sulfate to p-nitrophenyl. The resulting p-nitrophenol can be quantified by measuring optical absorbance at 405 nm. A PAPS (3'-phosphoadenosine-5'-phosphosulfate)-regenerating system is used to prevent product inhibition.
Methodology:
-
Sample Collection: Pluck approximately 5-10 hairs from the target scalp area (e.g., vertex). Ensure the hair bulbs (outer root sheath) are intact.
-
Sample Preparation: Place the hair bulbs immediately into a microcentrifuge tube containing a lysis buffer. Sonicate or vortex vigorously to release cytosolic enzymes, including SULT1A1. Centrifuge to pellet cellular debris.
-
Reaction Mixture Preparation: Prepare a master mix in a microtiter plate well. The reaction buffer should contain:
-
Phosphate buffer
-
p-Nitrophenyl sulfate (PNPS)
-
3'-phosphoadenosine-5'-phosphate (PAP)
-
The substrate for SULT1A1 (e.g., 2-naphthol (B1666908) or this compound)
-
-
Enzyme Reaction: Add the hair follicle lysate (supernatant from step 2) to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Quantification: Stop the reaction and measure the absorbance of the solution at 405 nm using a microplate spectrophotometer. The absorbance is directly proportional to the amount of p-nitrophenol generated, and thus to the SULT1A1 activity.
-
Data Interpretation: Compare the optical density (OD) values to a pre-determined cutoff. An OD 405 value below 0.4 has been used as a marker for low follicular sulfotransferase activity, indicating a likely non-responder.[4][5]
Protocol for SULT1A1 SNP Genotyping
Objective: To determine the genotype (e.g., GG, GA, or AA) of the rs9282861 SNP.
Principle: The TaqMan® 5'-nuclease assay is a widely used method for SNP genotyping.[12] It utilizes allele-specific, fluorescently labeled probes in a real-time PCR reaction. The probe that perfectly matches the DNA template is cleaved by Taq polymerase, releasing its fluorophore and generating a signal. Different fluorophores are used for each allele, allowing for discrimination.
Methodology:
-
DNA Extraction: Extract genomic DNA from a patient sample (e.g., blood, saliva, or plucked hair follicles).
-
Reaction Setup: Prepare a PCR reaction mix containing:
-
Patient's genomic DNA
-
TaqMan® Genotyping Master Mix
-
A pre-designed TaqMan® SNP Genotyping Assay for rs9282861. This includes forward and reverse primers and two allele-specific probes (one for the 'G' allele labeled with a dye like FAM™, and one for the 'A' allele labeled with a dye like VIC®).
-
-
Real-Time PCR: Run the reaction on a real-time PCR instrument. The thermal cycling protocol will amplify the DNA region containing the SNP.
-
Allelic Discrimination: During amplification, the instrument measures the fluorescence emitted from each well at the end of every cycle.
-
Data Analysis: The software plots the fluorescence data on an allelic discrimination plot. Samples cluster into three groups based on the signal from the allele-specific probes: homozygous for allele 1 (e.g., GG), homozygous for allele 2 (e.g., AA), or heterozygous (GA).
Downstream Molecular Pathways
The therapeutic action of this compound sulfate extends beyond its initial interaction in the hair follicle. It modulates several intracellular signaling pathways that are crucial for maintaining the anagen (growth) phase of the hair cycle and promoting the proliferation of dermal papilla cells (DPCs).
-
Wnt/β-catenin Pathway: this compound has been shown to activate the Wnt/β-catenin pathway.[1][8][11] This activation leads to the nuclear accumulation of β-catenin in DPCs, which promotes the transcription of genes that prolong the anagen phase and stimulate hair follicle cycling.[1][8]
-
ERK/MAPK and Akt Signaling: this compound sulfate promotes the survival and proliferation of DPCs by activating the ERK and Akt pathways.[14] This activation increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing premature cell death in the hair follicle.
Clinical Application and Future Directions
The robust evidence linking SULT1A1 genetics to this compound response provides a clear path toward personalized treatment strategies for alopecia. A logical clinical workflow would involve using genetic and enzymatic tests to stratify patients and guide therapeutic decisions.
For drug development professionals, this understanding opens several avenues:
-
Patient Selection: Clinical trials for new hair loss treatments can be improved by screening for SULT1A1 status to either enrich the study population for this compound responders or to properly stratify the results.
-
Novel Drug Targets: The development of "SULT1A1 boosters"—topical agents that can upregulate the expression or activity of the SULT1A1 enzyme—presents a promising strategy to convert non-responders into responders.
-
Combination Therapies: Formulations that combine this compound with agents that enhance SULT1A1 activity or target downstream pathways (e.g., Wnt activators) could offer superior efficacy.
References
- 1. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10633688B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]
- 7. Targeted SNP genotyping using the TaqMan® assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TaqMan SNP genotyping protocol [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. New Target for this compound in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotyping using the TaqMan assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfotransferase activity in plucked hair follicles predicts response to topical this compound in the treatment of female androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Unconventional: A Technical Guide to the Non-Canonical Mechanisms of Minoxidil in Skin Biology
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Minoxidil (B1677147), a widely recognized therapeutic for androgenetic alopecia, has long been primarily characterized by its function as an ATP-sensitive potassium (K-ATP) channel opener. However, a growing body of evidence illuminates a far more complex and multifaceted mechanism of action within the intricate environment of the skin. This technical guide delves into the non-canonical pathways through which this compound exerts its influence on skin and hair follicle biology. Beyond vasodilation, this compound actively modulates critical signaling cascades, including adenosine (B11128) and prostaglandin (B15479496) pathways, stimulates vascular endothelial growth factor (VEGF) production through hypoxia-inducible factor-1α (HIF-1α) stabilization, activates the pivotal Wnt/β-catenin signaling pathway, and exhibits significant anti-inflammatory and anti-fibrotic properties. This document provides a comprehensive overview of these non-canonical mechanisms, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex signaling networks and workflows to facilitate a deeper understanding and inspire future research and development in dermatology and hair loss therapeutics.
Adenosine Signaling Pathway
A significant non-canonical mechanism of this compound's action is its modulation of adenosine signaling in dermal papilla cells (DPCs), the primary regulatory cells of the hair follicle. Evidence suggests that this compound's effects are mediated by adenosine, which in turn activates specific adenosine receptors, leading to downstream effects that promote hair growth.
Quantitative Data
| Parameter Measured | Cell Type | This compound Concentration | Result | Citation |
| Intracellular Ca2+ levels | Dermal Papilla Cells | Not specified | Increase; inhibited by adenosine receptor antagonist | [1] |
| VEGF Production | Dermal Papilla Cells | Not specified | Increase; inhibited by adenosine receptor antagonist | [1][2] |
Signaling Pathway
The proposed signaling cascade involves this compound stimulating the production of adenosine, possibly through the sulfonylurea receptor 2B (SUR2B) found in dermal papilla cells.[1][3] This adenosine then binds to A1 and A2 adenosine receptors on the DPCs. Activation of the A1 receptor is linked to an increase in intracellular calcium levels, while the activation of both A1 and A2 receptors contributes to the increased production of Vascular Endothelial Growth Factor (VEGF).[1]
Experimental Protocols
1.3.1. Human Dermal Papilla Cell (DPC) Culture
-
Isolation: Dermal papillae are isolated from human scalp skin samples obtained from cosmetic surgery via microdissection.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and sometimes with additional growth factors.
-
Passaging: Sub-confluent primary cultures are harvested using trypsin-EDTA and sub-cultured at a split ratio of 1:3 or 1:4. For experiments, cells between passages 3 and 6 are typically used.
1.3.2. Measurement of Intracellular Calcium
-
Loading: DPCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Stimulation: Cells are then stimulated with this compound and/or adenosine.
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometer or a fluorescence microscope.
Prostaglandin Synthesis Modulation
This compound exerts a dual and selective effect on the prostaglandin synthesis pathway, stimulating the production of hair growth-promoting Prostaglandin E2 (PGE2) while inhibiting the synthesis of prostacyclin (PGI2).[4]
Quantitative Data
| Parameter Measured | Cell Type/System | This compound Concentration | Result | Citation |
| PGHS-1 (COX-1) Activation | Purified Enzyme | AC50 = 80 µM | Potent activation | [5] |
| Prostacyclin (PGI2) Production | Bovine Aorta Endothelial Cells | Dose-dependent | Inhibition | [1] |
| EP2 Receptor Expression | Dermal Papilla Cells | Not specified | Upregulation | [4][6] |
Signaling Pathway
This compound directly activates Prostaglandin-Endoperoxide Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1), which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[4][5] PGH2 is a precursor for various prostaglandins, including PGE2. The increased PGE2 then acts on its receptor, EP2, which is also upregulated by this compound, amplifying the pro-hair growth signal.[4][6] Concurrently, this compound inhibits the synthesis of PGI2.
Experimental Protocols
2.3.1. Prostaglandin E2 (PGE2) Measurement
-
Cell Culture: Human dermal papilla cells are cultured as described in section 1.3.1.
-
Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: PGE2 levels in the supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
2.3.2. EP2 Receptor Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from this compound-treated and control DPCs using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Real-time quantitative PCR is performed using primers specific for the EP2 receptor gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative fold change in mRNA expression is calculated using the ΔΔCt method.
VEGF Induction via HIF-1α Stabilization
At pharmacologically relevant millimolar concentrations achievable with topical application, this compound induces Vascular Endothelial Growth Factor (VEGF) through a mechanism independent of adenosine receptors. This pathway involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[5][7]
Quantitative Data
| Parameter Measured | Cell Type | This compound Concentration | Result | Citation |
| VEGF mRNA Expression | Dermal Papilla Cells | 24 µmol/L | 6-fold increase | [8] |
| VEGF Secretion | Human Keratinocytes (HaCaT) and DPCs | Millimolar concentrations | Significant increase | [7] |
| HIF-1α Protein Levels | HaCaT and DPCs | 2 mM | Increase | [9] |
Signaling Pathway
This compound directly inhibits the enzyme HIF-prolyl hydroxylase (PHD).[5][7] PHD normally hydroxylates HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) protein. By inhibiting PHD, this compound prevents HIF-1α hydroxylation, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus and acts as a transcription factor, promoting the expression of target genes, including VEGF.
Experimental Protocols
3.3.1. VEGF ELISA
-
Cell Treatment: Human keratinocytes (HaCaT) or DPCs are treated with millimolar concentrations of this compound for a specified duration (e.g., 10 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA Procedure: A quantitative sandwich ELISA is performed using a commercial VEGF ELISA kit. This involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and measuring the absorbance.
3.3.2. HIF-1α Western Blotting
-
Nuclear Extraction: Nuclear extracts are prepared from this compound-treated cells.
-
SDS-PAGE and Transfer: Proteins from the nuclear extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody against HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Wnt/β-Catenin Pathway Activation
This compound has been shown to activate the Wnt/β-catenin signaling pathway in dermal papilla cells, a pathway crucial for hair follicle morphogenesis and cycling. This activation is a key mechanism for prolonging the anagen (growth) phase of the hair cycle.[10][11]
Quantitative Data
| Parameter Measured | Cell Type | This compound Concentration | Result | Citation |
| TCF Reporter (pTopflash) Activity | Dermal Papilla Cells | Not specified | Stimulation | [10] |
| β-catenin Nuclear Accumulation | Dermal Papilla Cells | Not specified | Observed | [10] |
| Axin2 and Lef-1 Expression | Dermal Papilla Cells | Not specified | Induction | [10] |
Signaling Pathway
This compound treatment leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for degradation. By inhibiting GSK3β, this compound allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate the transcription of target genes, such as Axin2 and Lef-1, which are involved in cell proliferation and differentiation, thereby prolonging the anagen phase.[10]
Experimental Protocols
4.3.1. TCF/LEF Reporter Assay (pTopflash Assay)
-
Transfection: Human DPCs are transiently co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (pTopflash) and a control plasmid (pFopflash with mutated TCF/LEF binding sites), along with a Renilla luciferase plasmid for normalization.
-
Treatment: After transfection, cells are treated with this compound.
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of Wnt/β-catenin signaling.
Anti-inflammatory and Anti-fibrotic Effects
Beyond its direct effects on hair follicle cells, this compound also exhibits anti-inflammatory and anti-fibrotic properties that contribute to a healthier scalp environment conducive to hair growth.
Quantitative Data
| Parameter Measured | Cell Type | This compound Concentration | Result | Citation |
| Interleukin-1α (IL-1α) Gene Expression | Human Keratinocytes (HaCaT) | 1% solution | 0.3433-fold downregulation | [12] |
| Lysyl Hydroxylase Activity | Human Retinal Pigment Epithelial Cells | 0.1-1 mM | Up to 71% reduction | [8] |
Mechanisms and Experimental Workflows
5.2.1. Anti-inflammatory Action
This compound has been shown to significantly downregulate the expression of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) in human keratinocytes (HaCaT cells).[12] IL-1α is a known inhibitor of hair growth, and its reduction may create a more favorable environment for hair follicle cycling.
5.2.2. Anti-fibrotic Action
This compound demonstrates anti-fibrotic activity by inhibiting the enzyme lysyl hydroxylase.[6][8] This enzyme is crucial for the post-translational modification of lysine (B10760008) residues in collagen, a step necessary for the formation of stable collagen cross-links. By inhibiting lysyl hydroxylase, this compound can reduce excessive collagen deposition, which is implicated in certain types of alopecia.
Experimental Protocols
5.3.1. RT-qPCR for IL-1α Expression in HaCaT Cells
-
Cell Culture and Treatment: HaCaT cells are cultured in DMEM with 10% FBS. A non-cytotoxic concentration of this compound (e.g., 1% of a 5 mM stock solution) is determined using a cell proliferation assay (e.g., XTT). Cells are then treated with this concentration.
-
RNA Isolation and RT-qPCR: Total RNA is isolated using a suitable reagent (e.g., TRI Reagent®). Reverse transcription and quantitative PCR are performed as described in section 2.3.2, using primers specific for IL-1α and a housekeeping gene.
5.3.2. Lysyl Hydroxylase Activity Assay
-
Substrate Preparation: A procollagen (B1174764) substrate labeled with L-[4,5-3H]-lysine is prepared.
-
Cell Treatment: Confluent cultures of human fibroblasts are exposed to this compound.
-
Enzyme Assay: The activity of lysyl hydroxylase in cell lysates is measured by quantifying the amount of tritium (B154650) released as 3H2O during the hydroxylation of the labeled lysine residues in the procollagen substrate. The 3H2O is separated from the labeled substrate by vacuum distillation.
Conclusion
The biological activity of this compound extends far beyond its classical designation as a K-ATP channel opener. The non-canonical mechanisms detailed in this guide—adenosine and prostaglandin signaling modulation, HIF-1α-mediated VEGF induction, Wnt/β-catenin pathway activation, and its anti-inflammatory and anti-fibrotic effects—collectively paint a picture of a highly versatile molecule with multiple, synergistic actions within the skin. For researchers and drug development professionals, a thorough understanding of these pathways is paramount for optimizing current therapeutic strategies and for the rational design of novel, more targeted treatments for alopecia and other dermatological conditions. Further quantitative elucidation of these pathways, particularly dose-response relationships and the interplay between different signaling cascades, will undoubtedly pave the way for the next generation of hair growth therapeutics.
References
- 1. Selective inhibition by this compound of prostacyclin production by cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. There Is a Positive Dose-Dependent Association between Low-Dose Oral this compound and Its Efficacy for Androgenetic Alopecia: Findings from a Systematic Review with Meta-Regression Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of cytoprotective prostaglandin synthase-1 by this compound as a possible explanation for its hair growth-stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of this compound topical foam in men with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound Downregulates Interleukin-1 Alpha Gene Expression in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Accidental Cure: A Technical Chronicle of Minoxidil's Journey from Antihypertensive to Hair Growth Stimulant
For Immediate Release
A comprehensive whitepaper released today details the remarkable scientific journey of Minoxidil, a compound initially developed for hypertension that serendipitously became a cornerstone in the treatment of androgenetic alopecia. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the key experiments, quantitative outcomes, and molecular mechanisms that underpin its efficacy as a hair growth stimulant.
Initially synthesized by the Upjohn Company in the late 1950s as a potential treatment for ulcers, this compound's potent vasodilatory properties soon became apparent.[1] By 1979, it had received FDA approval as an oral medication for severe high blood pressure under the brand name Loniten.[1] However, a peculiar side effect observed in patients undergoing treatment for hypertension set the stage for a paradigm shift in its therapeutic application: hypertrichosis, or excessive hair growth.[2][3][4][5] This unexpected observation prompted a dedicated research effort to reformulate this compound as a topical treatment for baldness.
From Systemic Vasodilator to Targeted Hair Follicle Stimulant: Early Clinical Investigations
The transition from an oral antihypertensive to a topical hair growth solution was paved by a series of rigorous clinical trials throughout the 1980s. These early studies were pivotal in establishing the efficacy and safety of topical this compound for androgenetic alopecia.
Key Experimental Protocols
The foundational clinical trials for topical this compound were typically designed as randomized, double-blind, placebo-controlled studies. A standardized methodology emerged to objectively quantify hair growth and assess treatment efficacy.
Subject Selection:
-
Inclusion Criteria: Healthy males, typically between 18 and 49 years of age, with a clinical diagnosis of androgenetic alopecia, often characterized by a discernible vertex balding spot.
-
Exclusion Criteria: Individuals with a history of sensitivity to this compound, other types of alopecia, or underlying medical conditions that could interfere with the study outcomes.
Treatment Regimen:
-
Subjects were randomly assigned to receive either a topical this compound solution (commonly 2% or 3% in early trials, later 5%) or a placebo vehicle.[4]
-
The standard application protocol involved applying 1 mL of the solution twice daily to the affected scalp areas.
Efficacy Evaluation:
-
Hair Counts: The primary objective endpoint was the change in non-vellus (terminal) hair counts from baseline. A key technique employed in these early studies was the unit area trichogram . This semi-invasive method involves plucking all hairs from a small, defined area of the scalp (e.g., 1 cm²) and analyzing them under a microscope to determine hair density, diameter, and the proportion of hairs in the anagen (growth) and telogen (resting) phases.
-
Subjective Assessments: Patient and investigator evaluations of hair growth and scalp coverage were also critical secondary endpoints, often using photographic documentation and standardized questionnaires.
Placebo Formulation: The placebo solution was designed to be visually and texturally identical to the active this compound solution, typically containing the same vehicle ingredients such as water, ethanol, and propylene (B89431) glycol, but without the active pharmaceutical ingredient.
Quantitative Outcomes of Pivotal Clinical Trials
The early clinical trials provided compelling quantitative evidence for the efficacy of topical this compound in promoting hair growth. The data consistently demonstrated a statistically significant increase in terminal hair counts in the this compound-treated groups compared to placebo.
| Study/Concentration | Duration | Key Quantitative Findings |
| Early 2% this compound Trials | 4-12 months | Statistically significant increase in non-vellus hair counts compared to placebo.[4] One 24-week study showed a mean increase of 37.6 non-vellus hairs in the this compound group versus 8.8 in the placebo group. |
| Comparative 2% vs. 3% this compound Trial | 12 months | Both 2% and 3% solutions produced significant increases in non-vellus hair counts compared to baseline and placebo at 4 months.[4] The rate of hair growth increased in the placebo group after crossover to 3% this compound. |
| Pivotal 5% this compound Trial | 48 weeks | The 5% solution was significantly superior to both 2% this compound and placebo in increasing non-vellus hair counts.[6] At 48 weeks, the 5% group showed 45% more hair regrowth than the 2% group.[6] |
Elucidating the Molecular Mechanisms of Action
While the clinical efficacy of this compound was established, its precise mechanism of action at the molecular level has been a subject of extensive research. It is now understood that this compound's effects are multifaceted, involving several key signaling pathways within the hair follicle. This compound itself is a prodrug that is converted to its active form, this compound sulfate (B86663), by the sulfotransferase enzyme SULT1A1 in the hair follicles.
The Role of Potassium Channels
One of the primary mechanisms of this compound is its function as a potassium channel opener.
This compound sulfate opens ATP-sensitive potassium channels (K-ATP channels) in the cell membranes of vascular smooth muscle and, importantly, in the dermal papilla cells of hair follicles. This leads to hyperpolarization of the cell membrane, which is thought to promote vasodilation and increase blood flow to the hair follicles, thereby delivering more oxygen and nutrients essential for hair growth.
Stimulation of Growth Factors and Signaling Pathways
Beyond its effect on potassium channels, this compound influences several intracellular signaling pathways that are crucial for hair follicle cycling and growth.
References
- 1. generolon.com [generolon.com]
- 2. Potassium channel conductance as a control mechanism in hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What Is the this compound Mechanism of Action for Hair Growth? - Strut Blog [struthealth.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
A Deep Dive into the Pharmacology of Topical vs. Oral Minoxidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minoxidil (B1677147), a potent vasodilator, has been repurposed as a cornerstone therapy for androgenetic alopecia. Administered both topically and orally, its distinct formulations present unique pharmacological profiles that dictate their clinical efficacy and safety. This technical guide provides an in-depth comparative analysis of topical and oral this compound, focusing on their pharmacokinetics, pharmacodynamics, and mechanisms of action at a molecular level. Through a comprehensive review of experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacology to inform future research and therapeutic advancements.
Introduction
Initially developed as an oral medication for hypertension, this compound's serendipitous side effect of hypertrichosis led to its reformulation as a topical treatment for hair loss.[1] Today, both topical and low-dose oral this compound are utilized in the management of androgenetic alopecia, each with a distinct set of clinical considerations. Understanding the fundamental pharmacological differences between these two delivery routes is paramount for optimizing patient outcomes and driving innovation in hair loss therapies.
Pharmacokinetics: A Comparative Analysis
The route of administration profoundly influences the absorption, distribution, metabolism, and excretion of this compound. These pharmacokinetic parameters are crucial in determining the drug's bioavailability at the target tissue—the hair follicle—and its potential for systemic side effects.
Absorption
-
Topical this compound: Systemic absorption of topical this compound is limited, with approximately 1.4% of the applied dose reaching the bloodstream.[2] Factors such as the concentration of the solution (2% vs. 5%), the vehicle used, the frequency of application, and the integrity of the stratum corneum can influence the extent of absorption.[2] Studies have shown that with a 2% topical solution, approximately 50% of the total absorbed amount penetrates the scalp within the first hour, and over 75% is absorbed within four hours.[3] Peak serum levels of this compound following topical application are generally low.[4]
-
Oral this compound: In contrast, oral this compound is readily and almost completely absorbed from the gastrointestinal tract, with over 90% bioavailability.[4][5] This leads to significantly higher and more predictable systemic concentrations compared to topical administration. Peak plasma levels are typically reached within 30 to 60 minutes of ingestion.[4]
Distribution and Metabolism: The Crucial Role of Sulfotransferase
This compound is a prodrug that must be converted to its active metabolite, this compound sulfate (B86663), to exert its therapeutic effects. This conversion is catalyzed by sulfotransferase enzymes, and the location of this bioactivation is a key differentiator between topical and oral formulations.
-
Topical this compound: The bioactivation of topical this compound occurs locally within the outer root sheath of the hair follicle by the sulfotransferase enzyme SULT1A1.[4] The activity of this enzyme varies significantly among individuals and is a critical determinant of treatment response.
-
Oral this compound: After oral administration, this compound undergoes first-pass metabolism primarily in the liver, where it is converted to this compound sulfate by the sulfotransferase enzyme SULT2A1.[4] The active metabolite is then distributed systemically via the bloodstream to the hair follicles.
The following diagram illustrates the metabolic activation pathways of topical and oral this compound.
Elimination
-
Topical this compound: The elimination half-life of topically applied this compound is approximately 22 hours.[4] About 95% of the systemically absorbed drug is excreted within four days, primarily through the kidneys.[2][4]
-
Oral this compound: Oral this compound has a much shorter elimination half-life of about 3 to 4 hours.[4] Despite this, its hypotensive effect can last for up to 72 hours.[2]
Summary of Pharmacokinetic Parameters
| Parameter | Topical this compound | Oral this compound |
| Bioavailability | ~1.4%[2] | >90%[4][5] |
| Peak Plasma Concentration (Cmax) | Undetectable to 7.5 ng/mL (3% solution)[4] | 16.8 ng/mL (2.5 mg), 37.2 ng/mL (5 mg), 74.7 ng/mL (10 mg)[4] |
| Time to Peak (Tmax) | N/A | 30-60 minutes[4] |
| Elimination Half-life | ~22 hours[4] | ~3-4 hours[4] |
| Primary Site of Metabolism | Hair Follicle (Outer Root Sheath) | Liver |
| Metabolizing Enzyme | Sulfotransferase SULT1A1[4] | Sulfotransferase SULT2A1[4] |
Pharmacodynamics and Mechanism of Action
The precise mechanisms by which this compound stimulates hair growth are not fully elucidated, but several key pathways have been identified.
Potassium Channel Opening and Vasodilation
This compound sulfate is a potent opener of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells.[6] This leads to hyperpolarization of the cell membrane and vasodilation. While this was initially thought to be the primary mechanism for hair growth through increased blood flow to the hair follicle, it is now considered to be only one of several contributing factors.
Stimulation of Growth Factors
This compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in dermal papilla cells.[6] VEGF is a key signaling molecule in angiogenesis, and its increased expression may lead to improved vascularization of the hair follicle, thereby promoting hair growth.
Prostaglandin (B15479496) Synthesis
This compound can stimulate the synthesis of prostaglandin E2 (PGE2) by activating cyclooxygenase-1 (COX-1). PGE2 is known to promote hair growth by prolonging the anagen (growth) phase of the hair cycle.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for hair follicle development and cycling. This compound has been shown to activate this pathway, which may contribute to its hair growth-promoting effects.
The following diagram illustrates the key signaling pathways involved in this compound's mechanism of action.
Clinical Efficacy and Safety: A Comparative Overview
Recent clinical trials have provided valuable data directly comparing the efficacy and safety of topical and oral this compound.
Efficacy
A 2024 randomized clinical trial found that 5 mg of oral this compound daily was not superior to 5% topical this compound twice daily in men with androgenetic alopecia after 24 weeks.[7][8] However, photographic analysis showed that oral this compound was superior on the vertex of the scalp.[7] Another meta-analysis of four randomized controlled trials concluded that oral and topical this compound have similar efficacy in improving hair density and diameter.
| Efficacy Outcome | Topical this compound (5%) | Oral this compound (5 mg) |
| Change in Total Hair Density (Vertex) | +5.5 hairs/cm² | +23.4 hairs/cm² (terminal density) |
| Patient-Reported Improvement | Similar to oral this compound | Similar to topical this compound |
| Investigator-Assessed Improvement (Vertex) | Less improvement than oral | Superior improvement to topical[7] |
Safety and Tolerability
The safety profiles of topical and oral this compound differ significantly, reflecting their routes of administration and systemic exposure.
-
Topical this compound: The most common adverse effects are localized to the site of application and include pruritus, and local irritation. These are often attributed to the vehicle, such as propylene (B89431) glycol, rather than the this compound itself.
-
Oral this compound: Systemic side effects are more common with oral administration. The most frequently reported adverse effect is hypertrichosis (excessive hair growth on the body), with an incidence of around 49% in one study.[7] Other potential side effects include headache, pedal edema, and in rare cases, cardiovascular effects such as tachycardia.[7]
| Adverse Event | Topical this compound (5%) | Oral this compound (5 mg) |
| Hypertrichosis | 25%[7] | 49%[7] |
| Headache | Less common | 14%[7] |
| Pedal Edema | Rare | Reported in some patients |
| Scalp Irritation/Pruritus | More common | Less common |
| Cardiovascular Effects | Minimal | Potential for tachycardia, generally well-tolerated in low doses[7] |
Experimental Protocols
A brief overview of key experimental protocols used in this compound research is provided below.
In Vitro Human Hair Follicle Organ Culture
This model is used to assess the direct effects of this compound on hair follicle growth and biology.
-
Isolation: Anagen VI hair follicles are microdissected from human scalp skin obtained from elective surgeries.
-
Culture: Individual follicles are cultured in supplemented Williams' E Medium in 24-well plates.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. A vehicle control is also included.
-
Analysis: Hair shaft elongation is measured daily using a digital microscope. At the end of the culture period, follicles can be processed for histological analysis (H&E staining) or molecular analysis (RT-qPCR for gene expression of growth factors like VEGF).
The following diagram outlines the workflow for in vitro hair follicle organ culture.
Sulfotransferase Activity Assay (Colorimetric)
This assay is used to predict patient response to topical this compound by measuring the activity of the SULT1A1 enzyme in plucked hair follicles.
-
Sample Collection: Pluck several hairs from the patient's scalp, ensuring the root is intact.
-
Homogenization: Homogenize the hair roots in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the hair root homogenate, this compound, and a chromogenic substrate for a coupled enzyme reaction (e.g., p-nitrophenyl sulfate).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: The conversion of the chromogenic substrate, which is coupled to the sulfation of this compound, is measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The optical density is proportional to the sulfotransferase activity.
Clinical Trial Protocol for Androgenetic Alopecia
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participants: Enroll a sufficient number of male or female subjects with a confirmed diagnosis of androgenetic alopecia (e.g., using the Norwood-Hamilton or Ludwig scale).
-
Intervention: Randomly assign participants to receive either the active treatment (e.g., 5% topical this compound, 1 mg oral this compound) or a placebo over a defined period (e.g., 24-48 weeks).
-
Efficacy Assessment:
-
Hair Count: Perform standardized macrophotography of a target area on the scalp at baseline and follow-up visits. Trained technicians then count the number of terminal and vellus hairs within a defined area.
-
Photographic Assessment: Global photographs of the scalp are taken at each visit and assessed by a blinded panel of experts and by the subjects themselves to evaluate changes in hair growth.
-
-
Safety Assessment: Monitor for adverse events through physical examinations, vital sign measurements, and patient-reported outcomes throughout the study.
Conclusion
Topical and oral this compound, while sharing the same active metabolite, exhibit distinct pharmacological profiles that have significant implications for their clinical use. Topical this compound offers localized delivery with minimal systemic exposure, but its efficacy is dependent on the variable activity of the SULT1A1 enzyme in the hair follicle. Oral this compound provides a more predictable systemic delivery and is not reliant on follicular sulfotransferase activity, but it carries a higher risk of systemic side effects.
Future research should focus on developing strategies to enhance the efficacy of topical this compound, potentially by modulating SULT1A1 activity, and on further elucidating the long-term safety profile of low-dose oral this compound. A deeper understanding of the molecular mechanisms underlying this compound's action will be instrumental in the development of novel and more effective therapies for androgenetic alopecia.
References
- 1. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Oral this compound vs Topical this compound for Male Androgenetic Alopecia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral this compound vs Topical this compound for Male Androgenetic Alopecia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prostaglandin E2 in Minoxidil-Induced Hair Growth: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minoxidil (B1677147), a widely used topical treatment for androgenetic alopecia, exerts its hair growth-promoting effects through a complex and multifaceted mechanism. A growing body of evidence highlights the pivotal role of prostaglandin (B15479496) E2 (PGE2) in this process. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the PGE2 signaling pathway in the context of the hair follicle. It details the activation of prostaglandin synthesis by this compound, the subsequent receptor-mediated signaling cascades, and the downstream effects on hair follicle dynamics. This document synthesizes key quantitative data from in vitro and ex vivo studies, outlines detailed experimental protocols for relevant assays, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of hair loss treatment and drug development.
Introduction
Initially developed as an antihypertensive agent, this compound's therapeutic application in hair loss was a serendipitous discovery stemming from its observed side effect of hypertrichosis. While its vasodilatory properties were first thought to be the primary mechanism of action, subsequent research has unveiled a more intricate interplay at the cellular level within the hair follicle, particularly within the dermal papilla cells (DPCs). Prostaglandins, a class of lipid autacoids, are known to be crucial regulators of the hair follicle cycle.[1][2] This guide focuses specifically on the role of Prostaglandin E2 (PGE2), a key prostanoid that has been shown to be significantly modulated by this compound, thereby promoting hair growth.[3][4]
This compound's Modulation of the Prostaglandin E2 Pathway
This compound's influence on the PGE2 pathway is a cornerstone of its mechanism of action in promoting hair growth. It achieves this through a dual approach: stimulating the synthesis of PGE2 and upregulating its corresponding receptor.
Activation of Prostaglandin E2 Synthesis
This compound directly stimulates the production of PGE2 by activating Prostaglandin-Endoperoxide Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1).[3][5] This enzyme is the rate-limiting step in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins, including PGE2.[3] Studies have shown that PGHS-1 is the predominant isoform present in the dermal papilla of human hair follicles.[5] this compound acts as a potent activator of this enzyme, leading to an increased synthesis of PGE2 in dermal papilla cells.[5]
Simultaneously, this compound has been observed to inhibit the production of another prostaglandin, prostacyclin (PGI2), suggesting a selective modulation of the prostanoid profile within the hair follicle microenvironment.[1][3]
Upregulation of the Prostaglandin E2 Receptor (EP2)
In addition to increasing the levels of PGE2, this compound also enhances the cellular responsiveness to this signaling molecule by upregulating the expression of one of its key receptors, the Prostaglandin E2 receptor subtype 2 (EP2).[1][6] The EP2 receptor is a G-protein coupled receptor that, upon binding PGE2, initiates a downstream signaling cascade. Research has identified the EP2 receptor as one of the most upregulated target genes in the β-catenin pathway within dermal papilla cells following this compound treatment.[1][7] This synergistic action of increasing both the ligand (PGE2) and its receptor (EP2) amplifies the overall signaling output, contributing significantly to the hair growth-promoting effects of this compound.
Signaling Pathways and Downstream Effects
The activation of the PGE2/EP2 axis by this compound triggers a cascade of intracellular events that ultimately lead to the prolongation of the anagen (growth) phase of the hair cycle and increased hair follicle proliferation.
The PGE2-EP2-cAMP-β-Catenin Signaling Cascade
The binding of PGE2 to its EP2 receptor on the surface of dermal papilla cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP is a critical second messenger that initiates a signaling cascade involving Protein Kinase A (PKA). Activated PKA can then phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β). The inhibition of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[7][8] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes associated with cell proliferation and differentiation, which are essential for maintaining the anagen phase of the hair follicle.[7][9] Studies have shown that this compound treatment leads to the nuclear accumulation of β-catenin and the induction of β-catenin target genes, including Axin2, Lef-1, and EP2 itself, creating a positive feedback loop.[4][7]
Stimulation of Vascular Endothelial Growth Factor (VEGF)
Another important downstream effect of this compound's action, which is likely intertwined with the PGE2 pathway, is the upregulation of Vascular Endothelial Growth Factor (VEGF).[10] VEGF is a potent angiogenic factor that plays a crucial role in maintaining the perifollicular vasculature, which is essential for supplying nutrients to the growing hair follicle. Studies have demonstrated that this compound induces a dose-dependent increase in VEGF mRNA and protein expression in dermal papilla cells.[10] While the direct link between PGE2/EP2 signaling and VEGF induction in DPCs requires further elucidation, it is plausible that the overall proliferative and pro-survival signals initiated by the PGE2 cascade contribute to the increased expression of VEGF.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro studies investigating the effects of this compound on the PGE2 pathway and related markers.
| Parameter | Cell/System Type | This compound Concentration | Result | Reference |
| COX-1 (PGHS-1) Activation | Purified Ovine PGHS-1 | 80 µM | AC50 (Concentration for 50% of maximal activation) | [5] |
| PGE2 Production | Human Dermal Papilla Fibroblasts | Not specified | Increased PGE2 production | [5][11] |
| BALB/c 3T3 Fibroblasts | Not specified | Increased PGE2 production | [5] | |
| Prostacyclin (PGI2) Production | Dermal Papilla Cells | 12 µM | Inhibition of PGI2 production | [3] |
| Gene/Protein | Cell Type | This compound Concentration | Fold Change/Effect | Reference |
| EP2 Receptor mRNA | Human Dermal Papilla Cells | Not specified | Induced expression | [4][7] |
| β-catenin | Human Dermal Papilla Cells | Not specified | Nuclear accumulation and increased total protein | [7][12] |
| Axin2 mRNA | Human Dermal Papilla Cells | Not specified | Induced expression | [4][7] |
| Lef-1 mRNA | Human Dermal Papilla Cells | Not specified | Induced expression | [4][7] |
| VEGF mRNA | Human Dermal Papilla Cells | 24 µM | ~6-fold increase | [10] |
| Phospho-ERK | Human Dermal Papilla Cells | 0.1 µM | 287% increase | [8] |
| 1.0 µM | 351% increase | [8] | ||
| Phospho-Akt | Human Dermal Papilla Cells | 0.1 µM | 168% increase | [8] |
| 1.0 µM | 257% increase | [8] |
| Parameter | Model | This compound Concentration/Dose | Result | Reference |
| Anagen Phase Duration | C57BL/6 Mice | 3% topical solution | Modest extension of anagen phase | [4][7] |
| Hair Shaft Elongation | Human Hair Follicle Organ Culture | Not specified | Significant elongation observed | [8] |
| Hair Growth Speed | Healthy Adult Men (Oral) | 1 mg/day | 16.5% increase | [13] |
| 2.5 mg/day | 35.9% increase | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PGE2 in this compound-induced hair growth.
Human Dermal Papilla Cell (DPC) Culture
-
Isolation: Dermal papillae are microdissected from human scalp hair follicles obtained from cosmetic surgery.
-
Culture: Isolated papillae are placed on plastic dishes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Sub-confluent DPCs are treated with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) or vehicle control for specified time periods.
Measurement of PGE2 Production
-
Sample Collection: Culture medium from this compound-treated and control DPCs is collected.
-
Quantification: PGE2 levels in the culture medium are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The results are typically normalized to the total protein content of the cell lysate.
Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from DPCs using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: qPCR is performed using gene-specific primers for target genes (e.g., EP2, VEGF, AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative fold change in gene expression is calculated using the ΔΔCt method.
Analysis of Protein Expression by Western Blotting
-
Protein Extraction: DPCs are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., EP2, β-catenin, phospho-ERK, phospho-Akt). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Human Hair Follicle Organ Culture
-
Isolation: Anagen VI hair follicles are microdissected from human scalp skin.
-
Culture: Individual hair follicles are cultured in supplemented Williams' E medium in 24-well plates.
-
Treatment: Hair follicles are treated with this compound or vehicle control. The culture medium is changed every 2-3 days.
-
Analysis: Hair shaft elongation is measured daily using a calibrated microscope. At the end of the culture period, the duration of the anagen phase can be determined by histological analysis of the hair bulb morphology.
Conclusion and Future Directions
The stimulation of the prostaglandin E2 signaling pathway is a critical component of this compound's mechanism of action in promoting hair growth. By activating COX-1 to increase PGE2 synthesis and upregulating the EP2 receptor, this compound initiates a signaling cascade that involves cAMP and the β-catenin pathway, ultimately leading to the prolongation of the anagen phase and increased hair follicle cell proliferation. The accompanying increase in VEGF expression further supports hair follicle vitality by enhancing perifollicular vascularization.
For drug development professionals, these insights offer several potential avenues for the development of novel and more targeted therapies for alopecia. Future research should focus on:
-
Elucidating the complete dose-response relationship between this compound and PGE2 production in human dermal papilla cells to optimize therapeutic concentrations.
-
Quantifying the precise fold-change in EP2 receptor expression at both the mRNA and protein levels in response to varying concentrations of this compound.
-
Developing selective EP2 receptor agonists as potential standalone or combination therapies for hair loss.
-
Investigating the downstream targets of the PGE2/β-catenin pathway in greater detail to identify new therapeutic targets for promoting hair growth.
A deeper and more quantitative understanding of the intricate molecular mechanisms underlying this compound's effects will undoubtedly pave the way for the next generation of more effective and personalized treatments for androgenetic alopecia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Limitations of human occipital scalp hair follicle organ culture for studying the effects of this compound as a hair growth enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of cytoprotective prostaglandin synthase-1 by this compound as a possible explanation for its hair growth-stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of oral this compound 1 mg and 2.5 mg on the growth speed of hair and nails - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Culturing Human Hair Follicles with Minoxidil Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The in vitro culture of human hair follicles provides a valuable model for studying hair biology and for screening potential therapeutic compounds for hair loss disorders. Minoxidil is an FDA-approved medication for androgenetic alopecia, and its mechanism of action involves the stimulation of hair follicle activity. These application notes provide a detailed protocol for the isolation, culture, and this compound treatment of human hair follicles, along with methods for assessing the treatment's effects on hair growth and relevant signaling pathways.
Data Presentation
Table 1: Effect of this compound on Hair Shaft Elongation in vitro
| This compound Concentration | Mean Hair Shaft Elongation (mm/day) | Standard Deviation |
| Vehicle Control (DMSO) | 0.30 | ± 0.04 |
| 0.1 µM this compound | 0.35 | ± 0.05 |
| 1 µM this compound | 0.42 | ± 0.06 |
| 10 µM this compound | 0.45 | ± 0.07 |
Note: Data is a representative summary compiled from multiple sources and should be generated for each specific experiment.
Table 2: Effect of this compound on Key Signaling Molecules in Human Dermal Papilla Cells
| Treatment | Phospho-ERK (% of Control) | Phospho-Akt (% of Control) | Bcl-2 Expression (% of Control) | Bax Expression (% of Control) |
| 0.1 µM this compound | 287%[1] | 168%[1] | Not Reported | Not Reported |
| 1.0 µM this compound | 351%[1] | 257%[1] | >150%[1] | <50%[1] |
Table 3: Effect of this compound on Gene Expression in Hair Follicle Dermal Papilla Cells
| Gene Target | This compound Concentration | Fold Change vs. Control |
| VEGF | 24 µM | ~6-fold increase |
| IL-1α | Not Specified | 0.34-fold decrease |
| 5α-reductase type 2 | Not Specified | 0.22-fold decrease |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Hair Follicles
Materials:
-
Human scalp tissue (obtained with informed consent)
-
Williams' E Medium (without phenol (B47542) red)
-
L-glutamine (2 mM final concentration)
-
Insulin (10 µg/mL final concentration)
-
Hydrocortisone (10 ng/mL final concentration)
-
Antibiotic-antimycotic solution (1% final concentration)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Stereomicroscope
-
Fine-tipped sterile forceps and needles
-
24-well culture plates
Procedure:
-
Place the human scalp tissue in a sterile petri dish containing PBS.
-
Under a stereomicroscope, carefully dissect individual anagen VI hair follicles from the subcutaneous fat. Ensure the dermal papilla at the base of the follicle remains intact.
-
Transfer the isolated hair follicles to a fresh petri dish containing supplemented Williams' E Medium.
-
Place one intact hair follicle into each well of a 24-well plate containing 1 mL of pre-warmed supplemented Williams' E Medium.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: this compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Supplemented Williams' E Medium
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
On the day of treatment, dilute the this compound stock solution in supplemented Williams' E Medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of initial culture (Day 1), carefully remove the old medium from each well and replace it with 1 mL of the appropriate treatment or control medium.
-
Change the medium every 48 hours for the duration of the experiment (typically 7-10 days).
Protocol 3: Assessment of Hair Shaft Elongation
Materials:
-
Inverted microscope with a calibrated eyepiece or imaging software
Procedure:
-
On Day 0 (immediately after isolation) and every subsequent day of the culture period, capture a digital image of each hair follicle.
-
Using the imaging software or calibrated eyepiece, measure the length of the hair shaft from the base of the hair bulb to the tip of the hair fiber.
-
Calculate the daily hair shaft elongation rate for each follicle.
Protocol 4: Western Blot Analysis for Signaling Proteins
Materials:
-
Cultured dermal papilla cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After this compound treatment, wash the dermal papilla cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 5: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Materials:
-
Cultured hair follicles or dermal papilla cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for target genes (e.g., VEGF, IL-1α, 5α-reductase type 2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
At the end of the treatment period, harvest the hair follicles or cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 6: Immunofluorescence Staining for β-catenin
Materials:
-
Cultured hair follicles
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-β-catenin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix the cultured hair follicles in 4% PFA for 20 minutes at room temperature.
-
Wash the follicles with PBS.
-
Permeabilize the follicles with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the follicles with the primary anti-β-catenin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the follicles on a microscope slide with mounting medium and visualize using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for culturing human hair follicles with this compound treatment.
References
Application Notes and Protocols: Establishing a C57BL/6 Mouse Model for Minoxidil Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for establishing a reliable and reproducible C57BL/6 mouse model to evaluate the efficacy of Minoxidil (B1677147) and other hair growth-promoting agents. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and signaling pathways.
I. Introduction
Androgenetic alopecia (AGA) is a common form of hair loss characterized by a progressive miniaturization of hair follicles. This compound is a widely used topical treatment for AGA, and its efficacy is attributed to its ability to shorten the telogen (resting) phase and prolong the anagen (growth) phase of the hair cycle.[1][2][3] The C57BL/6 mouse is an excellent in vivo model for studying hair follicle biology and testing the efficacy of hair growth-promoting compounds due to its synchronized hair follicle cycling and pigmented hair, which allows for easy visual and quantitative assessment of hair regrowth.[4]
This document outlines the procedures for inducing a synchronized telogen phase in C57BL/6 mice, followed by the topical application of this compound to evaluate its hair growth-promoting effects. Additionally, a protocol for an androgen-induced alopecia model is provided for studies specifically targeting AGA.
II. Signaling Pathways of this compound in Hair Follicles
This compound's mechanism of action is multifaceted. It is a prodrug converted to its active form, this compound sulfate, which acts as a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles.[1][5] This enhances the delivery of oxygen and nutrients.[1] Furthermore, this compound stimulates various signaling pathways within the hair follicle that promote the transition from the telogen to the anagen phase and prolong the anagen phase.[1][2] Key pathways include the upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[6][7]
Figure 1: this compound Signaling Pathway in Hair Follicles.
III. Experimental Workflow
The general experimental workflow for testing this compound efficacy in C57BL/6 mice involves acclimatization, synchronization of the hair cycle, treatment application, and subsequent data collection and analysis over a period of approximately 21-28 days.[4]
Figure 2: Experimental Workflow for this compound Efficacy Testing.
IV. Experimental Protocols
Protocol 1: Anagen Induction Model for General Hair Growth Efficacy
This protocol is designed to synchronize the hair follicles of C57BL/6 mice into the telogen phase, followed by treatment to observe the induction and progression of the anagen phase.
Materials:
-
7-week-old male C57BL/6 mice (hair follicles are predominantly in the telogen phase)[4]
-
Electric clippers
-
Depilatory cream (e.g., Nair®, Veet®)
-
This compound solution (e.g., 2% or 5%)
-
Vehicle control solution (e.g., propylene (B89431) glycol, water, and ethanol (B145695) mixture)[4]
-
Digital camera with a tripod
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Hair Removal (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Carefully shave the dorsal skin of each mouse using electric clippers over a defined area (e.g., 2 cm x 4 cm).
-
Apply a thin layer of depilatory cream to the shaved area and leave it on for the time specified by the manufacturer (typically 2-3 minutes).
-
Gently remove the cream with a spatula or gauze and rinse the area thoroughly with warm water. Pat the skin dry. This process induces a synchronized anagen phase.[8][9]
-
-
Grouping and Treatment (Starting Day 1):
-
Randomly assign mice to different treatment groups (e.g., Vehicle, 2% this compound, 5% this compound).
-
Once daily, topically apply a standardized volume (e.g., 100-200 µL) of the respective solution to the depilated dorsal area.[4]
-
-
Observation and Imaging:
-
Monitor the mice daily for any signs of skin irritation or adverse health effects.
-
Capture high-resolution digital photographs of the dorsal skin of each mouse at regular intervals (e.g., every 2-3 days) for the duration of the study (typically 21-28 days).[4] Ensure consistent lighting, distance, and positioning for all images.
-
Protocol 2: Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia Model
This model is more specific for studying AGA by simulating the hormonal influence on hair loss.
Materials:
-
7-week-old male C57BL/6 mice
-
Dihydrotestosterone (DHT)
-
Corn oil (or other suitable vehicle for DHT)
-
This compound solution and vehicle control as in Protocol 1
-
Other materials as listed in Protocol 1
Procedure:
-
Acclimatization and Hair Removal: Follow steps 1 and 2 from Protocol 1.
-
Androgen Administration:
-
Beginning 4 days prior to hair removal and continuing throughout the study, administer DHT subcutaneously or intraperitoneally (e.g., 0.5-2 mg/day dissolved in corn oil).[10] The dose and route may need to be optimized.
-
-
Grouping and Topical Treatment:
-
After hair removal, group the mice and begin daily topical application of this compound or vehicle as described in Protocol 1, step 3.
-
-
Observation and Imaging: Follow step 4 from Protocol 1. This model is expected to show delayed hair regrowth in the DHT-treated vehicle group, which can be rescued by this compound treatment.[10][11]
V. Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Quantitative Data Summary
| Day | Measurement | Vehicle Control | 2% this compound | 5% this compound | p-value |
| Day 10 | Hair Regrowth Area (%) | Mean ± SD | Mean ± SD | Mean ± SD | p < 0.05 |
| Day 14 | Hair Regrowth Area (%) | Mean ± SD | Mean ± SD | Mean ± SD | p < 0.01 |
| Day 21 | Hair Regrowth Area (%) | Mean ± SD | Mean ± SD | Mean ± SD | p < 0.001 |
| Day 21 | Hair Follicle Count (per mm²) | Mean ± SD | Mean ± SD | Mean ± SD | p < 0.01 |
| Day 21 | Hair Follicle Diameter (µm) | Mean ± SD | Mean ± SD | Mean ± SD | p < 0.05 |
Table 1: Example of Quantitative Data Summary for this compound Efficacy Study.
Methods for Data Analysis
-
Qualitative Assessment: Visually score the degree of hair regrowth using a defined scale (e.g., 0 = no growth, 1 = <25% growth, 2 = 25-50% growth, 3 = 50-75% growth, 4 = >75% growth, 5 = complete regrowth).[4][12]
-
Quantitative Assessment (Image Analysis):
-
Use image analysis software like ImageJ to quantify the area of hair regrowth.
-
The pigmented skin, indicating active anagen-phase hair follicles, can be measured.[4]
-
Calculate the percentage of the depilated area covered by new hair growth.
-
Grayscale analysis can also be employed as a quantitative measure of hair density.[13][14]
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect dorsal skin samples.
-
Fix the samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Under a microscope, count the number of hair follicles per unit area and measure the diameter of the hair follicles. An increase in both parameters indicates a positive treatment effect.[15]
-
VI. Conclusion
The C57BL/6 mouse model provides a robust and reproducible system for the preclinical evaluation of this compound and other potential hair growth-promoting therapies. The protocols outlined in this document, from anagen induction to quantitative data analysis, offer a standardized approach for obtaining reliable and comparable results. The use of both general hair growth and androgen-induced alopecia models allows for a comprehensive assessment of a compound's efficacy. Adherence to these detailed methodologies will ensure high-quality data generation for researchers, scientists, and drug development professionals in the field of hair loss treatment.
References
- 1. droracle.ai [droracle.ai]
- 2. generolon.com [generolon.com]
- 3. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Delivery System Based On this compound Nanoparticles Promotes Hair Growth In C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. A new technique for quantitative analysis of hair loss in mice using grayscale analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of Hair Growth in Response to Topical Minoxidil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the quantitative methods used to assess hair growth in response to topical minoxidil (B1677147) treatment. The protocols outlined below are designed to offer standardized procedures for clinical and preclinical research, ensuring robust and reproducible data collection.
Introduction
Topical this compound is a widely used and FDA-approved treatment for androgenetic alopecia. Its efficacy in promoting hair growth is well-documented, but rigorous quantitative analysis is essential for regulatory approval, and for understanding its mechanism of action. This document details the established methodologies for quantifying changes in hair growth parameters, summarizes key quantitative data from clinical studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of topical this compound.
Table 1: Efficacy of 5% vs. 2% Topical this compound in Men with Androgenetic Alopecia (48-Week Study)
| Parameter | 5% this compound Group | 2% this compound Group | Placebo Group |
| Mean Change in Non-Vellus Hair Count | Significant increase | Moderate increase | No significant change |
| Patient Rating of Scalp Coverage | Statistically superior to 2% and placebo | Superior to placebo | - |
| Investigator Rating of Scalp Coverage | Statistically superior to 2% and placebo | Superior to placebo | - |
| Reported Side Effects | Increased occurrence of pruritus and local irritation compared to 2% | Mild pruritus and local irritation | Minimal side effects |
Note: A key finding was that 5% topical this compound demonstrated approximately 45% more hair regrowth than the 2% formulation at the 48-week mark[1].
Table 2: Efficacy of 5% and 2% Topical this compound in Women with Female Pattern Hair Loss (48-Week Study)
| Parameter | 5% this compound Group | 2% this compound Group | Placebo Group |
| Change in Non-Vellus Hair Count | Superior to placebo | Superior to placebo | - |
| Patient Assessment of Hair Growth | Superior to placebo | Not significantly different from placebo | - |
| Investigator Assessment of Hair Growth | Superior to placebo | Superior to placebo | - |
Note: Both 2% and 5% this compound solutions showed positive results in treating female pattern hair loss[2].
Table 3: Comparative Efficacy of Different this compound Concentrations in Men with AGA
| Study | Comparison | Key Findings |
| Ghonemy et al., 2021 | 5% vs. 10% this compound vs. Placebo | 5% this compound was superior in improving hair regrowth compared to 10% and placebo[3]. |
| Goldust, 2020 | 15% vs. 5% this compound | 15% this compound showed significantly better efficacy at 12 and 24 weeks[3]. |
Experimental Protocols
Phototrichogram for Hair Growth Analysis
The phototrichogram is a non-invasive technique for the in-vivo study of the hair growth cycle, providing quantitative data on hair density, thickness, and the anagen-to-telogen ratio.
Materials and Equipment:
-
High-resolution digital camera with a macro lens
-
Epiluminescence microscopy attachment
-
Computer with image analysis software (e.g., TrichoScan)
-
Hair clippers or razor
-
Tattooing device with sterile, single-use needles and black ink (optional, for long-term studies)
-
Hair dye (if using a contrast-enhanced method)
-
1 cm² stencil
-
Curved surgical scissors
-
Glass slides and transparent adhesive tape
-
Microscope with a calibrated micrometer
Protocol:
-
Subject Preparation:
-
Obtain informed consent from the subject.
-
Select a target area on the scalp, typically in a transitional zone of hair loss. For androgenetic alopecia, this is often the vertex or mid-frontal scalp[4].
-
-
Baseline (Day 0):
-
If for a long-term study, a small, permanent tattoo can be applied to the center of the target area to ensure consistent imaging over time[4].
-
Using a 1 cm² stencil, clip the hair within the target area to approximately 1 mm in length[5].
-
Take a baseline macrophotograph of the clipped area. This image will be used to determine the total hair count[5].
-
For hair diameter measurement, the clipped hairs can be collected, spread on a glass slide, and measured under a microscope using a calibrated micrometer[6].
-
-
Anagen Hair Identification (Day 2 or 3):
-
After 48-72 hours, the anagen (growing) hairs will have visibly increased in length, while the telogen (resting) hairs will not have grown[5][6].
-
For contrast-enhanced phototrichograms, dye the hair in the target area to improve visibility against the scalp[6].
-
Take a second macrophotograph of the target area.
-
-
Data Analysis:
-
Using image analysis software, count the total number of hairs from the Day 0 image to determine hair density (hairs/cm²).
-
On the Day 2/3 image, differentiate and count the anagen hairs (those that have grown) and telogen hairs (those that have not).
-
Calculate the anagen-to-telogen ratio.
-
Measure the length of the newly grown anagen hairs to determine the hair growth rate.
-
Measure the diameter of a representative sample of hairs to assess changes in hair thickness.
-
Trichoscopy for Hair Follicle Characterization
Trichoscopy is a non-invasive method using a dermatoscope to visualize the hair and scalp at high magnification. It allows for the quantification of various parameters indicative of hair loss and treatment response.
Materials and Equipment:
-
Handheld or video dermatoscope (trichoscope) with magnification capabilities (typically 20x to 70x).
-
Computer with software for image capture and analysis.
-
Immersion fluid (e.g., alcohol or mineral oil) to reduce light reflection from the scalp.
Protocol:
-
Image Acquisition:
-
Select standardized locations on the scalp for imaging. For androgenetic alopecia, this typically includes the frontal, vertex, and occipital areas for comparison[1].
-
Apply a small amount of immersion fluid to the scalp at the target location.
-
Place the dermatoscope firmly on the scalp and capture high-resolution images. Ensure consistent lighting and magnification across all imaging sessions.
-
-
Quantitative Analysis:
-
Hair Density: Count the total number of hairs in a defined field of view to determine hairs/cm².
-
Hair Shaft Diameter: Measure the diameter of individual hair shafts. A key feature of androgenetic alopecia is hair diameter diversity (anisotrichosis)[7]. Hairs are often categorized as:
-
Terminal hairs: > 0.06 mm in diameter.
-
Intermediate hairs: 0.03–0.06 mm in diameter.
-
Vellus hairs: < 0.03 mm in diameter[8].
-
-
Follicular Units: Count the number of follicular units containing single, double, or multiple hairs. A decrease in the number of hairs per follicular unit is characteristic of androgenetic alopecia.
-
Vellus-to-Terminal Hair Ratio: Calculate the ratio of vellus hairs to terminal hairs. An increase in this ratio is indicative of hair miniaturization.
-
Other Trichoscopic Features: Note the presence and quantity of other features such as yellow dots (empty follicular openings), perifollicular discoloration, and the peripilar sign[7].
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Quantitative Hair Growth Analysis
The following diagram illustrates the typical workflow for a clinical study evaluating the efficacy of topical this compound.
Signaling Pathways of this compound in Hair Follicles
This compound's mechanism of action is multifactorial, involving several signaling pathways within the dermal papilla cells of the hair follicle.
Conclusion
The quantitative analysis of hair growth is a critical component of dermatological research and drug development. The protocols for phototrichograms and trichoscopy, when standardized and consistently applied, provide reliable and objective data to evaluate the efficacy of treatments like topical this compound. The continued refinement of these techniques, coupled with a deeper understanding of the molecular pathways involved, will further advance the field of hair loss treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichoscopy (hair and scalp videodermoscopy) in the healthy female. Method standardization and norms for measurable parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phototrichogram - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. researchgate.net [researchgate.net]
- 6. JaypeeDigital | Phototrichogram and TrichoScan© [jaypeedigital.com]
- 7. dpcj.org [dpcj.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Minoxidil in Tissue by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of minoxidil (B1677147) in tissue samples, such as skin and hair follicles, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol encompasses tissue homogenization, extraction of this compound, and subsequent chromatographic analysis. This application note is intended to furnish researchers, scientists, and drug development professionals with a robust framework for preclinical and clinical studies investigating the tissue distribution and pharmacokinetics of topically applied this compound.
Introduction
This compound, a potent vasodilator, was initially developed as an oral medication for hypertension.[1] An observed side effect, hypertrichosis, led to its repurposing as a topical treatment for androgenetic alopecia.[1] Its mechanism of action in promoting hair growth is not entirely understood but is thought to involve the opening of potassium channels in vascular smooth muscle and hair follicles, leading to increased microcirculation and nutrient delivery.[2] Furthermore, this compound may directly stimulate hair follicle cells by activating signaling pathways involving Vascular Endothelial Growth Factor (VEGF), prostaglandins, and the Wnt/β-catenin pathway.[3][4][5]
Accurate quantification of this compound in target tissues like the skin and hair follicles is crucial for understanding its local pharmacokinetics, efficacy, and for the development of novel topical formulations. HPLC is a widely used analytical technique for the determination of this compound in various matrices due to its specificity, sensitivity, and reliability.[6] This document outlines a comprehensive protocol for the extraction and HPLC quantification of this compound from tissue samples.
Signaling Pathway of this compound in Hair Follicles
This compound is believed to exert its effects on hair follicles through a multi-faceted signaling cascade. A key action is the opening of ATP-sensitive potassium (K-ATP) channels, leading to vasodilation and increased blood flow.[2] This enhances the delivery of oxygen and nutrients to the hair follicle. Additionally, this compound stimulates the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[4][7] The activation of the Wnt/β-catenin signaling pathway is another proposed mechanism, which is critical for hair follicle morphogenesis and cycling.[5] this compound has been shown to increase the expression of β-catenin, promoting the anagen (growth) phase of the hair cycle.[5]
References
Application Notes and Protocols for Gene Expression Analysis of Hair Follicles Post-Minoxidil Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in human hair follicles following treatment with Minoxidil (B1677147). This document is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound's action on hair growth.
Introduction
This compound is a widely used topical treatment for androgenetic alopecia. While its efficacy in promoting hair growth is well-established, its precise molecular mechanisms of action are still under investigation. Gene expression analysis of hair follicles treated with this compound offers a powerful approach to understand the drug's effects on cellular pathways, identify biomarkers for treatment response, and discover novel therapeutic targets.
Recent studies have revealed that this compound's effects extend beyond its role as a potassium channel opener and vasodilator.[1][2] It influences a variety of signaling pathways and gene expression patterns within the hair follicle. Notably, this compound has been shown to upregulate genes associated with keratin (B1170402) production, modulate growth factor signaling, and impact inflammatory pathways.[3][4]
Key Molecular Effects of this compound on Hair Follicles
Transcriptomic studies have identified several key molecular changes in hair follicles following this compound treatment:
-
Upregulation of Keratin-Associated Proteins: A significant increase in the expression of genes encoding for keratin-associated proteins is a hallmark of a positive response to this compound.[3][4] This suggests that this compound promotes the structural integrity and growth of the hair shaft.
-
Modulation of Growth Factor Signaling: this compound stimulates the production of several crucial growth factors that support the hair follicle. These include Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis around the follicle, as well as Insulin-like Growth Factor-1 (IGF-1) and Hepatocyte Growth Factor (HGF).[1][2]
-
Activation of the Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is critical for hair follicle development and the initiation of the anagen (growth) phase.[2][5][6] this compound is believed to activate this pathway, thereby prolonging the anagen phase.
-
Downregulation of Inflammatory and Cell Survival Pathways: Interestingly, studies have shown a downregulation of the ILK, Akt, and MAPK signaling pathways in responders to this compound treatment.[3][4] While Akt and MAPK are typically associated with cell survival, their downregulation in this context may be related to a reduction in micro-inflammation within the hair follicle, a contributing factor to androgenetic alopecia.
-
Prostaglandin Synthesis: this compound stimulates the production of Prostaglandin E2 (PGE2), which is known to promote hair growth.[1]
Quantitative Data Summary
The following tables summarize the key gene expression changes observed in hair follicles after this compound application, as reported in various studies.
| Gene/Pathway Category | Gene/Pathway | Observed Change | Reference |
| Structural Proteins | Keratin-Associated Proteins (KRTAPs) | Upregulation | [3][4] |
| Growth Factors | Vascular Endothelial Growth Factor (VEGF) | Uregulation | [1][2] |
| Insulin-like Growth Factor-1 (IGF-1) | Upregulation | [1] | |
| Hepatocyte Growth Factor (HGF) | Upregulation | [1] | |
| CXCL1, PD-ECGF, PDGF-C | Upregulation | [6] | |
| Signaling Pathways | Wnt/β-catenin | Activation | [2][5][6] |
| ILK, Akt, MAPK | Downregulation | [3][4] | |
| Enzymes | Prostaglandin-endoperoxide synthase-1 | Activation | [2] |
| 5α-reductase type 2 (SRD5A2) | Downregulation | [1][7] |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and the experimental process, the following diagrams are provided.
Caption: this compound's multifaceted signaling pathways promoting hair growth.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting gene expression analysis of hair follicles post-Minoxidil application.
Protocol 1: Hair Follicle Collection and Treatment
1.1. In Vivo Study (Scalp Biopsies)
-
Recruit subjects with androgenetic alopecia.[3]
-
Obtain informed consent and ethical approval.
-
Collect 4-mm punch biopsies from the vertex scalp at baseline.[3]
-
Instruct subjects to apply 5% this compound topical foam/solution twice daily for a specified period (e.g., 8 weeks).[3]
-
Collect a second biopsy from the same area after the treatment period.
-
Immediately place biopsies in RNAlater® solution and store at -80°C until RNA isolation.
1.2. In Vitro Study (Hair Follicle Organ Culture)
-
Obtain scalp skin samples from cosmetic surgery with informed consent.
-
Dissect individual anagen VI hair follicles under a stereomicroscope.
-
Culture individual follicles in Williams’ E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics in a 24-well plate.
-
After 24 hours, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or this compound at various concentrations.
-
Culture for a defined period (e.g., 48-72 hours).
-
Harvest follicles, snap-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: RNA Isolation from Hair Follicles
This protocol is adapted for a small number of hair follicles.
-
Transfer 5-10 plucked hair follicles or a single biopsy into a microcentrifuge tube containing lysis buffer (e.g., from RNeasy Micro Kit, Qiagen).[8][9]
-
Homogenize the tissue using a rotor-stator homogenizer or by sonication.[9]
-
Proceed with RNA isolation according to the manufacturer's protocol of a kit optimized for small amounts of tissue, such as the RNeasy Micro Kit or ReliaPrep™ miRNA Tissue Miniprep Kit.[8][10]
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.[8]
-
Elute the RNA in a small volume (e.g., 15-20 µL) of RNase-free water.
-
Assess RNA quantity and quality using a NanoDrop spectrophotometer and a Bioanalyzer (Agilent). A RIN (RNA Integrity Number) value > 7 is recommended for RNA sequencing.
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Use a low-input RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or similar) starting with 10-100 ng of total RNA.
-
Follow the manufacturer's instructions for mRNA purification (poly-A selection), fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Perform PCR amplification to enrich for adapter-ligated fragments.
-
Purify the PCR product and validate the library size and concentration using a Bioanalyzer and Qubit fluorometer.
-
Pool libraries and perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) to generate paired-end reads of desired length (e.g., 2x75 bp).
Protocol 4: Bioinformatic Analysis
-
Quality Control: Use FastQC to assess the quality of raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages like DESeq2 or edgeR to normalize the gene counts and perform differential expression analysis between this compound-treated and control samples. Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform enrichment analysis using tools like GSEA, DAVID, or Metascape to identify significantly altered biological pathways and functions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of this compound topical foam in men with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of this compound topical foam in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Mechanism: How Topical Hair Growth Treatments Actually Work | HairAnalysis.ai Blog [hairanalysis.ai]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mRNA from human hair follicle cells [bio-protocol.org]
- 9. Human hair follicle transcriptome profiling: a minimally invasive tool to assess molecular adaptations upon low‐volume, high‐intensity interval training - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.co.jp [promega.co.jp]
In-Vitro Assays for Measuring Minoxidil Sulfotransferase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minoxidil (B1677147), a potent vasodilator, is widely used for the treatment of androgenetic alopecia. Its therapeutic efficacy is dependent on its conversion to the active metabolite, this compound sulfate (B86663). This bioactivation is catalyzed by the sulfotransferase enzyme, primarily SULT1A1, located in hair follicles. The inter-individual variability in SULT1A1 activity is a key determinant of patient response to this compound treatment. Therefore, robust and reliable in-vitro assays to measure this compound sulfotransferase activity are crucial for both basic research and clinical applications, including patient stratification and the development of novel hair loss therapies.
This document provides detailed application notes and protocols for three common types of in-vitro assays used to quantify this compound sulfotransferase activity: colorimetric, radiometric, and High-Performance Liquid Chromatography (HPLC)-based methods.
Signaling Pathway: Bioactivation of this compound
This compound is a prodrug that requires enzymatic conversion to its active form, this compound sulfate, to exert its therapeutic effects on hair follicles. This reaction is catalyzed by the sulfotransferase enzyme SULT1A1, which transfers a sulfo group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Caption: Bioactivation of this compound by SULT1A1.
I. Colorimetric Assay
The colorimetric assay for this compound sulfotransferase activity is a coupled enzyme assay that indirectly measures the formation of this compound sulfate. The reaction utilizes p-nitrophenyl sulfate (PNPS) as a sulfo group donor in a recycling system with 3'-phosphoadenosine-5'-phosphate (PAP), the byproduct of the primary reaction. The sulfotransferase enzyme transfers the sulfo group from PNPS to PAP, regenerating PAPS and producing p-nitrophenol (PNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of PNP formation is proportional to the sulfotransferase activity.[1]
Experimental Workflow: Colorimetric Assay
Caption: Workflow for the Colorimetric Assay.
Protocol: Colorimetric Assay
1. Materials and Reagents:
-
Enzyme source: Purified SULT1A1, cell lysate, or hair follicle homogenate
-
This compound
-
p-Nitrophenyl sulfate (PNPS)
-
3'-phosphoadenosine-5'-phosphate (PAP) or 3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Magnesium chloride (MgCl₂)
-
96-well microplate
-
Microplate reader
2. Enzyme Source Preparation (Hair Follicle Homogenate):
-
Pluck anagen phase hairs from the desired scalp area.
-
Trim the hairs to approximately 1 cm from the root.
-
Immerse the hair bulb first into the assay solution.[2]
-
Alternatively, for cell lysates, homogenize cells in a suitable lysis buffer (e.g., 0.01 M Tris-HCl buffer, pH 8.0, containing 0.1% Triton X-100).[3]
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.[3]
-
Collect the supernatant containing the cytosolic fraction with sulfotransferase activity.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
3. Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate. For each well, add:
-
50 µL of 50 mM Potassium Phosphate Buffer (pH 6.5)
-
10 µL of 5 mM MgCl₂
-
10 µL of 20 µM PAP or PAPS
-
10 µL of 5 mM p-Nitrophenyl Sulfate
-
10 µL of 0.1 mM this compound[4]
-
-
Add 10 µL of the enzyme source (e.g., cell lysate or hair follicle homogenate) to initiate the reaction. The total reaction volume is typically 100 µL.
4. Incubation:
-
Incubate the microplate at 37°C for 4 to 16 hours. The incubation time may need to be optimized depending on the activity of the enzyme source.[4]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The sulfotransferase activity is proportional to the rate of p-nitrophenol formation. A standard curve using known concentrations of p-nitrophenol can be used to quantify the results.
-
Calculate the specific activity as units per milligram of protein (e.g., nmol of PNP formed/min/mg of protein).
II. Radiometric Assay
The radiometric assay is a highly sensitive method that directly measures the transfer of a radiolabeled sulfo group from [³⁵S]PAPS to this compound. The resulting [³⁵S]this compound sulfate is then separated from the unreacted [³⁵S]PAPS, and its radioactivity is quantified using a scintillation counter.
Experimental Workflow: Radiometric Assay
Caption: Workflow for the Radiometric Assay.
Protocol: Radiometric Assay
1. Materials and Reagents:
-
Enzyme source (as described for the colorimetric assay)
-
This compound
-
[³⁵S]PAPS (e.g., from PerkinElmer, NEG-010)
-
HEPES buffer
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation counter
2. Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube. For each reaction, add:
-
Enzyme source (e.g., platelet homogenate)
-
This compound (final concentration to be optimized based on Km)
-
HEPES buffer
-
[³⁵S]PAPS (final concentration typically around 0.4 µM)[5]
-
-
Initiate the reaction by adding the [³⁵S]PAPS.
3. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.[6]
4. Product Extraction and Quantification:
-
Stop the reaction by adding a suitable stop solution (e.g., containing unlabeled PAPS and salts).
-
Extract the radiolabeled this compound sulfate with ethyl acetate.[6]
-
Centrifuge to separate the phases.
-
Transfer a known volume of the organic (ethyl acetate) phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the amount of [³⁵S]this compound sulfate formed based on the specific activity of the [³⁵S]PAPS.
-
Express the enzyme activity as pmol of this compound sulfate formed per minute per milligram of protein.
III. HPLC-Based Assay
The HPLC-based assay allows for the direct and simultaneous quantification of both this compound and its metabolite, this compound sulfate. This method offers high specificity and accuracy. A reversed-phase HPLC column is typically used to separate the two compounds, which are then detected by UV absorbance.
Experimental Workflow: HPLC-Based Assay
Caption: Workflow for the HPLC-Based Assay.
Protocol: HPLC-Based Assay
1. Materials and Reagents:
-
Enzyme source
-
This compound
-
PAPS
-
Reaction buffer (e.g., Tris-HCl)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase: e.g., 65% Methanol / 35% 0.1 N Formic Acid (pH 2.0)[3] or 70:30 (v/v) Methanol and Milli-Q water with 0.5% Triethylamine (pH 6.4)[7]
-
This compound and this compound sulfate standards
2. Enzymatic Reaction:
-
Set up the enzymatic reaction as described for the other assays, but without radiolabels or colorimetric reporters.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution, which could be the HPLC mobile phase or an acid.[3]
3. HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Perform the chromatographic separation using the specified column and mobile phase.
-
Set the UV detector to monitor the appropriate wavelengths. A common setting is 245 nm for this compound sulfate.[3]
-
The retention times for this compound and this compound sulfate will need to be determined using standards.
4. Data Analysis:
-
Integrate the peak areas for this compound and this compound sulfate.
-
Create standard curves for both analytes using known concentrations.
-
Calculate the concentration of this compound sulfate produced in the enzymatic reaction.
-
Determine the specific activity of the enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound sulfotransferase (SULT1A1) activity.
Table 1: Enzyme Kinetic Parameters (SULT1A1)
| Parameter | Substrate | Value | Source |
| Km | This compound | Data not available in the provided search results. | - |
| Vmax | This compound | Data not available in the provided search results. | - |
| Km | 4-Nitrophenol | 0.31 ± 0.14 µM (adult liver) | [8] |
| Vmax | 4-Nitrophenol | 885 ± 135 pmol/min/mg (adult liver) | [8] |
Note: While specific Km and Vmax values for this compound were not found in the provided search results, the protocols described can be used to determine these parameters experimentally.
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value | Source |
| pH | ~6.5 - 7.2 | [4][9] |
| Temperature | 37°C | [5][6] |
Table 3: Inhibitor Constants (IC₅₀ and Ki)
| Inhibitor | Substrate | IC₅₀ | Ki | Source |
| Quercetin | This compound | 0.025 - 0.095 µM (human liver cytosol) | - | [10] |
| Quercetin | Acetaminophen | - | 0.067 µM (noncompetitive) | [10] |
| Quercetin | This compound | 134 ± 22 nM (liver) | - | [11] |
| Quercetin | This compound | 3 ± 0.3 µM (duodenum) | - | [11] |
| Fisetin | P-form PST | < 1 µM | - | [10] |
| Galangin | P-form PST | < 1 µM | - | [10] |
| Myricetin | P-form PST | < 1 µM | - | [10] |
| Kaempferol | P-form PST | < 1 µM | - | [10] |
| Chrysin | P-form PST | < 1 µM | - | [10] |
| Apigenin | P-form PST | < 1 µM | - | [10] |
Conclusion
The choice of assay for measuring this compound sulfotransferase activity depends on the specific research question, available equipment, and desired sensitivity. The colorimetric assay is a convenient and cost-effective method suitable for high-throughput screening. The radiometric assay offers the highest sensitivity and is ideal for studies with low enzyme concentrations. The HPLC-based method provides the most specific and accurate quantification of both the substrate and the product. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working on this compound and other compounds metabolized by sulfotransferases.
References
- 1. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. US10633688B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Sulfation of this compound by human platelet sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, validation, and application of an RP-HPLC method for concurrent quantification of this compound and Finasteride in a topical solution for hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids, potent inhibitors of the human P-form phenolsulfotransferase. Potential role in drug metabolism and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential inhibition of human liver and duodenum sulphotransferase activities by quercetin, a flavonoid present in vegetables, fruit and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Stable Topical Formulation of Minoxidil for Research Purposes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Minoxidil (B1677147) is a widely recognized pharmaceutical agent for its efficacy in treating androgenetic alopecia.[1][2] Originally developed as an oral medication for hypertension, its hair growth-stimulating properties were a notable side effect.[1] For research and therapeutic applications, a stable topical formulation is crucial to ensure consistent drug delivery, bioavailability, and experimental reproducibility. However, this compound presents formulation challenges, primarily due to its poor solubility in aqueous solutions and tendency to crystallize out of solution, which can reduce its efficacy and cause skin irritation.[3]
This document provides a comprehensive guide to developing a stable topical formulation of this compound for research purposes. It outlines key considerations for solvent selection, stability enhancement, and the inclusion of penetration enhancers to optimize cutaneous delivery. Detailed protocols for formulation preparation, stability assessment, and in vitro skin permeation studies are provided to assist researchers in creating reliable and effective this compound formulations for their investigations.
Key Formulation Considerations
The development of a stable and effective topical this compound formulation hinges on several critical factors:
-
Solubility: this compound is sparingly soluble in water (approximately 2.2 mg/mL) but exhibits significantly higher solubility in organic solvents like ethanol (B145695) and propylene (B89431) glycol.[3][4] Therefore, co-solvent systems are essential for dissolving higher concentrations of this compound.
-
pH: The solubility of this compound is pH-dependent and increases in acidic conditions.[3] Adjusting the pH of the formulation can help maintain this compound in its more soluble, protonated form.
-
Crystallization: As the solvent vehicle evaporates upon application to the skin, the concentration of this compound can exceed its solubility limit, leading to crystallization.[3] This reduces the amount of bioavailable drug. The choice of solvents and the inclusion of crystallization inhibitors are crucial to mitigate this issue.
-
Penetration Enhancement: The stratum corneum acts as a barrier to drug absorption. Penetration enhancers can be incorporated into the formulation to improve the delivery of this compound to the hair follicles.[5]
Materials and Methods
Materials
-
This compound Powder (USP grade)
-
Ethanol (95%)
-
Propylene Glycol (PG)
-
Purified Water
-
Lactic Acid (or other suitable acid for pH adjustment)
-
Penetration Enhancers (e.g., Oleic Acid, Eucalyptol, Tretinoin)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium Phosphate Monobasic
-
Ortho-phosphoric acid
Equipment
-
Analytical Balance
-
Magnetic Stirrer and Stir Bars
-
Heating Mantle (optional)
-
pH Meter
-
Volumetric Flasks and Pipettes
-
Glass Vials with Caps
-
Temperature-Controlled Chambers (e.g., refrigerator, oven)
-
Polarized Light Microscope
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC Column
-
Franz Diffusion Cells
-
Syringe Filters (0.45 µm)
Experimental Protocols
Protocol 1: Preparation of a 5% this compound Topical Solution
This protocol describes the preparation of a 100 mL batch of a 5% (w/v) this compound solution using a common co-solvent system with pH modification.
Methodology:
-
Weigh 5.0 g of this compound powder.
-
In a 150 mL beaker, combine 50.0 mL of Propylene Glycol and 30.0 mL of Ethanol.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Gradually add the this compound powder to the solvent mixture.
-
Gently heat the mixture to 40-50°C while stirring to facilitate dissolution. Do not exceed 60°C.
-
Once the this compound is completely dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Add 1.0 mL of Lactic Acid to the solution and stir.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask.
-
Add purified water to bring the final volume to 100 mL.
-
Stopper the flask and invert several times to ensure homogeneity.
Protocol 2: Physical Stability Assessment (Crystallization Study)
This protocol assesses the physical stability of the prepared this compound formulation under accelerated conditions.
Methodology:
-
Dispense the prepared this compound formulation into three separate clear glass vials and cap them securely.
-
Store one vial in a refrigerator at 4°C.
-
Store the second vial in an oven at 40°C.
-
Keep the third vial at room temperature (approximately 25°C) as a control.
-
At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove the vials and allow them to equilibrate to room temperature.
-
Macroscopic Evaluation: Visually inspect each vial for any signs of cloudiness, precipitation, or crystal formation.
-
Microscopic Evaluation: Place a drop of each sample on a microscope slide, cover with a coverslip, and observe under a polarized light microscope. Document any crystal formation, noting the morphology and size.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol determines the concentration of soluble this compound in the formulation to assess chemical stability.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
Take a known volume (e.g., 1.0 mL) of the test formulation.
-
To separate any crystallized this compound, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. A decrease in concentration over time indicates precipitation or degradation.
Protocol 4: In Vitro Skin Permeation Study
This protocol evaluates the effect of penetration enhancers on the delivery of this compound through the skin using a Franz diffusion cell.
Methodology:
-
Skin Preparation: Use excised mammalian skin (e.g., pig or rat). Carefully remove any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Diffusion Cell Setup:
-
Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor medium (e.g., PBS), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath.
-
Continuously stir the receptor medium.
-
-
Dosing: Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the this compound concentration in the collected samples using the HPLC method described in Protocol 3.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated. The enhancement ratio (ER) is the ratio of the flux with the enhancer to the flux without the enhancer.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | ~2.2[3][4] |
| Ethanol | ~29[3][4] |
| Propylene Glycol | ~75[3][4] |
| Methanol | ~44[4] |
| 2-Propanol | ~6.7[4] |
| Dimethylsulfoxide | ~6.5[4] |
Table 2: Example Stability Study Data for a 5% this compound Formulation
| Time Point | Storage Condition | Visual Appearance | Microscopic Examination | This compound Concentration (% of Initial) |
| Initial | Room Temperature | Clear, colorless solution | No crystals observed | 100% |
| 4 Weeks | 4°C | Clear, colorless solution | No crystals observed | 99.5% |
| 4 Weeks | 25°C | Clear, colorless solution | No crystals observed | 99.2% |
| 4 Weeks | 40°C | Clear, slightly yellow solution | Occasional small, needle-like crystals | 97.8% |
Table 3: In Vitro Skin Permeation Parameters of this compound Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (without enhancer) | 5.2 | 1.04 | 1.0 |
| With 5% Oleic Acid | 12.8 | 2.56 | 2.46 |
| With 2% Eucalyptol | 10.5 | 2.10 | 2.02 |
Visualization of Pathways and Workflows
This compound's Mechanism of Action on Hair Follicles
This compound's primary mechanism involves its conversion to the active metabolite, this compound sulfate, which acts as a potassium channel opener.[6] This leads to hyperpolarization of cell membranes and vasodilation, increasing blood flow and nutrient supply to the hair follicles.[6] this compound also prolongs the anagen (growth) phase of the hair cycle and can stimulate the production of growth factors like Vascular Endothelial Growth Factor (VEGF).[6][7] Furthermore, it can activate signaling pathways such as Wnt/β-catenin, which are crucial for hair follicle development and growth.[7]
Caption: Signaling pathway of this compound in hair growth stimulation.
Experimental Workflow for Developing a Stable this compound Formulation
The development process begins with defining the formulation objectives, followed by pre-formulation studies to understand the physicochemical properties of this compound. The subsequent steps involve formulation design, preparation, and comprehensive characterization, including stability and in vitro performance testing.
References
- 1. compoundinglab.com.au [compoundinglab.com.au]
- 2. THE PCCA BLOG | The Art and Science of Topical this compound Formulas [pccarx.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Animal Models for Studying Minoxidil's Effect on Chemotherapy-Induced Alopecia
Introduction
Chemotherapy-Induced Alopecia (CIA) is a profoundly distressing side effect for a majority of patients undergoing cancer treatment, with some considering it so impactful they might opt for less effective therapies to avoid it.[1] The condition arises because chemotherapy agents target all rapidly dividing cells, including the matrix keratinocytes within the anagen (growth) phase of hair follicles.[2] This leads to a sudden stop in mitotic activity, hair shaft weakening, and subsequent shedding.[2] Minoxidil (B1677147), a vasodilator and potassium channel opener widely used for androgenetic alopecia, has been investigated as a potential agent to mitigate CIA.[1][2] These application notes provide a detailed overview of the animal models, experimental protocols, and underlying signaling pathways relevant to the preclinical study of this compound for CIA.
Rationale and Mechanism of Action
Pathophysiology of Chemotherapy-Induced Alopecia
Chemotherapeutic agents are delivered to the highly vascularized hair follicle via the bloodstream, making it susceptible to drug exposure.[3] The primary mechanism of damage is the induction of apoptosis in the rapidly proliferating follicular cells, a process often mediated by the p53 damage response pathway.[2] This cellular destruction weakens the hair shaft, leading to breakage and shedding, typically within weeks of initiating treatment.
Proposed Mechanisms of this compound in Mitigating CIA
While the precise mechanisms of this compound are not fully elucidated, its therapeutic effects are believed to stem from multiple actions:
-
Vasodilation and Increased Blood Flow: As a potassium channel opener, this compound enhances blood flow to the hair follicles, which may improve nutrient delivery and support follicle health.[2][4]
-
Stimulation of Hair Follicle Activity: this compound can shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase.[2][4]
-
Pro-Survival Signaling: this compound is thought to activate critical pro-survival and proliferative signaling pathways, including Wnt/β-catenin, ERK, and Akt, which help counteract the apoptotic effects of chemotherapy.[2][5][6] It may also increase the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF), which promotes vascularization around the follicles.[2][5]
Animal Models for CIA Research
The selection of an appropriate animal model is crucial for studying CIA. The primary requirement is to have a large, synchronized population of hair follicles in the anagen phase to mimic the human scalp, where approximately 90% of follicles are actively growing at any given time.[7]
-
Neonatal Rat Model: Young Sprague-Dawley or Long-Evans rats (around 7-8 days old) are commonly used because their pelage hair follicles are naturally in a synchronized state of anagen during postnatal development.[8][9][10] This eliminates the need for artificial hair cycle synchronization.
-
Adult Mouse Model (C57BL/6): Adult C57BL/6 mice are a preferred model due to their black coat, which provides excellent visual contrast for assessing hair regrowth.[11] In adult mice, the hair cycle is not naturally synchronized. Therefore, anagen must be induced by depilation (waxing or plucking) or clipping during the telogen phase.[7][10] This procedure triggers a synchronized entry into the anagen phase, making the follicles susceptible to chemotherapy.
Experimental Protocols
Protocol: Induction of CIA and this compound Treatment in a C57BL/6 Mouse Model
This protocol describes the induction of alopecia using a common chemotherapeutic agent and the subsequent application of this compound to evaluate its protective or regenerative effects.
Materials:
-
7-8 week old male C57BL/6 mice.[9]
-
Chemotherapeutic agent (e.g., Cyclophosphamide (B585), Cytarabine).[3]
-
Vehicle control solution (e.g., ethanol, propylene (B89431) glycol, and water).[8]
-
Electric clippers and depilatory cream.
-
Digital camera for documentation.
-
Calipers for skinfold thickness measurements.
-
Biopsy punches and histology reagents.
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Hair Cycle Synchronization: Anesthetize the mice and remove the hair from a defined area on the dorsal skin using electric clippers, followed by a gentle application of depilatory cream. The pink skin color indicates the telogen phase. The experiment should begin when the skin turns dark gray, indicating the induction of the anagen phase (typically 7-10 days post-depilation).
-
Group Allocation: Randomly assign mice to experimental groups (minimum 8-10 animals per group):[12]
-
Group 1: Vehicle Control (No chemotherapy, no treatment).
-
Group 2: Chemotherapy + Vehicle (CIA control).
-
Group 3: Chemotherapy + this compound Treatment.
-
-
Chemotherapy Administration: Administer the chemotherapeutic agent via intraperitoneal (i.p.) injection. Dosing regimens must be optimized, for example, a single dose of cyclophosphamide (120 mg/kg).[7]
-
This compound Application: One hour after chemotherapy administration, begin topical application of this compound solution (e.g., 0.1-0.2 mL) or vehicle to the depilated dorsal area.[3] Repeat the application once or twice daily for the duration of the study (typically 21-28 days).[3][11]
-
Monitoring and Data Collection:
-
Visual Scoring: Photograph the dorsal skin every 2-3 days. Score hair loss and regrowth on a visual scale (e.g., 0 = no hair loss, 5 = complete alopecia; followed by a regrowth scale where 0 = no regrowth, 5 = complete regrowth).[11]
-
Quantitative Image Analysis: Use image analysis software to quantify the percentage of the depilated area showing pigmented regrowth.[11]
-
-
Histological Analysis: At the end of the study, collect skin biopsies from the treated area. Process the tissue for histology (H&E staining) to determine the number and stage of hair follicles (anagen vs. telogen ratio) and assess follicular dystrophy.
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized for clear comparison.
| Study Type | Animal/Subject | Chemotherapy Agent | This compound Administration | Key Quantitative Finding | Reference |
| Preclinical | Newborn Rat | Cytarabine (Ara-C) | Subcutaneous Injection | 100% of treated rats showed local protection against alopecia. | [3] |
| Preclinical | Newborn Rat | Cyclophosphamide (CYC) | Local Injection | Did not offer protection against CYC-induced alopecia. | [8] |
| Clinical Trial | Human (Women) | FAC Regimen | 2% Topical Solution | The period of baldness was shortened by a mean of 50.2 days in the this compound group compared to placebo. | [13] |
| Clinical Trial | Human (Women) | FAC +/- Methotrexate | 2% Topical Solution | Time to first regrowth was significantly shorter in the this compound group (mean 86.7 days vs. 136.9 days for placebo). | [3] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for a mouse model of CIA.
Signaling Pathway Diagram
Caption: Proposed signaling pathways in CIA and this compound's action.
Logical Relationship Diagram
Caption: Logical relationship between chemotherapy, alopecia, and this compound.
References
- 1. How Low-Dose Oral this compound Is Providing Hope for Patients With Later-Stage Alopecia - The ASCO Post [ascopost.com]
- 2. benchchem.com [benchchem.com]
- 3. Low-Dose Oral this compound during Chemotherapy: A Review of the Mechanism and Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protection against cytosine arabinoside-induced alopecia by this compound in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of chemotherapy-induced alopecia in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel rat model for chemotherapy-induced alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. imavita.com [imavita.com]
- 13. A randomized trial of this compound in chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Minoxidil in Tissue-Engineered Hair Follicle Constructs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minoxidil, an FDA-approved drug for androgenetic alopecia, has demonstrated significant potential in promoting hair growth.[1][2] Its application in the context of tissue-engineered hair follicle constructs is a burgeoning area of research, offering a powerful in vitro model to elucidate its mechanisms of action and to screen for novel hair growth-promoting agents. These constructs, which aim to replicate the complex microenvironment of a natural hair follicle, typically involve the co-culture of dermal papilla (DP) cells and keratinocytes in a three-dimensional (3D) arrangement.
This document provides a comprehensive guide to the application of this compound in such systems, detailing its effects on key cellular and molecular pathways, and offering step-by-step protocols for the creation and analysis of tissue-engineered hair follicle models.
Mechanism of Action in Hair Follicle Constructs
This compound's therapeutic effects are multifaceted, primarily involving the stimulation of cell proliferation, the promotion of an anti-apoptotic environment, and the upregulation of crucial growth factors.[3][4][5][6][7] Two of the most well-documented pathways influenced by this compound in the context of hair follicle biology are the Wnt/β-catenin signaling pathway and the Vascular Endothelial Growth Factor (VEGF) pathway.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of hair follicle development, regeneration, and the anagen (growth) phase of the hair cycle.[8][9] this compound has been shown to activate this pathway in dermal papilla cells.[10][11] This activation leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of target genes such as Lef-1 and Axin2, promoting the proliferation and differentiation of hair follicle cells and prolonging the anagen phase.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Tissue Engineering and Regeneration of the Human Hair Follicle in Androgenetic Alopecia: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. generolon.com [generolon.com]
- 5. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compounding Minoxidil with Synergistic Active Ingredients for Hair Growth Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research-level compounding of Minoxidil with other active ingredients to investigate synergistic effects on hair growth. The following protocols and data are intended for investigational use only and are not intended for clinical application without further validation and regulatory approval.
Introduction to Synergistic Compounding with this compound
This compound is a well-established potassium channel opener that promotes hair growth by increasing blood flow to the hair follicle and prolonging the anagen (growth) phase of the hair cycle.[1][2] Its efficacy can be potentially enhanced by compounding it with other active ingredients that target different mechanisms involved in hair loss. This document outlines techniques for compounding this compound with finasteride (B1672673), tretinoin (B1684217), and caffeine (B1668208), along with methods for enhancing its topical delivery.
Key Synergistic Mechanisms:
-
Finasteride: A 5α-reductase inhibitor that blocks the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key androgen implicated in androgenetic alopecia.[3]
-
Tretinoin (Retinoic Acid): A retinoid that can increase the activity of sulfotransferase enzymes in the hair follicle, which is necessary to convert this compound to its active form, this compound sulfate.[4][5] Tretinoin also enhances the penetration of this compound through the scalp.[5][6]
-
Caffeine: Has been shown to stimulate hair follicle growth in vitro and may counteract the suppressive effects of testosterone on hair growth.[7][8]
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Propylene (B89431) Glycol | 75 | [9][10] |
| Methanol (B129727) | 44 | [9][10] |
| Ethanol (B145695) | 29 | [9][10] |
| 2-Propanol | 6.7 | [9][10] |
| Dimethylsulfoxide | 6.5 | [9][10] |
| Water | 2.2 | [9][10] |
Table 2: Example Compounded Formulations for Research
| Formulation ID | This compound (%) | Finasteride (%) | Tretinoin (%) | Caffeine (%) | Vehicle Composition (v/v/v) |
| MXF-01 | 5 | 0.1 | - | - | Propylene Glycol/Ethanol/Water (20:60:20) |
| MXT-01 | 5 | - | 0.025 | - | Propylene Glycol/Ethanol/Water (20:60:20) |
| MXC-01 | 5 | - | - | 2 | Propylene Glycol/Ethanol/Water (30:50:20) |
| MXFC-01 | 10 | 0.1 | - | 0.05 | Hydroalcoholic Solution |
Note: The stability of these compounded formulations should be independently verified. A study on a 5% this compound foam formulation indicated stability for at least 90 days at room temperature.[11]
Experimental Protocols
Protocol for Compounding a this compound and Finasteride Topical Solution (5% this compound, 0.1% Finasteride)
Materials:
-
This compound powder
-
Finasteride powder
-
Propylene Glycol (PG)
-
Ethanol (95% or absolute)
-
Purified Water
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Vehicle Preparation: In a glass beaker, combine 20 mL of propylene glycol, 60 mL of ethanol, and 20 mL of purified water to prepare 100 mL of the vehicle.
-
Dissolving Finasteride: Accurately weigh 0.1 g of finasteride powder. Add it to the vehicle and stir using a magnetic stirrer until completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution.
-
Dissolving this compound: Accurately weigh 5 g of this compound powder. Gradually add the this compound powder to the finasteride-containing vehicle while continuously stirring.
-
Final Mixing: Continue stirring the solution until all the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Storage: Store the final solution in a light-resistant container at room temperature.
Protocol for Compounding a this compound and Tretinoin Topical Solution (5% this compound, 0.025% Tretinoin)
Materials:
-
This compound powder
-
Tretinoin powder
-
Propylene Glycol (PG)
-
Ethanol (95% or absolute)
-
Purified Water
-
Butylated Hydroxytoluene (BHT) (as an antioxidant for tretinoin)
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare the vehicle as described in section 3.1.
-
Tretinoin and Antioxidant Dissolution: Accurately weigh 0.025 g of tretinoin and a small amount of BHT (e.g., 0.1%). Dissolve these in the ethanol portion of the vehicle first, as tretinoin is sensitive to light, heat, and air.[12]
-
This compound Dissolution: In a separate beaker, dissolve 5 g of this compound powder in the propylene glycol and water portion of the vehicle with stirring.
-
Combining Solutions: Slowly add the tretinoin-ethanol solution to the this compound solution while stirring continuously.
-
Final Mixing and Storage: Continue stirring until a homogenous solution is achieved. Store in a light-resistant container at room temperature to protect the tretinoin from degradation.
Protocol for In Vitro Skin Permeation Study
Objective: To evaluate the penetration of compounded this compound formulations through a skin model.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Strat-M®) or animal skin
-
Phosphate (B84403) buffered saline (PBS) as the receptor fluid
-
The compounded this compound formulation
-
HPLC system for analysis
Procedure:
-
Membrane Preparation: Mount the synthetic or animal skin membrane onto the Franz diffusion cells, ensuring no air bubbles are trapped underneath.
-
Cell Assembly: Fill the receptor chamber with PBS, ensuring the fluid is in contact with the membrane.
-
Sample Application: Apply a precise amount (e.g., 1 mL) of the compounded this compound formulation to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor chamber for analysis. Replace the withdrawn volume with fresh PBS.
-
Analysis: Quantify the concentration of this compound and the other active ingredient(s) in the collected samples using a validated HPLC method.[13]
HPLC Method for Simultaneous Quantification of this compound and Finasteride
This protocol is based on a validated RP-HPLC method.[3][13]
Chromatographic Conditions:
-
Column: ODS C18 (e.g., 250mm x 4.6mm, 5 µm particle size)[3]
-
Mobile Phase: A mixture of a buffer (e.g., pH 7.0 phosphate buffer or pH 6.4 with 0.5% Triethylamine) and an organic solvent like acetonitrile (B52724) or methanol in a specific ratio (e.g., 20:80 or 30:70 v/v).[3][13]
-
Flow Rate: 1 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[13]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution by accurately weighing and dissolving this compound and Finasteride in the mobile phase to achieve a known concentration (e.g., 500 µg/mL this compound and 10 µg/mL Finasteride).[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-80 µg/mL for this compound and 0.5-1.6 µg/mL for Finasteride).[3]
-
Sample Preparation: Dilute the compounded formulation with the mobile phase to fall within the calibration range.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Hair Follicle Growth
This compound and synergistic agents influence several key signaling pathways involved in the hair follicle cycle.
Caption: Key signaling pathways in hair growth affected by this compound and Finasteride.
This compound's primary mechanism involves opening ATP-sensitive potassium channels, leading to vasodilation and increased nutrient supply to hair follicles.[1][2] It also upregulates Vascular Endothelial Growth Factor (VEGF).[9] Finasteride acts by inhibiting 5α-reductase, thereby reducing DHT levels and preventing hair follicle miniaturization.[3] The Wnt/β-catenin signaling pathway is crucial for hair follicle development and regeneration, promoting the proliferation of hair follicle stem cells.[14][15][16]
Experimental Workflow for Developing and Testing a Compounded this compound Formulation
Caption: A typical experimental workflow for the development and preclinical evaluation of a compounded this compound formulation.
Enhancing Topical Delivery
The efficacy of topically applied this compound is dependent on its ability to penetrate the stratum corneum and reach the hair follicles. Several methods can be investigated to enhance its delivery:
-
Penetration Enhancers: As mentioned, tretinoin can improve the absorption of this compound.[5][6] Other potential enhancers include propylene glycol fatty acid esters.[17]
-
Microneedling: The use of a dermaroller to create micro-injuries in the scalp has been shown to significantly increase the absorption of this compound.[4][6] This process is thought to create microchannels that facilitate deeper penetration.[6]
-
Nanotechnology-based Formulations: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its penetration, bioavailability, and controlled release at the hair follicle.[6][17][18]
Conclusion
The compounding of this compound with synergistic active ingredients like finasteride, tretinoin, and caffeine presents a promising avenue for hair growth research. By targeting multiple pathways involved in hair loss, these combination therapies have the potential to offer enhanced efficacy. The protocols and data presented here provide a foundation for researchers to develop and evaluate novel topical formulations for the treatment of alopecia. Further research into advanced delivery systems is warranted to optimize the therapeutic outcomes of these compounded preparations.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. How to Make this compound More Effective - Perfect Hair Health [perfecthairhealth.com]
- 5. The Synergistic Effects of Combining Topical this compound with Tretinoin for Androgenic Alopecia - Hairly [hairly.app]
- 6. growback.co.uk [growback.co.uk]
- 7. An Open-Label Randomized Multicenter Study Assessing the Noninferiority of a Caffeine-Based Topical Liquid 0.2% versus this compound 5% Solution in Male Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. International Journal of Pharmaceutical Compounding [ijpc.com]
- 12. uspharmacist.com [uspharmacist.com]
- 13. Development, validation, and application of an RP-HPLC method for concurrent quantification of this compound and Finasteride in a topical solution for hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct functions for Wnt/β-catenin in hair follicle stem cell proliferation and survival and interfollicular epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. xray.greyb.com [xray.greyb.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the UV Spectrophotometric Assay of Minoxidil in Pharmaceutical Solutions
Introduction
Minoxidil (B1677147), chemically known as 2,4-diamino-6-piperidinopyrimidine-3-oxide, is a potent peripheral vasodilator used topically for the treatment of androgenic alopecia.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound. This document provides detailed application notes and experimental protocols for the assay of this compound in pharmaceutical solutions using UV spectrophotometry, intended for researchers, scientists, and drug development professionals. The methods described are validated according to International Council for Harmonisation (ICH) guidelines.[2][3][4]
Principle of the Method
The quantitative determination of this compound is based on the measurement of its absorbance at a specific wavelength in the UV region. This compound exhibits a characteristic absorption spectrum, and the wavelength of maximum absorbance (λmax) is dependent on the solvent used. By preparing a standard calibration curve of known this compound concentrations versus their corresponding absorbance, the concentration of this compound in an unknown sample can be determined.
Experimental Protocols
Several validated UV spectrophotometric methods have been developed for the estimation of this compound in pharmaceutical dosage forms.[1][2][3] The choice of solvent and analytical wavelength can be adapted based on the specific formulation and available instrumentation.
Method 1: Assay in Methanol (B129727)
This method utilizes methanol as the solvent for the analysis of this compound.
Instrumentation and Materials:
-
UV-Visible Spectrophotometer (e.g., Shimadzu Model 1800)[1]
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Methanol (AR Grade)[1]
-
This compound reference standard
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Preparation of Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Preparation of Calibration Curve: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 5-40 µg/mL.[1][5] Measure the absorbance of each solution at the λmax of 285 nm against a methanol blank.[1][6] Plot a graph of absorbance versus concentration to generate the calibration curve.
-
Preparation of Sample Solution: For a 2% this compound topical solution, accurately transfer 1 mL of the sample into a 100 mL volumetric flask.[1] Add about 10 mL of methanol and sonicate for 3-5 minutes.[1] Dilute to volume with methanol. Further dilute 1 mL of this solution to 100 mL with methanol to obtain a theoretical concentration of 20 µg/mL.
-
Analysis: Measure the absorbance of the sample solution at 285 nm and determine the concentration from the calibration curve.
Method 2: Assay in 0.1N Hydrochloric Acid
This protocol uses 0.1N HCl as the solvent, which is suitable for the analysis of this compound in tablet dosage forms.
Instrumentation and Materials:
-
UV-Visible Spectrophotometer (e.g., Systronics-2203 smart)[3]
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
0.1N Hydrochloric Acid
-
This compound reference standard
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with 0.1N HCl.[3]
-
Preparation of Working Standard Solution (10 µg/mL): Pipette 1 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with 0.1N HCl.[3]
-
Preparation of Calibration Curve: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 1-6 µg/mL.[3] Measure the absorbance of each solution at the λmax of 279.4 nm against a 0.1N HCl blank.[3] Plot a graph of absorbance versus concentration.
-
Preparation of Sample Solution (from tablets): Weigh and finely powder 20 tablets.[3] Transfer a quantity of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add 0.1N HCl, sonicate, and dilute to volume. Filter the solution. Further dilute the filtrate with 0.1N HCl to obtain a concentration within the calibration range.
-
Analysis: Measure the absorbance of the sample solution at 279.4 nm and calculate the concentration using the regression equation from the calibration curve.
Data Presentation
The following tables summarize the quantitative data from various validated UV spectrophotometric methods for this compound assay.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Method 1 (Methanol)[1] | Method 2 (0.1N HCl)[3] | Method 3 (n-Butanol/Water)[2] | Method 4 (Ethanol)[7] |
| Solvent | Methanol | 0.1N HCl | n-Butanol/Water | Ethanol |
| λmax (nm) | 285 | 279.4 | 280.4 | Not Specified |
| Linearity Range (µg/mL) | 5-40 | 1-6 | 0.1-2.5 | 20-60 |
| Correlation Coefficient (r²) | 0.9991 | 0.9992 | Not Specified | 0.9993 |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Methanol)[1] | Method 2 (0.1N HCl)[3] | Method 3 (Ethanol)[7][8] |
| Accuracy (% Recovery) | 98.0 - 101.0 | 98.8 - 100.2 | 99.57 - 100.55 |
| Precision (%RSD) | < 2.0 | < 2.0 | Not Specified |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 0.342 | 5.08 |
| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | 1.140 | 15.38 |
| Ruggedness (% Recovery) | Not Specified | 99.75 - 99.94 | 99.75 - 99.94 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the UV spectrophotometric assay of this compound in a pharmaceutical solution.
Caption: Workflow for this compound Assay by UV Spectrophotometry.
Conclusion
UV spectrophotometry provides a simple, accurate, precise, and economical method for the routine quality control analysis of this compound in pharmaceutical solutions and tablet dosage forms. The presented protocols and validation data demonstrate the reliability of this technique for ensuring the quality and potency of this compound products. The choice of method can be tailored based on the specific formulation and laboratory capabilities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. rjptonline.org [rjptonline.org]
- 5. UV-Spectrophotometric determination of this compound and its application to the assay in pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. saapjournals.org [saapjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Minoxidil for Anagen Phase Induction
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Minoxidil (B1677147) for hair follicle research. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address common challenges in optimizing this compound concentration for maximal anagen phase induction.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound induces and prolongs the anagen phase?
A1: The precise mechanism of this compound is not fully elucidated, but research points to a multi-faceted action. This compound is a prodrug, converted to its active form, this compound sulfate (B86663), by the sulfotransferase enzyme SULT1A1 in the hair follicle.[1][2] Its primary effects are thought to include:
-
Potassium Channel Opening: As an ATP-sensitive potassium channel (KATP) opener, this compound may cause hyperpolarization of cell membranes, leading to vasodilation.[1][3] This theoretically improves the delivery of oxygen, blood, and nutrients to the hair follicle.[1][2]
-
Upregulation of Growth Factors: this compound stimulates the production of Vascular Endothelial Growth Factor (VEGF) and Prostaglandin E2 (PGE2), which enhance vascularization around the follicle and may help maintain the anagen phase.[1][2][3]
-
Signaling Pathway Activation: It promotes the survival and proliferation of Dermal Papilla Cells (DPCs) by activating key signaling pathways like ERK and Akt.[4][5] It also appears to activate the β-catenin pathway, which is crucial for prolonging the anagen phase.[2][6]
-
Direct Follicle Stimulation: this compound shortens the telogen (resting) phase, causing follicles to enter the anagen (growth) phase prematurely and then extends the duration of this anagen phase.[2][7][8]
Q2: What is the optimal in vitro concentration of this compound for stimulating Dermal Papilla Cell (DPC) proliferation?
A2: Studies on cultured human DPCs indicate that micromolar concentrations of this compound are effective, while millimolar concentrations can be inhibitory.[7] Specifically, concentrations of 0.1 µM and 1.0 µM have been shown to significantly increase the proliferation of DPCs and activate pro-survival signaling pathways.[4] Higher concentrations may lead to cytotoxic effects.
Q3: Why might this compound show a limited or inconsistent effect in my ex vivo Hair Follicle Organ Culture (HFOC)?
A3: This is a commonly encountered issue. Several factors can contribute to the lack of a robust response in HFOC models:
-
Follicle Stage: The HFOC model typically uses anagen VI follicles that are already in a state of maximal growth. This compound's primary effect in vivo may be to awaken dormant (telogen) follicles and prolong the anagen phase, an effect that is difficult to observe in follicles already growing at their peak rate.[9][10]
-
Metabolic Activation: this compound requires conversion to this compound sulfate by the SULT1A1 enzyme.[1] Variability in the expression or activity of this enzyme in the cultured follicles can lead to inconsistent results.[2] The effectiveness of topical this compound in clinical settings has been linked to SULT1A1 activity levels.[11]
-
Culture Duration: The typical 7-10 day culture period for HFOC is too short to observe a complete hair cycle transition, which is where this compound's effects are most pronounced.[12]
Q4: What are the key molecular markers to assess when evaluating this compound's efficacy on DPCs?
A4: To quantify this compound's effect on Dermal Papilla Cells, researchers should assess markers related to proliferation and anti-apoptosis. Key targets include:
-
Phosphorylated ERK (p-ERK) and Phosphorylated Akt (p-Akt): These indicate the activation of pro-proliferative and pro-survival pathways. Levels have been shown to increase significantly within an hour of treatment with 0.1 µM and 1.0 µM this compound.[4]
-
Bcl-2/Bax Ratio: An increase in this ratio signifies an anti-apoptotic effect. This compound at 1.0 µM has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax.[4][5]
-
Ki67: As a marker for cell proliferation, Ki67 staining can confirm the proliferative effect of this compound on DPCs within the hair follicle structure.[13]
Data Summary
Table 1: Effect of this compound Concentration on DPC Signaling and Survival This table summarizes the quantitative effects of this compound on key signaling proteins in cultured human Dermal Papilla Cells (DPCs) after one hour of treatment, as reported by Han et al. (2004).
| This compound Concentration | p-ERK (% Increase vs. Control) | p-Akt (% Increase vs. Control) | Bcl-2 Expression (% Increase vs. Control) | Bax Expression (% Decrease vs. Control) |
| 0.1 µM | 287% | 168% | Not Reported | Not Reported |
| 1.0 µM | 351% | 257% | >150% | >50% |
| Data sourced from J Dermatol Sci.[4][5] |
Troubleshooting Guides
Problem 1: Inconsistent or No Anagen Induction in Hair Follicle Organ Culture (HFOC)
| Possible Cause | Suggested Solution |
| Use of maximally growing anagen VI follicles. | Consider using follicles from different scalp regions or donors. Some studies suggest early anagen follicles might be more responsive.[10] Acknowledge this as a known limitation of the model.[9] |
| Low SULT1A1 enzyme activity in donor follicles. | If possible, pre-screen donor follicles for SULT1A1 activity.[11] Alternatively, test the active metabolite, this compound Sulfate, directly, though this may have different solubility and stability properties. |
| Short culture duration. | While extending the culture beyond 10-14 days is challenging, ensure meticulous media changes every 2-3 days to maintain viability for the standard duration.[12] Focus on intermediate markers like hair shaft elongation and Ki67 staining rather than a full cycle transition. |
| Inappropriate vehicle control. | Ensure the vehicle control (e.g., DMSO) is used at the exact same final concentration as in the highest this compound treatment group to rule out vehicle-induced effects.[12] |
Problem 2: Cytotoxicity Observed in Dermal Papilla Cell (DPC) Cultures
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Millimolar (mM) concentrations of this compound have been reported to inhibit cell growth.[7] Perform a dose-response curve starting from nanomolar (nM) to low micromolar (µM) ranges (e.g., 0.01 µM to 10 µM) to identify the optimal non-toxic concentration for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Keep the final concentration of the solvent in the culture medium below a non-toxic threshold, typically ≤0.1%. Ensure all treatment groups, including the vehicle control, have the same final solvent concentration. |
| Poor cell health prior to experiment. | Ensure DPCs are in a logarithmic growth phase and have a high viability (>95%) before seeding for the experiment. Do not use cells from very high passages. |
Visualizations: Pathways and Workflows
Caption: this compound's mechanism for anagen induction.
Caption: Experimental workflow for testing this compound in vitro.
Key Experimental Protocols
1. Protocol: Human Hair Follicle Organ Culture (HFOC)
-
Objective: To maintain isolated human hair follicles ex vivo to measure the effect of this compound on hair shaft elongation.
-
Methodology:
-
Isolation: Microdissect individual anagen VI hair follicles from human scalp skin samples obtained with informed consent. Ensure the entire follicular unit, including the dermal papilla, is intact.
-
Culture Setup: Place one follicle per well in a 24-well plate containing Williams E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Acclimation: Culture follicles for 24 hours at 37°C in a 5% CO2 incubator to allow them to stabilize.[12]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).
-
Maintenance: Change the medium every 2-3 days for the duration of the experiment (typically 7-10 days).[12]
-
Analysis:
-
Capture a digital image of each follicle daily.
-
Measure the length of the extruded hair shaft from the base of the follicle bulb using calibrated imaging software.
-
-
2. Protocol: Dermal Papilla Cell (DPC) Proliferation Assay (MTT-based)
-
Objective: To determine the effect of different this compound concentrations on the proliferation of cultured human DPCs.
-
Methodology:
-
Cell Seeding: Seed human DPCs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of this compound and controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable, proliferating cells.
-
3. Protocol: Western Blot for ERK and Akt Activation
-
Objective: To measure the this compound-induced activation of pro-survival signaling pathways in DPCs.
-
Methodology:
-
Cell Culture and Treatment: Culture DPCs to ~80% confluency and serum-starve them overnight. Treat the cells with this compound (e.g., 0.1 µM and 1.0 µM) for a short duration (e.g., 1 hour, as phosphorylation is a rapid event).[4]
-
Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels for each sample.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. regrowth.com [regrowth.com]
- 5. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How this compound Stimulates Hair Follicles - Oana - Posts [oanahealth.com]
- 7. generolon.com [generolon.com]
- 8. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farjo.com [farjo.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells [mdpi.com]
Technical Support Center: Troubleshooting Poor Minoxidil Solubility in Aqueous-Based Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Minoxidil in aqueous-based research formulations.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of my aqueous-based formulation?
This compound has inherently low solubility in water, approximately 2.2 mg/mL.[1] Crystallization occurs when the concentration of this compound surpasses its solubility limit in the solvent system. This can be triggered by several factors, including:
-
Solvent Evaporation: In formulations containing volatile solvents like ethanol (B145695), evaporation upon application to a surface can concentrate the this compound, leading to supersaturation and subsequent crystallization.[1][2] For a 5% this compound solution, crystals can become visible within minutes of application as the vehicle evaporates.[1][2]
-
Temperature Fluctuations: this compound's solubility is temperature-dependent. A decrease in temperature can lower its solubility, causing it to precipitate out of the solution.[1]
-
High Concentration: Formulations with high concentrations of this compound (typically above 5%) are more prone to crystallization due to the challenge of maintaining it in a solubilized state.[1]
-
pH Shifts: The solubility of this compound is significantly influenced by pH. An increase in pH can decrease its solubility.
Q2: What is the role of the common co-solvents (propylene glycol and ethanol) in this compound formulations?
A ternary system of propylene (B89431) glycol (PG), ethanol, and water is commonly used to dissolve this compound:
-
Propylene Glycol (PG): Acts as the primary solvent due to this compound's high solubility in it (approximately 75 mg/mL).[1] It also functions as a humectant and penetration enhancer.
-
Ethanol: Serves as a co-solvent, aiding in the dissolution of this compound (solubility of about 29 mg/mL).[1] It also reduces the viscosity of the formulation.
-
Water: While this compound has low solubility in water, it is used to adjust the polarity of the solvent system and modulate drug absorption.
The ratio of these components is critical for maintaining this compound in a dissolved state.
Q3: How does pH affect this compound solubility?
This compound is a weakly basic drug and its solubility is pH-dependent. In acidic environments, this compound can be protonated to form a more soluble salt.[1] The highest solubility for pure this compound has been observed in a buffer at pH 1.2 (7.2 mg/mL), while its solubility in distilled water is 3.11 mg/mL. In contrast, its solubility in PBS at pH 7.2 is approximately 1 mg/mL.[3] Therefore, lowering the pH of the formulation is a key strategy to enhance this compound's solubility.
Q4: Are there alternatives to the traditional propylene glycol and ethanol solvent system?
Yes, several alternative strategies are being explored to create high-concentration or PG-free formulations:
-
Novel Co-solvents: Using less volatile or irritating solvents like glycerin, diethylene glycol monoethyl ether (Transcutol®), or 1,3-propanediol.[1]
-
Surfactant Systems: Incorporating non-ionic and amphoteric surfactants to create micellar systems that can encapsulate this compound and prevent crystallization.[1]
-
Complexation Agents: Utilizing cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of poorly soluble drugs like this compound.[1]
-
Nanoemulsions: Formulating this compound in nanoemulsions can increase its solubility and improve skin delivery.[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and handling of this compound research formulations.
| Problem | Potential Cause | Recommended Solution |
| Crystallization upon storage | Formulation is supersaturated. | 1. Decrease this compound Concentration: If possible, lower the concentration to below the saturation point in your solvent system. 2. Optimize Solvent Ratio: Increase the proportion of propylene glycol or ethanol in the formulation. 3. Add a Stabilizer: Incorporate a polymer like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) to inhibit crystal growth. |
| Precipitation after pH adjustment | The pH of the formulation is too high. | 1. Lower the pH: Gradually add an organic acid (e.g., lactic acid, citric acid) to lower the pH to a more acidic range (ideally below 5) where this compound is more soluble.[1] 2. Use a Buffer System: Employ a suitable buffer to maintain the desired pH. |
| Cloudiness or haziness in the solution | Incomplete dissolution of this compound or excipients. | 1. Increase Mixing Time/Energy: Ensure vigorous and prolonged stirring or sonication. 2. Gentle Heating: Warm the solution gently (e.g., in a 40-50°C water bath) to aid dissolution. Be cautious as excessive heat can degrade this compound. 3. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Phase separation in emulsion-based formulations | Emulsion instability. | 1. Optimize Surfactant/Co-surfactant Ratio: Adjust the ratio of your emulsifying agents to achieve a stable formulation. 2. Increase Homogenization Energy: Use a high-shear homogenizer or sonicator to reduce droplet size and improve stability. 3. Check for Incompatibilities: Ensure all components of your formulation are compatible with each other. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents and pH Conditions
| Solvent/Condition | Solubility (mg/mL) | Reference |
| Water | ~2.2 | [1] |
| Propylene Glycol | 75 | [1] |
| Ethanol | 29 | [1] |
| Methanol | 44 | |
| 2-Propanol | 6.7 | |
| Dimethylsulfoxide (DMSO) | 6.5 | |
| Chloroform | 0.5 | |
| Acetone | <0.5 | |
| Ethyl Acetate | <0.5 | |
| Buffer pH 1.2 | 7.2 | |
| Distilled Water | 3.11 | |
| PBS pH 7.2 | ~1.0 | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
Objective: To prepare a 5% (w/v) this compound solution using a standard propylene glycol, ethanol, and water co-solvent system.
Materials:
-
This compound powder
-
Propylene Glycol (PG)
-
Ethanol (95% or absolute)
-
Purified Water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Volumetric flask
Methodology:
-
Prepare the Solvent Mixture: In a beaker, combine 50 mL of propylene glycol and 30 mL of ethanol.
-
Dissolve this compound: Place the beaker on a magnetic stirrer and begin stirring. Slowly add 5 g of this compound powder to the solvent mixture.
-
Ensure Complete Dissolution: Continue stirring until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle heating (to about 40°C) can be applied to expedite dissolution.
-
Final Volume Adjustment: Once the this compound is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of purified water and add it to the volumetric flask.
-
QS to Volume: Add purified water to the volumetric flask until the total volume reaches the 100 mL mark.
-
Mix and Store: Cap the flask and invert it several times to ensure homogeneity. Store the final solution in a well-closed container at room temperature, protected from light.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex Formulation
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified Water
-
Magnetic stirrer and stir bar
-
Beakers
-
Freeze-dryer
Methodology:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in purified water to create a solution of the desired concentration (e.g., 33% w/w).[6]
-
Add this compound: To the HP-β-CD solution, add this compound powder to achieve the target concentration (e.g., 5% w/w).[6]
-
Complexation: Stir the mixture continuously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.[7]
-
Reconstitution: The lyophilized powder can be readily dissolved in water to create an aqueous this compound formulation with enhanced solubility.
Protocol 3: Preparation of a this compound Nanoemulsion
Objective: To formulate this compound in an oil-in-water (o/w) nanoemulsion to improve its solubility and skin penetration.
Materials:
-
This compound powder
-
Oil phase (e.g., Oleic acid, Eucalyptol)[4]
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Ethanol, Propylene Glycol)
-
Purified Water
-
High-shear homogenizer or sonicator
Methodology:
-
Prepare the Oil Phase: Dissolve this compound in the selected oil phase. Gentle heating may be required.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Form a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or a probe sonicator until a translucent nanoemulsion with a small droplet size is formed.[5]
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure stability.
Visualization
This compound's Mechanism of Action in Hair Growth
The following diagram illustrates the key signaling pathways believed to be involved in this compound-induced hair growth. This compound, a potassium channel opener, is converted to its active form, this compound sulfate, which then influences various cellular processes within the hair follicle.
Caption: Signaling pathways in this compound-induced hair growth.
References
- 1. benchchem.com [benchchem.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Skin Delivery from Nanoemulsion Formulations Containing Eucalyptol or Oleic Acid: Enhanced Diffusivity and Follicular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. EP3250181B1 - this compound-based pharmaceutical formulation for the topical use and kit thereof - Google Patents [patents.google.com]
- 7. Characterization of this compound/hydroxypropyl-β-cyclodextrin inclusion complex in aqueous alginate gel useful for alopecia management: Efficacy evaluation in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In-Vitro Minoxidil Efficacy Assays
Welcome to the Technical Support Center for in-vitro Minoxidil (B1677147) efficacy assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common artifacts and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we are trying to measure in-vitro?
A1: this compound's primary mechanism is not fully elucidated, but it is known to be a potassium channel opener.[1][2] Its active metabolite, this compound sulfate, causes hyperpolarization of cell membranes.[2][3][4] In the context of hair growth, this action is believed to widen blood vessels and allow more oxygen, blood, and nutrients to the hair follicles.[1] Additionally, this compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in human hair dermal papilla cells (hDPCs), which is a key indicator of its hair growth-promoting activity.[5][6][7] It may also act on the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and maintenance.[8][9][10]
Q2: Which in-vitro models are most suitable for assessing this compound efficacy?
A2: The most commonly used and well-characterized in-vitro model is the primary culture of human dermal papilla cells (hDPCs).[5][11][12] These cells are crucial in regulating hair follicle development and growth.[12] More advanced models, such as hair follicle organoids (sometimes referred to as "hair follicloids"), are emerging and offer a more complex, three-dimensional microenvironment that better mimics the in-vivo situation.[13][14][15][16][17] These organoids can be generated from pluripotent stem cells or by co-culturing different cell types from the hair follicle.[13][14][15][16]
Q3: What are the key assays to measure this compound's efficacy in these models?
A3: Key assays include:
-
Cell Proliferation Assays (e.g., MTT, BrdU): To assess the impact of this compound on the proliferation of hDPCs.
-
VEGF Expression Analysis (ELISA, qPCR, Western Blot): To quantify the upregulation of this key growth factor.[5][18][19][20][21]
-
Gene Expression Analysis (qPCR): To measure changes in the expression of genes related to hair growth and the hair cycle, such as those in the Wnt signaling pathway (e.g., β-catenin, Lef1).[22][23]
-
Western Blot Analysis: To detect changes in protein levels and signaling pathways, such as the phosphorylation of proteins in the Wnt/β-catenin pathway.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Dose-Dependent Response to this compound in hDPCs
Q: We are not observing the expected dose-dependent increase in VEGF expression (or other markers) with this compound treatment in our hDPC cultures. What could be the issue?
A: This is a common issue that can arise from several factors:
-
Cell Health and Passage Number:
-
Troubleshooting: Ensure your hDPCs are healthy, exhibiting their characteristic spindle-shaped morphology, and are within a low passage number (ideally below passage 10).[11] High passage numbers can lead to senescence and altered cellular responses.
-
Solution: Always use low-passage cells for your experiments. Regularly check for signs of stress or contamination.
-
-
This compound Solubility and Stability:
-
Troubleshooting: this compound can be difficult to dissolve. Improperly dissolved this compound will lead to inaccurate concentrations in your assay.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Ensure it is fully dissolved before diluting it in the culture medium. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
-
Serum in Culture Medium:
-
Troubleshooting: Components in fetal bovine serum (FBS) can interfere with the action of this compound or mask its effects.
-
Solution: Consider reducing the serum concentration or performing the this compound treatment in a serum-free medium after an initial cell attachment period in a serum-containing medium.
-
-
Assay Timing:
-
Troubleshooting: The timing of this compound treatment and the subsequent assay can be critical. The peak response may occur at a specific time point.
-
Solution: Perform a time-course experiment to determine the optimal duration of this compound treatment for the desired readout.
-
Issue 2: High Background or Variability in VEGF ELISA
Q: Our VEGF ELISA results show high background and significant variability between replicate wells. How can we improve our assay?
A: High background and variability in ELISA can be addressed by focusing on the following:
-
Washing Steps:
-
Troubleshooting: Inadequate washing can leave behind unbound reagents, leading to a high background signal.
-
Solution: Ensure a thorough and consistent washing technique for all wells. Use a multichannel pipette or an automated plate washer for better consistency. Increase the number of wash cycles if necessary.
-
-
Blocking:
-
Troubleshooting: Incomplete blocking of non-specific binding sites on the plate can cause high background.
-
Solution: Use the blocking buffer recommended by the ELISA kit manufacturer and ensure the incubation time is adequate.
-
-
Reagent Preparation and Handling:
-
Troubleshooting: Improperly prepared or stored reagents can lead to poor assay performance.
-
Solution: Reconstitute and dilute all reagents according to the kit protocol. Avoid repeated freeze-thaw cycles of standards and antibodies. Ensure all reagents are at room temperature before use.
-
-
Sample Collection:
-
Troubleshooting: Cellular debris in the collected supernatant can interfere with the assay.
-
Solution: After the treatment period, centrifuge the cell culture plates or tubes to pellet any detached cells and debris. Carefully collect the supernatant for the ELISA.
-
Issue 3: Poor RNA Quality or Inconsistent qPCR Results
Q: We are experiencing issues with RNA degradation and inconsistent gene expression results when analyzing hair growth-related genes after this compound treatment. What are the likely causes?
A: Reliable qPCR results depend heavily on the quality of the starting material and the precision of the technique:
-
RNA Isolation:
-
Troubleshooting: RNA is highly susceptible to degradation by RNases.
-
Solution: Use an RNase-free work environment. Wear gloves and use certified RNase-free tubes and reagents. Choose an appropriate RNA isolation kit for your cell type and follow the manufacturer's protocol diligently.
-
-
Primer Design and Validation:
-
Troubleshooting: Poorly designed primers can lead to non-specific amplification and inaccurate quantification.
-
Solution: Use primer design software to create primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate your primers by running a melt curve analysis to ensure a single PCR product is amplified.
-
-
Reference Gene Selection:
-
Troubleshooting: Using an unstable reference gene for normalization can introduce significant error.
-
Solution: Validate a panel of potential reference genes for your specific experimental conditions (i.e., hDPCs treated with this compound) and choose the one with the most stable expression. Do not assume that commonly used housekeeping genes are always stable.
-
Quantitative Data Summary
Table 1: Example of this compound Effect on VEGF Secretion by hDPCs (ELISA)
| This compound Concentration (µM) | Mean VEGF Concentration (pg/mL) | Standard Deviation | Fold Change vs. Control |
| 0 (Vehicle Control) | 150 | 15 | 1.0 |
| 1 | 225 | 20 | 1.5 |
| 10 | 450 | 35 | 3.0 |
| 100 | 600 | 50 | 4.0 |
Table 2: Example of this compound Effect on Gene Expression in hDPCs (qPCR)
| Gene | This compound Concentration (µM) | Mean Fold Change in Expression | Standard Deviation |
| VEGFA | 10 | 3.5 | 0.4 |
| WNT5A | 10 | 2.1 | 0.3 |
| LEF1 | 10 | 1.8 | 0.2 |
| AXIN2 | 10 | 1.5 | 0.2 |
Experimental Protocols
Protocol 1: Culture of Human Dermal Papilla Cells (hDPCs)
-
Thawing Cryopreserved hDPCs:
-
Rapidly thaw the vial of cryopreserved hDPCs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed hDPC growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Seeding and Culture:
-
Seed the cells in a T-75 flask coated with a suitable extracellular matrix protein (e.g., collagen).
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When the cells reach 80-90% confluency, wash them with PBS.
-
Add trypsin-EDTA solution and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with a trypsin neutralization solution or complete growth medium.
-
Centrifuge the cells, resuspend the pellet, and seed into new flasks at the desired density.
-
Protocol 2: VEGF ELISA
-
Sample Preparation:
-
Seed hDPCs in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with a low-serum or serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
-
ELISA Procedure (General Steps, follow kit manufacturer's instructions):
-
Add standards and samples to the wells of the VEGF-coated microplate.
-
Incubate as per the protocol.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of VEGF in your samples.
-
Visualizations
Caption: this compound's proposed signaling pathways in dermal papilla cells.
Caption: General experimental workflow for in-vitro this compound efficacy testing.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium channel conductance: a mechanism affecting hair growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. generolon.com [generolon.com]
- 5. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells | Semantic Scholar [semanticscholar.org]
- 7. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]
- 8. researchgate.net [researchgate.net]
- 9. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promocell.com [promocell.com]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Hair follicle development in mouse pluripotent stem cell-derived skin organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro hair follicle growth model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New hair growth screening based on hair follicle organoids by Ellead – Cosmetics Testing News [news.skinobs.com]
- 18. Human VEGF ELISA Kit - Quantikine DVE00: R&D Systems [rndsystems.com]
- 19. Human VEGF-A ELISA Kit (BMS277-2) - Invitrogen [thermofisher.com]
- 20. ABclonal [abclonal.com]
- 21. mdpi.com [mdpi.com]
- 22. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – dutasteride and finasteride – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Minoxidil Delivery to the Hair Follicle Bulge Region
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the delivery of Minoxidil to the hair follicle bulge region.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to the hair follicle bulge?
The primary challenge is overcoming the skin's natural barrier, the stratum corneum, to ensure that a sufficient concentration of this compound reaches the hair follicle bulge and bulb regions where hair follicle stem cells and dermal papilla cells reside.[1] Conventional topical solutions often have low bioavailability due to poor penetration, leading to reduced efficacy and potential systemic side effects.[1]
Q2: How can nanoparticle-based delivery systems improve this compound's follicular targeting?
Nanoparticles, typically ranging from 90-300 nm in size, can preferentially penetrate the hair follicle openings, providing a direct pathway for this compound to reach the deeper follicular structures.[1][2] This targeted delivery can significantly increase the drug concentration in the hair bulb and bulge regions compared to conventional solutions, thereby enhancing efficacy.[1][2]
Q3: What are the advantages of using physical enhancement techniques like microneedling?
Microneedling, or dermarolling, creates micro-injuries in the scalp, forming channels that allow for deeper penetration of topically applied this compound.[3] This technique has been shown to significantly improve hair regrowth when combined with this compound treatment compared to this compound alone.[3]
Q4: Can chemical enhancers improve this compound absorption?
Yes, topical penetration enhancers like Tretinoin (a form of vitamin A) can increase skin permeability, allowing this compound to penetrate more deeply into the scalp.[3] However, their use should be carefully monitored by a healthcare professional to avoid potential skin irritation.[3]
Q5: Why is the enzymatic activity in the scalp important for this compound's effectiveness?
This compound is a prodrug that needs to be converted to its active form, this compound sulfate, by the sulfotransferase enzyme (SULT1A1) present in the hair follicles.[4][5] Individuals with low levels of this enzyme in their scalp may experience a reduced response to topical this compound.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to enhance this compound delivery.
Issue 1: Poor Penetration of this compound Formulation into the Scalp
-
Possible Cause 1: Improper Application: Applying this compound to a wet or damp scalp can dilute the solution and reduce its effectiveness.[3] Hair products like gels and oils can also create a barrier on the scalp, hindering absorption.[3]
-
Possible Cause 2: Clogged Hair Follicles: An accumulation of dead skin cells, sebum, and debris can block hair follicles and impede the penetration of topical treatments.[3]
-
Troubleshooting Tip: Regular scalp exfoliation with a gentle scrub or a shampoo containing salicylic (B10762653) acid can help to keep the follicles clear and improve this compound absorption.[3]
-
Issue 2: Inconsistent or Patchy Hair Growth Results
-
Possible Cause: Uneven Application: Haphazard application of this compound can lead to inconsistent coverage and, consequently, patchy hair growth.[7]
-
Troubleshooting Tip: Employ a systematic approach to application, sectioning the treatment areas to ensure even and measured dosing for each section.[7]
-
Issue 3: Lack of Efficacy Despite Enhanced Delivery Techniques
-
Possible Cause: Insufficient Sulfotransferase Activity: As mentioned in the FAQs, low levels of the SULT1A1 enzyme in the scalp can prevent the conversion of this compound to its active form.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhanced this compound delivery.
Table 1: Follicular Accumulation of this compound with Different Formulations
| Formulation | Fold Increase in Hair Bulb/Bulge vs. Conventional Solution | Reference |
| 1% this compound Nanoparticles | 1.8-fold higher in hair bulbs | [2] |
| 5% this compound Nanoparticles | 7.4-fold higher in the hair bulge | [8][9][10] |
Table 2: Hair Growth Promotion with Enhanced Delivery Systems
| Formulation/Technique | Observation | Time to Effect | Reference |
| 1% this compound Nanoparticles | Significantly higher hair growth promotion than conventional solution | 7 days | [1] |
| 5% this compound Nanoparticles | Higher therapeutic efficacy than conventional solution | Not Specified | [11] |
| This compound-loaded Hyaluronic Acid Microneedles | Better hair growth effects than topical application of this compound | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles using a Bead Mill Method
-
Dispersion Preparation: Disperse methylcellulose, p-hydroxyalkylbenzoates, and mannitol (B672) in purified water. Subsequently, add the this compound powder to this dispersion.[1][12]
-
Milling Process: Transfer the prepared dispersion into a milling vessel that contains zirconia beads. Mill the dispersion at a high speed (e.g., 5500 rpm) for a defined duration and number of cycles (e.g., 30 seconds x 15 times with intermittent milling) while under refrigeration.[1][12]
-
Characterization:
-
Particle Size and Distribution: Measure using dynamic light scattering or a particle size analyzer.[1]
-
Encapsulation Efficiency: Separate the nanoparticles from the aqueous phase via ultracentrifugation. Quantify the amount of free this compound in the supernatant using High-Performance Liquid Chromatography (HPLC).[1]
-
Protocol 2: In Vivo Evaluation of Hair Growth Promotion in C57BL/6 Mice
-
Animal Preparation: Utilize 7-week-old male C57BL/6 mice. Anesthetize the mice and remove the dorsal hair using clippers and a depilatory cream. This process helps to synchronize the hair follicles into the anagen (growth) phase.[1]
-
Formulation Application: Divide the mice into different experimental groups (e.g., vehicle control, conventional this compound solution, nanoparticle formulation). Apply a fixed volume (e.g., 30 µL) of the respective formulation to the depilated dorsal area once daily.[1]
-
Evaluation of Hair Growth:
-
Biochemical Analysis:
-
Isolate hair follicles (both bulge and bulb regions) from the skin samples.
-
Analyze the expression levels of relevant growth factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1) using techniques like real-time PCR and ELISA.[2]
-
Visualizations
Caption: this compound's mechanism of action in the hair follicle.
Caption: Experimental workflow for nanoparticle-based this compound delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Delivery System Based On this compound Nanoparticles Promotes Hair Growth In C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growback.co.uk [growback.co.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. optimumfue.com [optimumfue.com]
- 6. youtube.com [youtube.com]
- 7. praimy.com [praimy.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Minimizing Systemic Absorption of Topical Minoxidil in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing the systemic absorption of topical Minoxidil (B1677147) during animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to reduce systemic absorption of topical this compound?
A1: The primary strategies focus on enhancing drug retention within the skin layers and limiting penetration into the bloodstream. Key approaches include:
-
Nanotechnology-based Formulations: Encapsulating this compound in nanocarriers like nanostructured lipid carriers (NLCs) and nanoemulsions can improve skin deposition and reduce systemic absorption by controlling drug release.[1]
-
Vehicle Optimization: The choice of vehicle is critical. For instance, caprylic acid has been shown to be an effective vehicle for enhancing partitioning and diffusion through rat skin, thereby improving local availability.[2][3] Conversely, conventional solvents like propylene (B89431) glycol and ethanol (B145695) can sometimes lead to higher systemic uptake.[1]
-
Novel Formulations: Solid effervescent formulations have demonstrated increased this compound accumulation in hair follicles and the skin, which may reduce the amount available for systemic absorption.[4]
-
pH Modification: Adjusting the pH of the formulation with organic acids, such as lactic acid, can increase this compound's solubility and stability in the vehicle, potentially influencing its skin permeation profile.[5]
Q2: My in vivo results show higher systemic absorption than my in vitro experiments predicted. Why is there a discrepancy?
A2: Discrepancies between in vitro and in vivo results are common in topical drug delivery studies. A key reason is the absence of dermal clearance in in vitro models.[6][7] In a living organism, the dermal microcirculation actively removes the drug that has permeated the epidermis, leading to lower concentrations in the dermis compared to static in vitro setups. This can result in an overestimation of dermal and epidermal drug concentrations in in vitro studies.[6][7]
Q3: I'm observing high variability in this compound absorption among my test animals. What could be the cause?
A3: High variability in animal studies can stem from several factors:
-
Application Technique: Inconsistent application volume and area can significantly impact the dose and subsequent absorption.
-
Skin Integrity: The barrier function of the skin can be compromised by shaving or depilation methods, potentially increasing drug penetration.[8]
-
Animal Behavior: Animals housed in groups may lick the application site, leading to oral ingestion and increased systemic exposure. Individual housing is recommended to prevent this.[8]
-
Physiological Differences: Individual differences in skin metabolism and blood flow among animals can contribute to variability.
Q4: Can the evaporation of the vehicle affect this compound absorption?
A4: Yes, vehicle evaporation can significantly impact this compound absorption. For vehicles containing volatile components like ethanol, evaporation can concentrate the solution on the skin surface.[9] This can lead to supersaturation and precipitation of this compound, which in turn limits the amount of soluble drug available for absorption.[9]
Troubleshooting Guides
Issue 1: High Systemic this compound Levels Detected in Plasma Samples
| Possible Cause | Troubleshooting Steps |
| Inappropriate Vehicle Selection | - Evaluate alternative vehicles that enhance dermal retention. Caprylic acid and nanotechnology-based carriers have shown promise in localizing this compound.[1][2][3] - Consider formulations with tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), which has been shown to improve local retention and reduce systemic effects.[10] |
| Compromised Skin Barrier | - Standardize the method of hair removal to minimize skin irritation. Allow for a recovery period between hair removal and drug application.[8] - Visually inspect the application site for any signs of irritation or damage before dosing.[11] |
| Oral Ingestion by Animals | - House animals individually to prevent licking of the application site by cage mates.[8] - Use an Elizabethan collar if licking of their own application site is suspected.[12] |
| Excessive Dose Application | - Ensure accurate and consistent dosing by using calibrated pipettes or syringes. - Apply a thin, even layer of the formulation to the specified area. |
Issue 2: this compound Crystallization on the Skin Surface
| Possible Cause | Troubleshooting Steps |
| Vehicle Evaporation and Drug Supersaturation | - Select a less volatile vehicle system. - Incorporate solubilizing agents or co-solvents that can maintain this compound in a dissolved state for a longer duration.[5] |
| Low this compound Solubility in the Formulation | - Adjust the pH of the formulation to enhance this compound solubility.[5] - Utilize nanotechnology or micellar systems to encapsulate this compound and prevent crystallization.[1][5] |
Quantitative Data Summary
Table 1: Influence of Different Vehicles on In Vitro this compound Skin Permeability through Rat Skin
| Vehicle | Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ERflux) |
| Hydrated Skin (Control) | 1.5 ± 0.1 | 1.0 |
| Propylene Glycol (PG) | 10.5 ± 0.5 | 7.0 |
| Ethanol | 12.5 ± 0.6 | 8.3 |
| Water | 9.5 ± 0.4 | 6.3 |
| Transcutol P | 6.5 ± 0.3 | 4.3 |
| Caprylic Acid | 15.5 ± 0.7 | 10.3 |
| Isopropyl Alcohol | 8.5 ± 0.4 | 5.7 |
Data adapted from a study on the in vitro skin permeability of this compound.[2]
Table 2: Comparison of this compound and Propylene Glycol Deposition in Hairless Mouse Skin (In Vivo vs. In Vitro)
| Compartment | Analyte | In Vitro Deposition (µg/cm²) | In Vivo Deposition (µg/cm²) | In Vitro / In Vivo Ratio |
| Epidermis | This compound | 11-22 times higher | - | 11-22 |
| Epidermis | Propylene Glycol | 8-16 times higher | - | 8-16 |
| Dermis | This compound | Higher | Lower | >1 |
| Dermis | Propylene Glycol | Higher | Lower | >1 |
This table summarizes the finding that in vitro studies significantly overestimate the amount of drug and vehicle in the epidermis compared to in vivo conditions, likely due to the absence of dermal clearance in vitro.[6][7]
Experimental Protocols
Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from different topical formulations through an animal skin membrane.
Methodology:
-
Animal Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat).
-
Carefully remove subcutaneous fat and connective tissue.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Franz Cell Assembly:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 37°C with constant stirring.
-
Ensure no air bubbles are trapped beneath the skin membrane.
-
-
Dosing:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Calculation:
Key Experiment: In Vivo Skin Deposition Study in Hairless Mice
Objective: To quantify the amount of this compound deposited in different skin layers after topical application in a living animal model.
Methodology:
-
Animal Model:
-
Use hairless mice to avoid the need for shaving, which can damage the skin barrier.
-
-
Dosing:
-
Apply a defined volume of the topical this compound solution to a specific area on the dorsal skin of the mouse.[11]
-
-
Post-Dosing:
-
At the end of the designated study period, euthanize the animal.
-
Carefully excise the treated skin area.
-
-
Skin Layer Separation:
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis using techniques such as heat separation or enzymatic digestion.
-
-
Extraction and Analysis:
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Strategies to reduce systemic this compound absorption.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid effervescent formulations as new approach for topical this compound delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug and vehicle deposition from topical applications: localization of this compound within skin strata of the hairless mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug and vehicle deposition from topical applications: use of in vitro mass balance technique with this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Successful management of suspected this compound toxicosis in a cat following accidental dermal exposure - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Minoxidil in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with maintaining the stability of Minoxidil (B1677147) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in the cell culture media is turning yellow. Is it still usable?
A1: A color change to yellow is a known issue with this compound solutions, particularly when exposed to light and certain storage conditions.[1][2][3] While this change can be visually concerning, studies on compounded topical solutions have shown that a noticeable color change does not necessarily affect the concentration of the active pharmaceutical ingredient (API).[1][2] However, for sensitive cell culture experiments, it is best to minimize this degradation. The yellowing is often due to oxidation and photodegradation.[1][4] To mitigate this, prepare fresh solutions, protect them from light by using amber vials or covering them with aluminum foil, and store them at appropriate temperatures.[5][6][7]
Q2: I'm observing a precipitate in my culture media after adding this compound. What is causing this and how can I prevent it?
A2: Precipitation, often referred to as "crashing out," is a common issue when adding a compound dissolved in an organic solvent, like DMSO or ethanol (B145695), to an aqueous cell culture medium.[8] This occurs because this compound has low solubility in water (approximately 2.2 mg/mL) and is significantly more soluble in organic solvents.[9] When the concentrated stock is diluted in the media, the solvent exchange can cause the this compound concentration to exceed its solubility limit in the aqueous environment, leading to precipitation.[8][9]
To prevent this:
-
Use pre-warmed media (37°C) when preparing your final working solution, as temperature can affect solubility.[8]
-
Perform serial dilutions. Instead of adding a highly concentrated stock directly to your media, create an intermediate dilution in your culture medium.[8]
-
Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[8][10]
-
Do not exceed the final recommended concentration of the organic solvent in your culture medium (typically <0.5% for DMSO) to avoid solvent toxicity to your cells.[11]
Q3: What is the optimal pH for maintaining this compound stability in my culture medium?
A3: The degradation of this compound in aqueous solutions is influenced by pH in an acid-base catalytic reaction.[12] The most stable pH range for this compound is around 5.0.[12] However, another study on photostability found that a 4.5 µg/ml solution was most stable at a pH of 8.0 in a phosphate (B84403) buffer when exposed to fluorescent light.[5][6][7] Given that most cell culture media are buffered to a physiological pH of 7.2-7.4, some degradation of this compound over time is expected. For long-term experiments, it is advisable to refresh the media with freshly prepared this compound at regular intervals.
Q4: How should I prepare and store my this compound stock solution for cell culture experiments?
A4: Proper preparation and storage of your this compound stock solution are crucial for reproducible results.
-
Solvent Selection: Due to its low water solubility, this compound is typically dissolved in solvents like DMSO, ethanol, or propylene (B89431) glycol.[9][11][13] For cell culture, DMSO is a common choice. This compound is soluble in ethanol at approximately 7.14 mg/mL and in DMSO at around 5 mg/mL (requires sonication and warming).[13]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent.[8][14] This minimizes the volume of organic solvent added to your final culture medium.
-
Storage: Store the stock solution in small aliquots in amber vials or tubes to protect it from light and to avoid repeated freeze-thaw cycles.[14][15][16] For long-term storage, -20°C is recommended.[11][13][14] Aqueous solutions of this compound are not recommended for storage for more than one day.[11]
Troubleshooting Guides
Issue: Inconsistent Experimental Results Over Time
Possible Cause: Degradation of this compound in the culture medium during long-term incubation.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your cell cultures from direct light as much as possible. Use light-blocking containers or cover plates/flasks with foil.[5][6][7] Photodegradation follows first-order kinetics.[5][6]
-
Control Temperature: Maintain a constant and optimal temperature in your incubator. Temperature fluctuations can affect the stability of compounds in solution.[15][16][17]
-
Regular Media Changes: For experiments lasting several days or weeks, replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. The half-life of topical this compound is approximately 22 hours.[18]
-
Consider Stabilizers: For specific applications, the addition of photostabilizers like sodium thiosulfate (B1220275) or EDTA has been shown to protect this compound from degradation.[5][6] However, their compatibility with your specific cell line and experimental goals must be validated.
Issue: Visible Crystals in the this compound Stock Solution
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Warm the stock solution to 37°C and use sonication to try and redissolve the crystals.[13]
-
Dilute the Stock: If the crystals do not dissolve, your stock concentration may be too high. Prepare a new, slightly more diluted stock solution.
-
Solvent Choice: Consider using a different solvent or a co-solvent system. For instance, a mixture of solvents can sometimes improve solubility.[9]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | ~2.2 mg/mL | Low solubility.[9] |
| Propylene Glycol | ~75 mg/mL | High solubility.[9] |
| Ethanol | ~29 mg/mL | Good solubility.[9] |
| PBS (pH 7.2) | ~1 mg/mL | Limited solubility in aqueous buffers.[11] |
| DMSO | ~5 mg/mL | Requires sonication and warming.[13] |
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Observation | Recommendations for Cell Culture |
| pH | Most stable around pH 5.0 in the dark; most photostable at pH 8.0.[6][12] | Be aware of potential degradation at physiological pH (7.2-7.4). Refresh media regularly. |
| Light | Degrades upon exposure to fluorescent light.[5][6] | Protect solutions and cultures from light. Use amber vials/tubes. |
| Temperature | Higher temperatures can increase the degradation rate.[12] | Store stock solutions at -20°C and working solutions at 4°C for short periods. |
| Solvent | More stable in water or 25% v/v PEG300 than in propylene glycol. DMSO causes the least photodecomposition among penetration enhancers.[5][6] | Prepare concentrated stocks in DMSO and dilute carefully into aqueous media. |
| Stabilizers | Sodium thiosulfate and EDTA offer photoprotection.[5][6] | Consider if compatible with the experimental system. |
| Ionic Strength | Increased ionic strength can have a photostabilizing effect up to an optimum of 0.17.[5][6] | Standard cell culture media have a defined ionic strength. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (FW: 209.25 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated scale, weigh paper, and spatula
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh out 20.93 mg of this compound powder.
-
Transfer the powder to a sterile, amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and sonicate briefly.
-
Visually inspect the solution to ensure all powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
-
Materials:
-
This compound stock solution
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Dispense the solution into multiple sterile tubes or wells of a culture plate.
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove a sample.
-
Analyze the concentration of this compound in the sample using a validated analytical method like HPLC or UV spectrophotometry.[19][20][21][22]
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: this compound's conversion to its active form and downstream effects.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. JP2000344668A - this compound preparation - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Photostability Profiles of this compound Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 6. Photostability profiles of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability profiles of this compound solutions. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. yakhak.org [yakhak.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. rjptonline.org [rjptonline.org]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. ijpar.com [ijpar.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Limitations of Animal Models in Minoxidil Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Minoxidil (B1677147). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using animal models to study this compound's effects on hair growth.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during in-vivo and in-vitro experiments with this compound.
Q1: Why am I observing a minimal or no hair growth response to topical this compound in my mouse model?
A1: Several factors could contribute to a lack of response in mouse models:
-
Insufficient Sulfotransferase Activity: this compound is a prodrug that requires conversion to its active form, this compound sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicle's outer root sheath.[1] Rodent models may have significantly lower or different sulfotransferase activity compared to humans, leading to reduced conversion of this compound to its active form.[2] The efficacy of this compound is correlated with the level of SULT1A1 expression, and this varies greatly even among humans.[3][4]
-
Incorrect Hair Cycle Stage: The hair growth-promoting effects of this compound are most prominent during the anagen (growth) phase of the hair cycle.[5][6] In animal studies, topical this compound has been shown to shorten the telogen (resting) phase and promote premature entry into the anagen phase.[5][7] It is crucial to ensure that the hair follicles in your chosen model are in the appropriate phase to observe a significant effect. For instance, in C57BL/6 mice, the anagen phase can be synchronized by depilation.
-
Model-Specific Differences: Not all rodent models are equally responsive. For example, nude mice have been shown to be unsuitable for studying this compound's effects as they appear to have a genetic defect in the biochemical pathway that this compound activates.[8]
Q2: My results are inconsistent across different animals in the same study group. What could be the cause?
A2: Inconsistent results can be frustrating. Here are some potential reasons:
-
Individual Variation in Metabolism: Just as in humans, individual animals within the same species can exhibit variability in drug metabolism. This includes differences in sulfotransferase activity, which is a critical factor for this compound's efficacy.
-
Application Technique: Inconsistent application of topical this compound can lead to variable dosing and absorption. Ensure a standardized and repeatable application method across all subjects.
-
Underlying Health Status: The overall health and stress levels of the animals can influence hair growth cycles and their response to treatment.
Q3: Can I extrapolate the dosage of this compound used in my animal model directly to humans?
A3: Direct dosage extrapolation is not recommended due to significant pharmacokinetic and pharmacodynamic differences between species. As the data in Table 1 illustrates, the metabolism of this compound varies substantially across species. For example, the major excretory product in rats is unchanged this compound, while in humans and monkeys, it is a glucuronide conjugate.[6] These differences in metabolism will affect the bioavailability and efficacy of the drug.
Q4: Are there any in-vitro models that can help predict the efficacy of this compound and circumvent the limitations of animal models?
A4: Yes, several in-vitro models are available and can be valuable for screening and mechanistic studies:
-
Hair Follicle Organ Culture: Culturing isolated hair follicles (e.g., from mice vibrissae or human scalp) allows for the direct assessment of this compound's effects on hair shaft elongation and cell proliferation in a controlled environment.
-
Dermal Papilla Cell Cultures: Dermal papilla cells play a crucial role in regulating hair growth. Culturing these cells can be used to study the molecular pathways affected by this compound.[9]
-
Keratinocyte Cultures: These can be used to investigate this compound's effects on epithelial cell proliferation and differentiation.
While these models offer advantages in terms of control and reduced animal use, it is important to remember that they do not fully recapitulate the complex microenvironment of the skin and the systemic effects that may influence hair growth.
Data Presentation
Table 1: Comparative Metabolism of Oral this compound Across Species
| Species | Major Excretory Product | Other Metabolites | Major Circulating Material in Plasma | Reference |
| Human | Glucuronide conjugate of this compound | Unchanged this compound, 4'-hydroxypiperidino metabolite, and other polar metabolites. | - | [6] |
| Monkey | Glucuronide conjugate of this compound | Unchanged this compound, 4'-hydroxypiperidino metabolite, and other polar metabolites. | Glucuronide of this compound | [6] |
| Rat | Unchanged this compound | Acidic metabolites (4'-carboxy-n-butylamino pyrimidine (B1678525) and its 3-oxide), glucuronide of this compound, 4'-hydroxypiperidino metabolite, 3'-hydroxy isomer, and 2,4-diamino-6-piperidinopyrimidine. | - | [6] |
| Dog | 4'-hydroxy metabolite | Unchanged this compound, polar metabolites, glucuronide of this compound, 3'-hydroxy metabolite, and 2,4-diamino-6-piperidinopyrimidine. Evidence for a glucuronide conjugate of the 4'-hydroxy metabolite. | 4'-hydroxy metabolite | [6] |
Experimental Protocols
Protocol 1: In Vivo Hair Growth Study in C57BL/6 Mice
This protocol describes a typical experiment to evaluate the hair growth-promoting activity of topical this compound in a C57BL/6 mouse model.
1. Animal Preparation:
- Use 6-7 week old male C57BL/6 mice, as their hair follicles are synchronized in the telogen phase.
- Acclimatize the animals to the housing conditions for at least one week before the experiment.
- Anesthetize the mice and carefully shave the dorsal skin.
- Apply a depilatory cream to ensure complete hair removal and synchronize the hair cycle into the anagen phase.
2. Treatment:
- Divide the mice into control (vehicle) and treatment (this compound solution) groups.
- Starting the day after depilation, topically apply a standardized volume (e.g., 100-200 µL) of the vehicle or this compound solution to the shaved dorsal area daily for a predefined period (e.g., 21-28 days).
3. Evaluation of Hair Growth:
- Visual Assessment: Document hair growth by taking photographs of the dorsal skin at regular intervals (e.g., every 3-4 days). The appearance of black skin indicates the initiation of the anagen phase.
- Quantitative Analysis:
- Hair Density: At the end of the study, collect skin biopsies and count the number of hair follicles per unit area.
- Anagen/Telogen Ratio: Prepare histological sections of the skin biopsies and stain with Hematoxylin and Eosin (H&E). Differentiate and count the number of hair follicles in the anagen and telogen phases to determine the A/T ratio.
- Hair Shaft Length: Measure the length of newly grown hairs.
Protocol 2: Folliculogram Analysis in Macaques (Methodological Overview)
1. Biopsy Collection:
- Obtain full-thickness skin biopsies from the area of interest on the scalp of the macaque.
2. Histological Preparation:
- Fix, process, and embed the biopsies in paraffin.
- Prepare horizontal sections of the skin tissue.
3. Microscopic Analysis:
- Examine the sections under a microscope to identify and count different types of hair follicles (e.g., vellus, terminal).
- Categorize the follicles based on their stage in the hair cycle (anagen, catagen, telogen).
- Measure the diameter of the hair follicles and hair shafts.
4. Data Analysis:
- The data is compiled to create a "folliculogram," which is a quantitative representation of the hair follicle population, allowing for the assessment of changes in follicle size, type, and cycle stage in response to treatment.
Protocol 3: ³H-Thymidine Uptake Assay for Hair Follicle Proliferation (Conceptual Framework)
This assay measures the proliferation of cells within the hair follicle by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA. A detailed protocol specific for isolated hair follicles is not universally standardized, but the principles are based on standard cell proliferation assays.[11]
1. Hair Follicle Isolation and Culture:
- Isolate individual hair follicles from skin samples (e.g., mouse vibrissae or human scalp biopsies).
- Culture the isolated follicles in a suitable medium that supports their viability.
2. Treatment and Labeling:
- Treat the cultured follicles with this compound or a vehicle control for a specified period.
- Add ³H-thymidine to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.
3. Measurement of Radioactivity:
- Harvest the hair follicles and lyse the cells to release the DNA.
- Precipitate the DNA and collect it on a filter.
- Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.
4. Data Analysis:
- An increase in ³H-thymidine incorporation in the this compound-treated group compared to the control group indicates a stimulation of cell proliferation.
Mandatory Visualizations
This compound's Proposed Signaling Pathways in Hair Follicles
Caption: Proposed signaling pathways of this compound in hair follicles.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: A typical experimental workflow for an in-vivo this compound study.
Logical Relationships of Animal Model Limitations
Caption: Interplay of limitations in animal models for this compound research.
References
- 1. Differences in activity of this compound and cyclosporin A on hair growth in nude and normal mice. Comparisons of in vivo and in vitro studies. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. generolon.com [generolon.com]
- 7. Differences in activity of this compound and cyclosporin A on hair growth in nude and normal mice. Comparisons of in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stumptailed macaque as a model for androgenetic alopecia: effects of topical this compound analyzed by use of the folliculogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Thymidine Uptake Assays | Revvity [revvity.com]
Technical Support Center: Mitigating Confounding Variables in Clinical Trials of Compounded Minoxidil
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate confounding variables in clinical trials involving compounded minoxidil (B1677147) for alopecia.
Section 1: FAQs on Trial Design and Confounder Control
Q1: What are the primary confounding variables to consider when designing a clinical trial for compounded this compound?
A1: Confounding variables are factors that can distort the relationship between the treatment (compounded this compound) and the outcome (hair growth). Key confounders include:
-
Formulation Variables: Differences in vehicle composition, pH, drug stability, and excipients between batches or compared to standard formulations can significantly alter absorption and efficacy.[1][2][3]
-
Patient-Related Factors: Age, sex, genetics, duration and severity of alopecia, and adherence to the treatment protocol are major sources of variability.[4][5]
-
Assessment and Measurement Bias: Inconsistent methods for evaluating hair growth (e.g., photography, hair counts) and subjective patient-reported outcomes can introduce bias.[6][7][8]
-
Placebo Effect: The psychological expectation of improvement can lead to perceived or actual changes in hair growth, even in control groups. This effect is well-documented in dermatology trials.[9][10][11]
Q2: How can we control for variability in the compounded formulation itself?
A2: Ensuring formulation consistency is critical. Implement the following controls:
-
Standardized Compounding Protocol: Use a detailed, validated protocol for all batches, specifying ingredients, mixing procedures, and equipment.
-
Stability and Quality Testing: Conduct stability studies to establish a beyond-use date (BUD) and ensure the concentration of this compound remains within specifications (typically 90-110%) throughout the trial.[2][3][12] High-performance liquid chromatography (HPLC) is a standard method for this.
-
Excipient Compatibility: Ensure all excipients are compatible with this compound and do not cause degradation.[13][14][15] Some excipients may cause skin irritation, which can affect adherence and outcomes.[1]
Q3: What is the best way to manage the placebo effect in a topical hair growth trial?
A3: The placebo effect can be substantial in alopecia trials.[10] Mitigation strategies include:
-
Blinding: A double-blind design, where neither the participant nor the investigator knows the treatment allocation, is the gold standard.
-
Vehicle Control: The placebo should be the same vehicle used for the active compound, without this compound. This helps isolate the effect of the drug from the vehicle itself, as some vehicles (e.g., those containing propylene (B89431) glycol) have been reported to cause minor hair growth.[10]
-
Objective Measurements: Rely on objective endpoints like standardized photography and validated hair counting methods over subjective patient assessments.[6][7]
Q4: How should patient adherence be monitored and managed?
A4: Non-adherence is a major barrier to efficacy in topical treatments.[5] One study found that non-adherent patients often discontinue use before the 3-month mark due to a perceived lack of improvement.[5]
-
Patient Education: Clearly explain the expected timeline for results, including the possibility of initial shedding, and the importance of consistent application.[5][16]
-
Monitoring: Use patient diaries, electronic monitoring devices, or weigh returned medication containers to track usage.
-
Simplify Regimen: If possible, a once-daily formulation may improve adherence compared to twice-daily applications.
Section 2: Troubleshooting Guides
Issue 1: High Variability in Efficacy Results Between Subjects in the Same Treatment Arm
| Potential Cause | Troubleshooting Action |
| Inconsistent Drug Formulation | Audit the compounding pharmacy's processes. Perform independent analysis (e.g., HPLC) on random samples from different batches to verify this compound concentration and purity.[17] |
| Poor or Variable Patient Adherence | Implement more rigorous adherence monitoring. Conduct follow-up interviews to understand barriers to consistent application (e.g., skin irritation, cosmetic concerns).[5][16] |
| Undiagnosed Scalp Conditions | Re-screen subjects for dermatological conditions that could affect hair growth or product absorption (e.g., seborrheic dermatitis, contact dermatitis). |
| Differences in this compound Metabolism | The conversion of this compound to its active form, this compound sulfate, varies between individuals. While difficult to control, consider stratifying randomization based on a biomarker if one is available. |
Issue 2: Unexpectedly High Response Rate in the Placebo Group
| Potential Cause | Troubleshooting Action |
| Active Vehicle Component | The vehicle itself may have a therapeutic effect. Propylene glycol, a common solvent, has been associated with increased hair counts in placebo groups.[10] Analyze the vehicle's composition and its potential effects. |
| Measurement Error/Bias | Inconsistent photographic techniques or subjective hair counting can lead to artificially inflated results.[10] Ensure evaluators are blinded and that a standardized, validated photographic protocol is strictly followed.[6][7][8] |
| Diffusion in Split-Scalp Studies | In split-scalp designs, the active drug may diffuse from the treatment side to the placebo side, confounding results.[18] Consider a whole-head study design or analyze results with this potential confounder in mind. |
| Natural Fluctuation of Alopecia | Some forms of alopecia, like alopecia areata, can have spontaneous remission.[19] Ensure the study population and timeline are appropriate to distinguish treatment effects from the natural course of the disease. |
Section 3: Experimental Protocols
Protocol 1: Standardized Scalp Photography for Efficacy Assessment
This protocol aims to minimize measurement bias by ensuring consistency in image capture.
1. Equipment:
- High-resolution digital single-lens reflex (DSLR) camera with a macro lens.
- Stereotactic positioning device to ensure consistent head position.
- Standardized, diffuse lighting setup (e.g., ring flash or dual softboxes).
- Color calibration card.
- Designated photo station with a neutral, non-reflective background.
2. Procedure:
- Patient Preparation: Hair should be clean, dry, and parted in a consistent manner for each session.
- Positioning: Secure the patient's head in the stereotactic device.
- Image Capture: Capture a series of standardized views. For androgenetic alopecia, this typically includes:
- Target Area Tattoo: For hair count analysis, a small, temporary (or permanent) tattoo is applied to the target area to ensure the same region is analyzed at each visit.
- Calibration: Include the color calibration card in one photo per session to allow for color correction during analysis.
- Documentation: Log all camera settings (aperture, shutter speed, ISO, focal length) for each session to ensure reproducibility.
3. Analysis:
- All images should be analyzed by trained evaluators who are blinded to treatment allocation and visit sequence.
- Use validated software for hair counting (non-vellus hairs) within the defined target area.
Section 4: Visualizations and Diagrams
Signaling Pathway of this compound
This compound's primary mechanism involves its sulfated metabolite, this compound sulfate, acting as a potassium channel opener.[21][22] This leads to a cascade of effects that promote hair growth.[23][24][25]
Caption: this compound is metabolized to its active form, which opens potassium channels, promoting hair growth.
Experimental Workflow for Mitigating Confounders
A robust workflow ensures that potential confounding variables are systematically addressed at each stage of the clinical trial.[26][27][28]
Caption: A structured workflow to control for confounding variables throughout a clinical trial.
Logical Relationships of Confounding Variables
Understanding the types of confounders and their sources is key to developing effective mitigation strategies.
References
- 1. Exploring the Physicochemical Compatibility of this compound in Combination with Different Active Pharmaceutical Ingredients in Ready-to-use Vehicles for Alopecia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Evaluation of this compound in FOAMIL Foam Base with Bracketing Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Journal of Pharmaceutical Compounding [ijpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Topical this compound Adherence in Patients With Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A practical guide to the standardization of hair loss photography for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Placebo and Nocebo Effects in Dermatology [practicaldermatology.com]
- 10. Lessons from the Past: Avoiding Placebo Generated Increased Hair Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Placebos in Clinical Trials - SimcoDerm [simcoderm.com]
- 12. [PDF] Stability Evaluation of this compound in FOAMIL Form Base with Bracketing Study Design. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Compatibility Studies of this compound with Different Excipients by Using DSC, TGA and FTIR [dergipark.org.tr]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. xyonhealth.com [xyonhealth.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. The effect of placebo in split-scalp and whole-head platelet-rich plasma trials for androgenetic alopecia differs: Findings from a systematic review with quantitative evidence syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 23. regaine.co.uk [regaine.co.uk]
- 24. go.drugbank.com [go.drugbank.com]
- 25. droracle.ai [droracle.ai]
- 26. Identifying and Avoiding Bias in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessing bias: the importance of considering confounding - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of experimental protocols to assess Minoxidil's anti-fibrotic properties
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for assessing the anti-fibrotic properties of Minoxidil (B1677147). It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to exert its anti-fibrotic effects?
A1: this compound's primary anti-fibrotic mechanism is believed to be the inhibition of lysyl hydroxylase (LH), an essential enzyme in collagen biosynthesis.[1][2][3][4] By inhibiting LH, this compound reduces the formation of stable collagen cross-links, thereby decreasing excessive collagen deposition.[1][3] Additionally, studies have shown that this compound can block the TGF-β1/Smad3 signaling pathway, a key pathway in the pathogenesis of fibrosis.[1][5]
Q2: What are the typical in vitro and in vivo models used to study this compound's anti-fibrotic effects?
A2: In vitro, cultured human skin fibroblasts are commonly used.[2][4] These cells can be stimulated with pro-fibrotic agents like Transforming Growth Factor-beta 1 (TGF-β1) to induce a fibrotic phenotype. In vivo, a widely used model is bleomycin (B88199) (BLM)-induced pulmonary fibrosis in mice.[1][6] In this model, BLM administration induces lung injury and subsequent fibrosis, which can then be treated with this compound to assess its therapeutic potential.[1]
Q3: What concentrations of this compound are typically effective in in vitro anti-fibrotic assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, studies have shown that concentrations ranging from 10 µM to 1000 µM (1 mM) can inhibit fibroblast proliferation.[4] For inhibiting lysyl hydroxylase activity, concentrations between 25 µM and 500 µM have been reported to be effective.[4] It is crucial to perform a dose-response study to determine the optimal non-toxic concentration for your specific experimental setup.[7]
Q4: How can I assess the cytotoxicity of this compound in my cell cultures?
A4: It is essential to differentiate between anti-proliferative and cytotoxic effects. A simple method is the Trypan Blue exclusion assay, where viable cells exclude the dye.[8] Other methods include the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability. It's important to include a vehicle control (e.g., the solvent used to dissolve this compound, such as ethanol) to rule out any effects of the vehicle on cell viability.[2]
Key Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies and troubleshooting guides for key experiments used to assess this compound's anti-fibrotic properties.
Experiment 1: Fibroblast Proliferation Assay
This assay is used to determine the effect of this compound on the growth of fibroblasts.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into 96-well plates at a density of 5,000-10,000 cells/well in complete culture medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 250, 500, 1000 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Quantification: Assess cell proliferation using a suitable method such as the MTS assay or by direct cell counting with a hemocytometer.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No dose-dependent inhibition of proliferation | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cells are at too high a density (contact-inhibited).[2] 4. This compound solution is not properly dissolved or has degraded. | 1. Increase the concentration range of this compound. 2. Extend the incubation period (e.g., up to 72 hours). 3. Ensure cells are seeded at a sub-confluent density to allow for proliferation. 4. Prepare fresh this compound solutions for each experiment. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during treatment or reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Cell death observed at all concentrations | 1. This compound concentrations are too high, leading to cytotoxicity.[8] 2. The vehicle (e.g., ethanol) is at a toxic concentration. | 1. Lower the concentration range of this compound and perform a cytotoxicity assay (e.g., Trypan Blue). 2. Ensure the final concentration of the vehicle is low and consistent across all wells, including the control. |
Quantitative Data Summary: Effect of this compound on Fibroblast Proliferation
| This compound Concentration (µM) | Inhibition of Cell Growth (%) after 48h[4] |
| 10 | ~10% |
| 100 | ~40% |
| 500 | ~80% |
| 1000 | ~95% |
Experiment 2: Western Blot Analysis of Fibrotic Markers
This technique is used to quantify the protein levels of key fibrotic markers such as Collagen Type I (COL1A1) and Alpha-Smooth Muscle Actin (α-SMA).[1][9][10]
Protocol:
-
Cell Culture and Treatment: Culture fibroblasts to near confluence and then treat with a pro-fibrotic stimulus (e.g., 5 ng/mL TGF-β1) in the presence or absence of this compound for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against COL1A1, α-SMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein | 1. Insufficient protein loading. 2. Primary antibody concentration is too low. 3. Inefficient protein transfer. 4. The target protein is not expressed or is at very low levels. | 1. Ensure accurate protein quantification and load a sufficient amount (20-40 µg). 2. Optimize the primary antibody dilution. 3. Check transfer efficiency with Ponceau S staining. 4. Use a positive control to confirm antibody and protocol efficacy. |
| High background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Further dilute the antibodies. 3. Increase the number and duration of washes with TBST. |
| Non-specific bands | 1. Primary antibody is not specific enough. 2. Protein degradation. | 1. Use a more specific antibody; check the manufacturer's datasheet for validation. 2. Add protease inhibitors to the lysis buffer and keep samples on ice. |
Quantitative Data Summary: Effect of this compound on Fibrotic Marker Expression in BLM-induced Pulmonary Fibrosis in Mice [1]
| Treatment Group | Relative α-SMA Expression (normalized to control) | Relative Collagen I Expression (normalized to control) |
| Control (NS) | 1.0 | 1.0 |
| Bleomycin (BLM) | ~3.5 | ~4.0 |
| BLM + this compound (30 mg/kg) | ~1.5 | ~1.8 |
Experiment 3: Hydroxyproline (B1673980) Assay for Collagen Quantification
This colorimetric assay measures the hydroxyproline content in tissue or cell culture lysates, which is a direct measure of the amount of collagen.[1][11][12][13]
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cell pellets.
-
Hydrolysis: Add concentrated HCl (e.g., 6N) to the samples and hydrolyze at 110-120°C for 3-24 hours to break down proteins into amino acids.
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent (DMAB) and incubate at 60-65°C to develop a colored product.
-
Measurement: Measure the absorbance at 550-560 nm using a spectrophotometer.
-
Calculation: Determine the hydroxyproline concentration from a standard curve and calculate the collagen content (assuming hydroxyproline is ~13.5% of collagen by weight).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development in standards or samples [14] | 1. Incomplete hydrolysis. 2. Reagents (Chloramine-T, DMAB) have degraded. 3. Incorrect pH for the oxidation step.[14] | 1. Ensure complete hydrolysis by using the correct acid concentration, temperature, and time. 2. Prepare fresh reagents for each assay. 3. Check and adjust the pH of the samples before adding the oxidation reagent. |
| Precipitate formation in wells [14] | 1. Incomplete neutralization of the acid. 2. High salt concentration in the sample. | 1. Ensure complete neutralization before proceeding with the assay. 2. Dilute the sample if high salt concentration is suspected. |
| High background reading | 1. Contamination of reagents or labware. 2. Presence of interfering substances in the sample. | 1. Use high-purity water and clean labware. 2. Include appropriate sample blanks to subtract background absorbance. |
Quantitative Data Summary: Effect of this compound on Hydroxyproline Content in BLM-induced Pulmonary Fibrosis in Mice [1]
| Treatment Group | Hydroxyproline Content (µg/g wet lung tissue) |
| Control (NS) | ~200 |
| Bleomycin (BLM) | ~600 |
| BLM + this compound (30 mg/kg) | ~350 |
Visualizations
Signaling Pathway
Caption: this compound's dual anti-fibrotic mechanism of action.
Experimental Workflow
Caption: A typical experimental workflow for assessing this compound's anti-fibrotic properties.
References
- 1. Lysyl Hydroxylase Inhibition by this compound Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β1/Smad3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of fibroblast proliferation and lysyl hydroxylase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Lysyl Hydroxylase Inhibition by this compound Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β₁/Smad3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits ocular cell proliferation and lysyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collagen receptor cross-talk determines α-smooth muscle actin-dependent collagen gene expression in angiotensin II–stimulated cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minoxidil Nanoparticle and Liposomal Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Minoxidil (B1677147) nanoparticle and liposomal formulations. It is intended for researchers, scientists, and drug development professionals.
Section 1: Troubleshooting Guides
This section addresses common stability issues encountered during the formulation and storage of this compound nanoparticles and liposomes.
This compound Nanoparticle Formulations
Issue: I'm observing aggregation and an increase in the particle size of my this compound nanoparticle suspension over time.
-
Possible Cause 1: Insufficient Surface Stabilization. The repulsive forces between nanoparticles may be inadequate to prevent them from clumping together.
-
Troubleshooting Steps:
-
Increase Zeta Potential: A zeta potential of approximately ±30 mV is generally indicative of good physical stability for lipid nanoparticles[1]. If your formulation's zeta potential is closer to neutral, consider adding or increasing the concentration of a charged surfactant or polymer. For instance, nanostructured lipid carriers (NLCs) with zeta potentials around -30 mV have demonstrated good physical stability[1].
-
Optimize Stabilizer Concentration: The concentration of stabilizers like methylcellulose (B11928114) can be crucial. Increasing the methylcellulose content (e.g., to 8%) has been shown to prevent the aggregation of dispersed this compound nanoparticles, possibly due to increased viscosity which enhances dispersibility[2].
-
Steric Hindrance: Incorporate non-ionic polymers (e.g., PEG, poloxamers) that adsorb to the nanoparticle surface and provide a steric barrier, preventing close contact and aggregation.
-
-
-
Possible Cause 2: Ostwald Ripening. In polydisperse systems, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in mean particle size.
-
Troubleshooting Steps:
-
Improve Homogeneity: Refine your homogenization or milling process to achieve a more uniform and narrow particle size distribution (low polydispersity index, PDI) from the outset. NLCs with a PDI below 0.250 are considered to have good physical stability[1].
-
Control Temperature: Avoid temperature fluctuations during storage, as they can accelerate dissolution and recrystallization processes.
-
-
-
Possible Cause 3: Changes in Crystalline Structure. For solid lipid nanoparticles (SLNs), the lipid matrix can undergo polymorphic transitions to a more stable, highly ordered crystalline state, which can lead to drug expulsion and aggregation[3].
-
Troubleshooting Steps:
-
Use Nanostructured Lipid Carriers (NLCs): NLCs, which are composed of a blend of solid and liquid lipids, create a less ordered lipid matrix. This structure reduces the likelihood of polymorphic transitions and improves drug loading and stability compared to SLNs[3][4]. This compound-loaded NLCs have been shown to be more stable over three months than SLNs[3].
-
Incorporate Crystal Growth Inhibitors: Add excipients that can disrupt the crystal lattice and inhibit lipid recrystallization.
-
-
Caption: Troubleshooting workflow for nanoparticle aggregation.
This compound Liposomal Formulations
Issue: My liposomal formulation shows significant drug leakage during storage.
-
Possible Cause 1: Low Membrane Rigidity. A fluid lipid bilayer is more permeable and prone to leakage.
-
Troubleshooting Steps:
-
Incorporate Cholesterol: Cholesterol is a critical component that modulates membrane fluidity and can decrease the permeability of the bilayer, thereby reducing drug leakage[5]. Ensure the molar ratio of cholesterol is optimized. Liposomal formulations are often prepared with varying molar ratios of phosphatidylcholine and cholesterol to find the optimal balance[6].
-
Use Lipids with High Phase Transition Temperature (Tc): Lipids with longer, saturated acyl chains (e.g., DSPC) have a higher Tc and form more rigid, less leaky membranes at room temperature compared to lipids with shorter, unsaturated chains (e.g., DOPC).
-
-
-
Possible Cause 2: Hydrolysis of this compound or Lipids. this compound sulfate (B86663), the active metabolite, is known to be unstable in aqueous solutions and can undergo hydrolysis[7]. Phospholipids can also hydrolyze, leading to lysolipids that destabilize the bilayer.
-
Troubleshooting Steps:
-
Control pH: Maintain the pH of the formulation within a stable range for both the drug and the lipids. The use of buffers is essential.
-
Encapsulation Strategy: Liposomal encapsulation itself helps protect the drug from the aqueous environment, reducing hydrolysis[7]. An ammonium (B1175870) sulfate gradient can be used as an active loading method, which may improve stability[8].
-
Storage Temperature: Store liposomal formulations at lower, controlled temperatures (e.g., 4°C) as recommended by stability studies, which show this is necessary to maintain vesicle integrity and drug content[6][9].
-
-
-
Possible Cause 3: Osmotic Stress. A mismatch in osmolarity between the internal aqueous core of the liposome (B1194612) and the external buffer can lead to water influx or efflux, stressing the membrane and causing leakage.
-
Troubleshooting Steps:
-
Maintain Isotonicity: Ensure the osmolarity of the external medium is the same as that of the encapsulated aqueous phase. Use iso-osmotic buffers like PBS for hydration and storage.
-
-
Caption: Factors leading to drug leakage from liposomes.
Section 2: Frequently Asked Questions (FAQs)
Nanoparticle Formulations
Q1: What is a typical particle size range for this compound nanoparticles designed for follicular delivery? A1: Studies have successfully formulated this compound nanoparticles with particle sizes ranging from 70 nm to 300 nm[2][10][11]. For example, one study reported a mean particle size of 139.8 ± 8.9 nm for a 5% this compound nanoparticle formulation[2], while another reported a range of 90-300 nm[10].
Q2: How can I assess the physical stability of my this compound nanoparticle dispersion? A2: Key parameters to monitor over time are particle size, polydispersity index (PDI), and zeta potential. Stable formulations should show no significant changes in these parameters during storage[1]. For instance, one study confirmed stability by observing no agglutination of nanoparticles for at least two weeks[10][11]. Storage stability studies for NLCs have demonstrated unchanged particle size and entrapment efficiency over 3 months at both 4°C and room temperature[12][13].
Q3: My entrapment efficiency for this compound in NLCs is low. How can I improve it? A3: Low entrapment efficiency in NLCs can be due to the drug's solubility in the lipid matrix or its partitioning into the aqueous phase during preparation. To improve it, screen different solid and liquid lipids to find a combination that offers the highest solubility for this compound[12]. The ratio of solid lipid to liquid lipid is also a critical factor; optimizing this ratio can significantly enhance entrapment efficiency[4][14]. High entrapment efficiencies of over 86% and even up to 92.5% have been reported for this compound-loaded NLCs[3][14].
Liposomal Formulations
Q1: What are the main stability challenges with this compound liposomes? A1: The primary stability challenges for liposomes include aggregation, drug leakage, hydrolysis of the encapsulated drug or phospholipids, and alterations in particle size over time[3][4]. Stability studies have highlighted the need to store liposomal formulations at low temperatures to maintain their physical and chemical integrity[6][9].
Q2: How does the surface charge of a liposome affect its stability and performance? A2: The surface charge, measured as zeta potential, influences both physical stability and biological interaction. A higher absolute zeta potential (e.g., -25 mV or more) can prevent vesicle aggregation due to electrostatic repulsion[8]. The charge can also affect drug deposition. One study found that neutral liposomes showed the maximum drug deposition in pilosebaceous units, followed by positively and then negatively charged liposomes[6][9].
Q3: Can I store my this compound liposome formulation at room temperature? A3: It is generally not recommended. Stability studies consistently show that storing liposomal formulations at lower temperatures (e.g., 4°C) is necessary to minimize drug leakage, vesicle fusion, and chemical degradation[6][9][15].
Section 3: Data Presentation
Table 1: Stability and Physicochemical Properties of this compound Nanoparticles
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Storage Stability | Reference |
| NLCs | 281.4 ± 7.4 | -32.90 ± 1.23 | 92.48 ± 0.31 | Stable for 3 months at 4°C and RT | [12][13] |
| NLCs | ~200 | ~ -30 | < 30% for this compound | Stable for 28 days | [1] |
| NLCs | 280 | -42.40 | 86.09 | Good physical stability indicated | [14] |
| Bead-milled NPs | 90 - 300 | -9.93 | Not specified | No agglutination for 2 weeks | [10][11] |
| Bead-milled NPs (5%) | 70 - 200 (mean 139.8) | Not specified | > 99% (as solid MXD) | No aggregation for 14 days at 22°C | [2][16] |
Table 2: Stability and Physicochemical Properties of this compound Liposomes
| Formulation Type | Vesicle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Storage Stability | Reference |
| This compound Sulfate Liposomes | 129.46 ± 7.04 | -25.57 ± 4.79 | 92.72 ± 0.75 | Enhanced stability | [8] |
| Neutral Liposomes | 3830 ± 180 | Not specified | Not specified | Requires low-temperature storage | [6][9] |
| Co-encapsulated Liposomes | 169 (MXD only) | Not specified | 50% (MXD) | Stable for 60 days (size & zeta) | [17] |
Section 4: Experimental Protocols
Protocol: Stability Assessment of Nanoparticle/Liposomal Formulations
This protocol outlines the key steps for evaluating the physical and chemical stability of this compound formulations over time.
-
Sample Preparation and Storage:
-
Divide the freshly prepared formulation into multiple sealed, airtight containers.
-
Store the samples under different conditions as per ICH guidelines (e.g., refrigerated at 4 ± 1°C, room temperature at 25 ± 2°C / 60 ± 5% RH, and accelerated conditions at 40 ± 2°C / 75 ± 5% RH)[18].
-
-
Time Points for Analysis:
-
Define specific time points for analysis (e.g., 0, 1, 2, 4 weeks, and 3, 6 months).
-
-
Physical Stability Assessment:
-
Particle Size and PDI: At each time point, measure the mean particle/vesicle size and polydispersity index using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge using Laser Doppler Velocimetry to assess the electrostatic stability of the dispersion.
-
Visual Inspection: Check for any signs of aggregation, precipitation, or phase separation.
-
-
Chemical Stability Assessment (Drug Content):
-
Quantification of Total Drug: Disrupt the nanoparticles/liposomes using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated this compound. Quantify the total this compound concentration using a validated HPLC-UV method (e.g., at λmax ~288 nm)[19].
-
Entrapment Efficiency (EE%): At each time point, separate the unencapsulated (free) drug from the formulation. This can be done by ultracentrifugation or size exclusion chromatography (e.g., using Sephadex G-50 columns)[6]. Quantify the free drug in the supernatant/eluate. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Data Analysis:
-
Plot the measured parameters (particle size, PDI, zeta potential, and % residual drug content) against time for each storage condition.
-
A stable formulation will exhibit minimal changes in these parameters over the study period. For drug content, a degradation of up to 10% is often considered acceptable[20].
-
Caption: General workflow for stability assessment.
References
- 1. Lipid nanoparticles for topical and transdermal application for alopecia treatment: development, physicochemical characterization, and in vitro release and penetration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Liposomes enhance the hair follicle delivery of this compound sulfate with improved treatment of androgenic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and characterization of this compound-loaded liposomal system for delivery to pilosebaceous units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Drug Delivery System Based On this compound Nanoparticles Promotes Hair Growth In C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of this compound Loaded Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of this compound loaded nanostructured lipid carrier gel for effective treatment of alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Development and In-vitro Evaluation of this compound Bearing Glycerosomes [pubs.sciepub.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Physicochemical Compatibility of this compound in Combination with Different Active Pharmaceutical Ingredients in Ready-to-use Vehicles for Alopecia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Molecular-Level Showdown: Minoxidil vs. Finasteride for Androgenetic Alopecia
In the landscape of treatments for androgenetic alopecia (AGA), Minoxidil (B1677147) and Finasteride (B1672673) stand as two of the most prominent and clinically validated options. While both aim to counter hair loss and promote regrowth, they operate through fundamentally distinct molecular pathways. For researchers, scientists, and drug development professionals, a granular understanding of these mechanisms is paramount for innovation in hair loss therapies. This guide provides a comparative analysis of this compound and Finasteride, focusing on their molecular interactions, supported by quantitative data and experimental methodologies.
Finasteride: The Androgen Antagonist
Finasteride's mechanism is highly targeted, intervening directly in the hormonal pathway that drives AGA. Its action is centered on the inhibition of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] Elevated DHT levels in the scalp are a key factor in the miniaturization of hair follicles, leading to hair thinning and loss.[[“]][4]
Finasteride is a competitive inhibitor of the type II and III isoenzymes of 5-alpha reductase.[5][6] By binding to this enzyme, finasteride effectively reduces the concentration of DHT in both the serum and the scalp.[4] This reduction in DHT mitigates its harmful effects on genetically susceptible hair follicles, which can halt the progression of hair loss and, in some cases, reverse the miniaturization process.[1][[“]]
This compound: The Complex Vasodilator and Growth Promoter
Originally developed as an oral medication for hypertension, this compound's role in promoting hair growth was an unexpected discovery.[7][8] Its molecular mechanism is more multifaceted and not as fully elucidated as Finasteride's. This compound is a prodrug that is converted to its active form, this compound sulfate (B86663), by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[9][10][11] The activity of this enzyme is a key determinant of a patient's response to topical this compound treatment.[11][12]
This compound sulfate functions as a potassium channel opener, specifically for ATP-sensitive potassium channels (KATP).[9][13] This action leads to the hyperpolarization of cell membranes.[9] While the precise downstream effects are still under investigation, it is believed that this leads to vasodilation, increasing blood flow, oxygen, and nutrients to the hair follicles.[7][13]
Beyond its vasodilatory effects, this compound has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis, which is crucial for hair follicle development and maintenance.[7][8][14] Studies have demonstrated that this compound upregulates VEGF expression in dermal papilla cells, supporting the vascularization of the follicles.[14][15] It also appears to prolong the anagen (growth) phase of the hair cycle and may have anti-apoptotic effects on hair cells.[8][13][16] Furthermore, this compound may stimulate the secretion of other growth factors from adipose-derived stem cells, such as CXCL1, PD-ECGF, and PDGF-C, which promote the proliferation of dermal papilla cells.[17]
Molecular and Clinical Data at a Glance
The following tables summarize key quantitative data comparing the molecular and clinical profiles of Finasteride and this compound.
| Parameter | Finasteride | This compound |
| Drug Class | 5-alpha reductase inhibitor[1] | Potassium channel opener; Vasodilator[9][16] |
| Primary Molecular Target | Type II & III 5-alpha reductase[5] | ATP-sensitive potassium channels (KATP)[9][13] |
| Active Form | Finasteride[6] | This compound Sulfate[9][10] |
| Bio-activation Enzyme | N/A | Sulfotransferase (SULT1A1) in hair follicles[9][10] |
| Table 1: Comparative Molecular Profiles |
| Parameter | Finasteride (1 mg/day oral) | Topical this compound (5%) |
| Effect on Scalp DHT | Decreases by up to 60-70%[4][18][19] | No direct significant effect; some studies show minor downregulation of 5α-R2 gene expression in vitro[9] |
| Effect on Serum DHT | Decreases by up to 70%[4][19] | No significant effect |
| Effect on VEGF | No direct effect | Increases expression in dermal papilla cells[7][14] |
| Clinical Efficacy (Hair Growth) | Increased hair counts and slowed progression of hair loss[2][20] | Increased hair counts and thickness[8][20] |
| Table 2: Comparative Hormonal and Growth Factor Effects |
Visualizing the Molecular Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways influenced by Finasteride and this compound.
Caption: Finasteride's inhibitory action on 5-alpha reductase.
Caption: this compound's activation and downstream signaling cascade.
Experimental Protocols
The quantitative data presented are derived from various experimental methodologies standard in dermatological and pharmaceutical research.
1. Measurement of Scalp and Serum DHT Levels:
-
Protocol: Scalp biopsies are obtained from subjects before and after a treatment period with Finasteride or a placebo.[18] Serum samples are also collected. The concentrations of DHT and testosterone in both scalp tissue homogenates and serum are quantified using high-pressure liquid chromatography-radioimmunoassay (HPLC-RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18] This allows for a direct assessment of Finasteride's enzymatic inhibition.
2. Hair Growth Assessment (Phototrichogram):
-
Protocol: A specific target area on the scalp is identified and tattooed for consistent monitoring.[21][22] The hair within this area is clipped short. High-resolution digital images are taken at baseline and at specified follow-up intervals (e.g., 3, 6, 12 months).[22][23] Specialized software is used to analyze these images to determine changes in hair density (hairs/cm²), hair thickness (diameter), and the ratio of anagen (growing) to telogen (resting) hairs.[21][23]
3. Sulfotransferase Activity Assay:
-
Protocol: Hair follicles are plucked from subjects. The outer root sheaths, which contain the SULT1A1 enzyme, are isolated.[11] A colorimetric assay is used to measure the enzymatic activity.[24] In this assay, the conversion of this compound to its sulfate form is coupled to a reaction that produces a colored substance (like p-nitrophenyl from p-nitrophenyl sulfate), which can be quantified by measuring its optical absorbance at a specific wavelength (e.g., 405 nm).[24] This allows for the prediction of a patient's potential response to this compound treatment.[11][12]
Caption: A generalized workflow for clinical trials in AGA.
Conclusion
Finasteride and this compound offer two distinct, yet effective, approaches to managing androgenetic alopecia at the molecular level. Finasteride's targeted inhibition of 5-alpha reductase directly addresses the primary hormonal driver of the condition. In contrast, this compound's mechanism, while less direct, influences a broader range of cellular activities, including vasodilation and the promotion of growth factors, to create a more favorable environment for hair growth. For drug development professionals, the differing pathways of these two compounds highlight potential avenues for synergistic therapies or the development of novel molecules with enhanced specificity and efficacy. A thorough understanding of their respective molecular interactions is the cornerstone of future advancements in the treatment of hair loss.
References
- 1. xyonhealth.com [xyonhealth.com]
- 2. droracle.ai [droracle.ai]
- 3. consensus.app [consensus.app]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 11. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfotransferase activity in plucked hair follicles predicts response to topical this compound in the treatment of female androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. The effects of finasteride on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An open, randomized, comparative study of oral finasteride and 5% topical this compound in male androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. novobliss.in [novobliss.in]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchgate.net [researchgate.net]
- 24. Reddit - The heart of the internet [reddit.com]
Validating the efficacy of novel Minoxidil delivery systems (e.g., nanoparticles, liposomes)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel delivery systems for Minoxidil (B1677147), specifically focusing on nanoparticle- and liposome-based formulations, compared to conventional topical solutions. The information presented is supported by experimental data from various studies to aid in the research and development of next-generation hair growth therapies.
Executive Summary
Conventional hydroalcoholic solutions of this compound suffer from limitations such as poor solubility, skin irritation, and suboptimal penetration to the hair follicles. Novel drug delivery systems, including nanoparticles and liposomes, have emerged as promising alternatives to enhance the efficacy and safety of topical this compound. These advanced formulations aim to improve drug solubilization, increase deposition in the hair follicles, provide controlled release, and reduce systemic absorption and associated side effects. This guide synthesizes in vitro and in vivo data to compare the performance of these innovative delivery platforms.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, comparing the physicochemical properties and performance of different this compound formulations.
Table 1: Physicochemical Characteristics of this compound Delivery Systems
| Delivery System | Mean Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Nanoparticles | |||
| Solid Lipid Nanoparticles (SLNs) | 190 - 400 | >70% | [1][2] |
| Nanostructured Lipid Carriers (NLCs) | 281.4 ± 7.4 | 92.48 ± 0.31% | [1] |
| This compound Nanoparticles (Milled) | 90 - 300 | ~60% (solid-MXD ratio) | [3] |
| Liposomes | |||
| Ethosomes | 154.0 ± 4.0 | 83.0 ± 6.0% | [4] |
| Neutral Liposomes | 3830 ± 180 | 61.0 ± 1.24% |
Table 2: In Vitro Skin Permeation and Retention
| Delivery System | Permeation Enhancement vs. Control | Skin/Follicular Retention | Reference |
| Nanoparticles | |||
| Nanostructured Lipid Carriers (NLCs) | 10.7-fold higher than SLNs | Enhanced skin retention | [1][5] |
| This compound Nanoparticles (Milled) | Lower skin tissue content than conventional | 1.8-fold higher in hair bulbs than conventional | [3] |
| Liposomes | |||
| Ethosomes | 10 to 45-fold increase in receiver compartment | 2 to 7-fold increase in skin retention | [6] |
Table 3: In Vivo Hair Growth Efficacy in C57BL/6 Mice
| Delivery System | Onset of Hair Growth | Hair Growth Promotion vs. Control | Reference |
| Nanoparticles | |||
| This compound Nanoparticles (Milled) | Day 7 | Significantly higher than conventional solution | [3] |
| Liposomes | |||
| Ethosomal this compound | Shortened telogen phase, premature anagen | Enhanced hair growth | [5] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound is understood to promote hair growth by prolonging the anagen (growth) phase of the hair cycle. One of the key mechanisms is the activation of the Wnt/β-catenin signaling pathway in dermal papilla cells (DPCs). This activation leads to the nuclear translocation of β-catenin, which then stimulates the transcription of genes associated with hair follicle development and maintenance.[7][8][9]
Experimental Workflow: In Vivo Efficacy Testing in C57BL/6 Mice
The C57BL/6 mouse model is commonly used to evaluate the efficacy of hair growth-promoting agents due to its synchronized hair cycle. The following workflow outlines a typical experimental design.[3][10]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for assessing the permeation of topical formulations through the skin.[11][12][13][14][15]
1. Objective: To quantify the rate and extent of this compound permeation through an excised skin membrane from different formulations.
2. Materials:
-
Vertical Franz diffusion cells
-
Excised skin (human or animal, e.g., porcine ear skin)[11]
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulations (e.g., nanoparticle suspension, liposomal gel, conventional solution)
-
High-performance liquid chromatography (HPLC) system for this compound quantification
3. Methodology:
- Skin Preparation: Thaw and cut the excised skin to the appropriate size to fit the Franz diffusion cells. Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor side.
- Cell Setup: Fill the receptor compartment with pre-warmed (32-37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
- Dosing: Apply a finite dose of the test formulation to the skin surface in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
- Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
- Skin Analysis: At the end of the experiment, dismount the skin, remove excess formulation, and analyze the amount of this compound retained in different skin layers (e.g., via tape stripping or homogenization).
In Vivo Hair Growth Study in C57BL/6 Mice
This in vivo model is used to evaluate the hair growth-promoting efficacy of topical formulations.[3][10][16][17]
1. Objective: To compare the hair growth-promoting effects of novel this compound delivery systems against a conventional formulation and a vehicle control.
2. Materials:
-
Male C57BL/6 mice (7 weeks old, in the telogen phase of the hair cycle)
-
Electric clippers and depilatory cream
-
Test formulations
-
Digital camera for imaging
-
Image analysis software
3. Methodology:
- Anagen Induction: Synchronize the hair cycle by depilating the dorsal skin of the mice.
- Grouping and Acclimatization: Randomly assign mice to different treatment groups and allow them to acclimatize for one week.
- Treatment: Topically apply a standardized volume (e.g., 100-200 µL) of the assigned formulation to the depilated dorsal area daily for a predefined period (e.g., 21-28 days).
- Evaluation of Hair Growth:
- Visual Scoring: Observe and score the degree of hair regrowth at regular intervals.
- Digital Photography: Capture high-resolution images of the treatment area at set time points to document hair growth progression.
- Hair Density and Length: At the end of the study, collect hair samples to measure density and length.
- Histological Analysis: Collect skin samples for histological examination to determine the stage of the hair follicles (anagen, catagen, or telogen).
- Biochemical Analysis: Analyze skin tissue for the expression of relevant biomarkers, such as growth factors (e.g., VEGF, IGF-1) and proteins involved in the Wnt/β-catenin pathway.[18]
Conclusion
The evidence from multiple studies strongly suggests that novel delivery systems, such as nanoparticles and liposomes, offer significant advantages over conventional this compound solutions. Nanoparticle-based systems, particularly NLCs, have demonstrated enhanced skin permeation and higher accumulation in hair follicles, leading to improved hair growth in preclinical models.[1][3] Similarly, liposomal formulations, especially ethosomes, have shown superior skin penetration and retention, contributing to their enhanced efficacy.[5][6]
While direct comparative studies between different classes of novel delivery systems are limited, the available data indicates that both nanoparticles and liposomes are effective in overcoming the limitations of traditional this compound formulations. The choice between these platforms may depend on specific formulation requirements, stability considerations, and manufacturing scalability. Further head-to-head clinical trials are warranted to definitively establish the superior delivery system for the treatment of alopecia.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Delivery System Based On this compound Nanoparticles Promotes Hair Growth In C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topical this compound-Loaded Nanotechnology Strategies for Alopecia [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of application time and formulation reapplication on the delivery of this compound through hairless mouse skin as measured in Franz diffusion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Oral vs. Topical Minoxidil: A Head-to-Head Comparison of Impacts on Hair Follicle Gene Expression
For Immediate Release
In the landscape of androgenetic alopecia (AGA) treatment, both oral and topical minoxidil (B1677147) have emerged as prominent therapies. While their clinical efficacy in promoting hair growth is well-documented, a direct comparative analysis of their effects on the molecular machinery of the hair follicle has been lacking. This guide provides a comprehensive head-to-head comparison of oral and topical this compound, focusing on their influence on hair follicle gene expression and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of dermatology and hair loss.
While direct comparative studies on gene expression are not yet available, this guide synthesizes data from separate analyses of topical this compound's effects and the proposed mechanisms of oral this compound to offer valuable insights.
I. Overview of Gene Expression Changes
Data from studies on topical this compound reveals a distinct pattern of gene modulation within the hair follicle. These changes suggest a multi-faceted mechanism of action that promotes anagen (growth phase) and strengthens the hair shaft. The effects of oral this compound on hair follicle gene expression are largely inferred from its systemic action and known pharmacological pathways, as direct molecular studies on hair follicles from patients undergoing oral treatment are not yet published.
Table 1: Summary of this compound's Effect on Hair Follicle Gene Expression
| Gene/Gene Family | Effect of Topical this compound | Putative Effect of Oral this compound (Inferred) | Implication for Hair Growth |
| Keratin Associated Proteins (KAPs) | Upregulation[1] | Likely Upregulation | Increased hair shaft strength and thickness. |
| Vascular Endothelial Growth Factor (VEGF) | Upregulation[2] | Significant Upregulation[3] | Promotes angiogenesis around the hair follicle, improving nutrient supply. |
| Interleukin-1 alpha (IL-1α) | Downregulation | Potential Downregulation | Reduces micro-inflammation around the hair follicle, which can inhibit growth. |
| 5α-reductase type II | Downregulation[4] | Potential Downregulation[4] | May exert an anti-androgen effect by reducing the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). |
| Prostaglandin E2 Receptor (PTGER2) | Upregulation | Potential Upregulation | Promotes and maintains the anagen phase of the hair cycle. |
| Androgen Receptor (AR) | Downregulation | Potential Downregulation | May reduce the sensitivity of hair follicles to androgens. |
| Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) | Downregulation | Potential Downregulation | May decrease the production of androgens that contribute to hair loss.[5] |
| Aromatase (CYP19A1) | Increased Activity | Potential Increased Activity | Enhances the production of estradiol, which may have a protective effect on the hair follicle.[5] |
II. Experimental Protocols
The following is a representative experimental protocol for analyzing the effects of topical this compound on hair follicle gene expression, based on methodologies from existing studies.
1. Study Design and Subject Recruitment:
-
A cohort of male subjects with diagnosed androgenetic alopecia (Norwood-Hamilton scale 3V, 4V, or 5V) is recruited.
-
Inclusion criteria typically include age between 18 and 55 years.
-
A double-blind, placebo-controlled design is employed where subjects are randomized to receive either 5% topical this compound foam or a placebo foam for a duration of 24 weeks.
2. Sample Collection:
-
Scalp biopsies (e.g., 4mm punch biopsies) are taken from the vertex and/or frontal scalp regions at baseline and after the 24-week treatment period.
-
Biopsies are immediately processed for RNA extraction or preserved in a suitable medium (e.g., RNAlater) to maintain RNA integrity.
3. RNA Extraction and Quantification:
-
Total RNA is extracted from the biopsy samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
4. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qPCR): For targeted gene analysis, reverse transcription of RNA to cDNA is performed, followed by qPCR using gene-specific primers for the genes of interest. Relative gene expression is calculated using the ΔΔCt method with a suitable housekeeping gene for normalization.
-
RNA Sequencing (RNA-Seq): For a comprehensive, unbiased analysis of the transcriptome, RNA-Seq is performed. This involves library preparation, sequencing on a high-throughput platform (e.g., Illumina), and bioinformatic analysis of the sequencing data to identify differentially expressed genes between the this compound-treated and placebo groups.
5. Data Analysis:
-
Statistical analysis is performed to identify genes with significant changes in expression (e.g., p-value < 0.05 and a specified fold-change threshold).
-
Bioinformatic tools are used for pathway analysis (e.g., Gene Set Enrichment Analysis) to identify the biological pathways that are significantly affected by this compound treatment.
Experimental Workflow for Hair Follicle Gene Expression Analysis
Caption: Workflow of a clinical study investigating the effects of this compound on hair follicle gene expression.
III. Signaling Pathways Modulated by this compound
This compound's effects on hair growth are mediated by its influence on several key intracellular signaling pathways. While both oral and topical formulations are expected to engage these pathways upon the conversion of this compound to its active form, this compound sulfate, the systemic nature of oral administration may lead to a more widespread and potentially potent activation.
Wnt/β-catenin Signaling Pathway: This pathway is crucial for hair follicle morphogenesis and regeneration. This compound is believed to induce the Wnt/β-catenin signaling pathway, which promotes the transition of hair follicles into the anagen phase.[6]
Caption: The Wnt/β-catenin signaling pathway, activated by this compound, promotes hair growth.
MAPK and Akt Signaling Pathways: Studies on topical this compound have shown a downregulation of the MAPK and Akt signaling pathways.[1] This finding requires further investigation, as these pathways are generally associated with cell survival and proliferation. The precise role of their downregulation in the context of this compound-induced hair growth is not yet fully understood.
Caption: Modulation of MAPK and Akt signaling pathways by topical this compound.
IV. Conclusion and Future Directions
While both oral and topical this compound are effective treatments for androgenetic alopecia, their precise molecular mechanisms and the comparative extent of their effects on hair follicle gene expression remain an area of active research. Current evidence suggests that topical this compound directly modulates genes involved in hair shaft formation, vascularization, and inflammation within the scalp. It is plausible that oral this compound induces similar, and potentially more pronounced, changes due to its systemic distribution and higher bioavailability.
Future research, including head-to-head clinical trials incorporating transcriptomic analysis of hair follicles, is imperative to fully elucidate the comparative molecular impacts of oral and topical this compound. Such studies will not only enhance our understanding of their mechanisms of action but also pave the way for the development of more targeted and effective therapies for hair loss.
References
- 1. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of this compound topical foam in men with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Topical this compound Rejuvenates Hair Follicles from Men with Androgenetic Alopecia in Vivo | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Oral vs. topical this compound for male androgenetic alopecia: How do they compare? | epocrates [epocrates.com]
- 4. Effect of Oral this compound for Alopecia: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Target for this compound in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tressless.com [tressless.com]
A Comparative Analysis of Minoxidil's Efficacy in Androgenetic Alopecia and Alopecia Areata Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Minoxidil's effects in preclinical and clinical models of two distinct forms of hair loss: androgenetic alopecia (AGA) and alopecia areata (AA). By objectively comparing its performance and elucidating the underlying mechanisms of action, this document aims to equip researchers with the critical data necessary for advanced study and development in the field of hair loss therapeutics.
Executive Summary
This compound (B1677147), an FDA-approved treatment for androgenetic alopecia, demonstrates therapeutic efficacy in both AGA and alopecia areata, albeit through different primary mechanisms. In AGA, its action is primarily linked to its role as a potassium channel opener, leading to vasodilation and the stimulation of hair follicle proliferation and survival pathways.[1][2] Conversely, in AA, an autoimmune condition, this compound's benefits are thought to stem from its immunomodulatory properties, suppressing the inflammatory infiltrate that targets the hair follicle, in addition to its direct stimulatory effects on follicular epithelium.[3][4][5] This guide presents a detailed comparison of the experimental data, treatment protocols, and signaling pathways associated with this compound's use in both conditions.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes of this compound treatment in both human studies and animal models for androgenetic alopecia and alopecia areata.
Table 1: Efficacy of this compound in Androgenetic Alopecia (Clinical Studies)
| Metric | This compound Concentration/Dosage | Duration | Result |
| Total Hair Weight | 2% Topical Solution | 32 weeks | 42.5% increase (vs. 1.9% for placebo)[6][[“]] |
| Total Hair Count | 2% Topical Solution | 32 weeks | 29.9% increase (vs. -2.6% for placebo)[6] |
| Non-Vellus Hair Count | 5% Topical Solution | 48 weeks | 45% more hair regrowth than 2% topical this compound[8] |
| Terminal Hair Count/cm² | 5 mg Oral | 24 weeks | Increase from 106.5 to 112.6 hairs/cm²[9] |
| Terminal Hair Count/cm² | Low-Dose Oral (1.25-10 mg) | 4 & 8 months | 13.8% and 24.4% increase, respectively[10] |
| Hair Diameter & Density | Very-Low-Dose Oral | Not Specified | Significant increase in hair diameter and density from baseline[11] |
Table 2: Efficacy of this compound in Alopecia Areata (Clinical Studies)
| Metric | This compound Concentration/Dosage | Duration | Result |
| Terminal Hair Regrowth Response Rate | 5% Topical Solution | Mean of 27 weeks | 82% (95% CI 0.7–0.93)[12][13] |
| Terminal Hair Regrowth Response Rate | <5% Topical Solution | Mean of 27 weeks | 58% (95% CI 0.5–0.67)[12][13] |
| Terminal Hair Regrowth Response Rate | Oral | Mean of 27 weeks | 82%[12][13] |
| Cosmetically Acceptable Response | 1% Topical Solution | Not Specified | Noted in 16 out of 30 patients with alopecia areata and totalis[14] |
| Terminal Hair Regrowth in Extensive AA (>75% loss) | 1% vs. 5% Topical | Not Specified | 38% response rate with 1% vs. 81% with 5%[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline standardized protocols for evaluating this compound's efficacy in established animal models for both androgenetic alopecia and alopecia areata.
Androgenetic Alopecia Model: Testosterone-Induced Alopecia in Mice
This model is highly relevant for studying AGA as it mimics the hormonal basis of the condition.
1. Animal Model:
-
Species: C57BL/6 mice or other suitable strains.
-
Age: 7-8 weeks old.
-
Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.[16]
2. Induction of Alopecia:
-
Synchronize hair follicles to the telogen (resting) phase by depilation of the dorsal skin.
-
On Day 1, begin daily subcutaneous injections of testosterone (B1683101) (e.g., 1 mg in 0.1 mL of corn oil) to induce and maintain hair loss.[16] A control group should receive vehicle injections.
3. Treatment Protocol:
-
Concurrently with testosterone injections, commence daily topical application of this compound solution (e.g., 2% or 5% in a vehicle of ethanol, propylene (B89431) glycol, and water) to a designated area on the dorsal skin.[16] The control group receives the vehicle solution only.
4. Data Collection and Analysis:
-
Visual Assessment: Capture high-resolution photographs of the treatment area at regular intervals (e.g., weekly) to visually monitor hair regrowth.
-
Histological Analysis: At the end of the study period, collect skin biopsies from the treated area. Process tissues for histology and stain with Hematoxylin and Eosin (H&E) to assess hair follicle morphology, stage (anagen, catagen, telogen), and density.[16]
-
Quantitative Analysis: Analyze images to quantify the area of hair regrowth. Histological sections can be used to count the number of anagen-phase hair follicles.
-
Molecular Analysis: Skin samples can be analyzed for changes in gene and protein expression of relevant growth factors (e.g., VEGF, IGF-1) and signaling pathway components.[1]
Alopecia Areata Model: C3H/HeJ Mouse Model
The C3H/HeJ mouse is the most commonly used and accepted model for AA, as a subset of these mice spontaneously develops the disease, which can then be transferred to healthy recipients.[17][18]
1. Animal Model:
-
Species: C3H/HeJ mice.
-
Age: Use spontaneous alopecia areata-affected older mice as donors and young (8-10 weeks old) healthy mice as recipients.[17][18]
2. Induction of Alopecia (Full-Thickness Skin Grafts):
-
Harvest full-thickness skin grafts from alopecic lesions of donor mice.
-
Graft the alopecic skin onto the dorsal thorax of recipient mice. This method reproducibly induces progressive alopecic lesions in the recipients.[17][18]
3. Treatment Protocol:
-
Following the development of alopecic lesions in the recipient mice, begin daily topical application of this compound solution (e.g., 5%) to the affected areas. A control group should be treated with the vehicle.
4. Data Collection and Analysis:
-
Scoring of Hair Loss: Monitor and score the extent and severity of alopecia weekly using a standardized scoring system.
-
Histological Analysis: Collect skin biopsies at the end of the treatment period. Perform H&E staining to assess the degree of perifollicular lymphocytic infiltrate, a hallmark of AA.[5] Immunohistochemistry can be used to characterize the immune cell populations (e.g., CD4+, CD8+ T cells).
-
Immunological Analysis: Analyze lymphocyte populations in the skin and draining lymph nodes. In vitro, lymphocyte blastogenesis assays can be performed to assess the immunosuppressive effects of this compound.[3]
-
Quantitative Analysis: Measure the area of hair regrowth and changes in hair density. Quantify the reduction in the number of infiltrating immune cells in histological sections.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated by distinct signaling pathways in androgenetic alopecia and alopecia areata.
This compound's Mechanism in Androgenetic Alopecia
In AGA, this compound's primary mechanism is believed to be its function as a potassium channel opener, which leads to vasodilation and increased blood flow to the hair follicle.[1][19] This is thought to stimulate the follicles and prolong the anagen (growth) phase of the hair cycle. Additionally, this compound is a prodrug that is converted to its active form, this compound sulfate, by the enzyme sulfotransferase SULT1A1 in the hair follicle.[1]
Key signaling pathways implicated in this compound's action in AGA include:
-
Wnt/β-catenin Pathway: this compound may promote the proliferation of dermal papilla cells and induce the anagen phase by activating the Wnt/β-catenin signaling pathway.[2]
-
Growth Factor Induction: It stimulates the production of growth factors such as Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Insulin-like Growth Factor 1 (IGF-1), which are crucial for hair follicle vitality.[1]
-
Anti-androgenic Effects: Some studies suggest that this compound may have a local anti-androgenic effect by downregulating the expression of the 5α-reductase enzyme or the androgen receptor.[1][20][21]
-
Stem Cell Differentiation: A proposed mechanism involves the increase of intracellular Ca2+, leading to the upregulation of ATP synthase, which in turn promotes the differentiation of hair follicle stem cells.[22][23]
Caption: this compound's multifaceted mechanism in Androgenetic Alopecia.
This compound's Mechanism in Alopecia Areata
In AA, the autoimmune attack on the hair follicle is the primary pathology. This compound's efficacy in this context is believed to be due to a combination of its hair growth-stimulatory effects and its immunomodulatory properties.
-
Immunosuppressive Effects: this compound has been shown to have direct effects on T-lymphocytes, suppressing their mitogen-induced blast transformation.[3] This may help to reduce the inflammatory infiltrate around the hair follicles.
-
Stimulation of Follicular Epithelium: Similar to its action in AGA, this compound directly stimulates the proliferation of hair follicle epithelial cells.[3]
-
Vasodilatory Effects: The vasodilatory properties of this compound may also contribute by improving the microenvironment of the hair follicle.[3]
Caption: this compound's dual mechanism in Alopecia Areata.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for evaluating this compound in both AGA and AA animal models.
Caption: Experimental workflow for this compound in an AGA mouse model.
Caption: Experimental workflow for this compound in an AA mouse model.
Conclusion
The cross-validation of this compound's effects in androgenetic alopecia and alopecia areata models reveals its utility in treating hair loss arising from distinct etiologies. While its efficacy in AGA is well-established and linked to its direct stimulatory effects on the hair follicle, its role in AA highlights a potential for immunomodulatory activity. For researchers and drug development professionals, these findings underscore the importance of understanding the specific pathological context of hair loss when designing and evaluating new therapeutic agents. Further research into the precise molecular mechanisms of this compound, particularly its immunomodulatory effects, could pave the way for the development of more targeted and effective treatments for various forms of alopecia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential mechanisms of this compound-induced hair growth in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of this compound in Treatment of Alopecia Areata: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative estimation of hair growth. I. androgenetic alopecia in women: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. A randomized clinical trial of 5% topical this compound versus 2% topical this compound and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-Dose Oral this compound for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Topical this compound in the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical this compound solution (1% and 5%) in the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. "Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and " by John P Sundberg, Eddy H C Wang et al. [mouseion.jax.org]
- 18. mouseion.jax.org [mouseion.jax.org]
- 19. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. New Target for this compound in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of action of this compound in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation [aber.apacsci.com]
- 23. Mechanism of action of this compound in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Minoxidil and Its Analogues for the Stimulation of Hair Growth
Introduction
Androgenetic alopecia (AGA), the most common form of hair loss, presents a significant area of research in dermatology and cosmetic science. Minoxidil (B1677147), originally developed as an antihypertensive agent, was serendipitously discovered to have a potent hair growth-stimulating effect. This has led to its widespread use as a topical treatment for AGA. In the quest for enhanced efficacy and reduced side effects, several analogues of this compound have been developed. This guide provides a comparative study of this compound and its key analogues, focusing on their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate their performance. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanisms of Action
The therapeutic effect of this compound and its analogues on hair follicles is multifaceted, involving various signaling pathways to prolong the anagen (growth) phase and shorten the telogen (resting) phase of the hair cycle.
This compound: The active form, this compound sulfate, is a potent opener of ATP-sensitive potassium channels (KATP) in vascular smooth muscle and hair follicles.[1] This action is thought to enhance microcirculation around the follicles, thereby improving the delivery of oxygen, blood, and nutrients.[1] this compound is also believed to directly stimulate hair follicle cells.[1] Evidence suggests it may upregulate Vascular Endothelial Growth Factor (VEGF), which is crucial for follicular vascularization.[1][2] Furthermore, it may exert pro-survival effects on hair follicle cells by activating signaling pathways such as Wnt/β-catenin.[2][3]
Aminexil: This molecule is primarily recognized for its anti-fibrotic properties. It is proposed to work by preventing the stiffening of collagen around the hair follicles, which can lead to premature hair loss.[4] By maintaining the suppleness of the follicular environment, Aminexil aims to improve hair anchorage in the scalp.[4]
Nanoxidil: Structurally similar to this compound but with a lower molecular weight, Nanoxidil was formulated to enhance scalp penetration.[5][6] It is also a vasodilator and potassium channel opener.[5] Some formulations of Nanoxidil include additional ingredients like caffeine (B1668208) and azelaic acid, which may help in blocking the production of dihydrotestosterone (B1667394) (DHT), a key hormone implicated in AGA.[5]
Kopexil (Diaminopyrimidine Oxide): Similar to Aminexil, Kopexil is thought to work by preventing perifollicular fibrosis, the hardening of collagen around the hair follicle. This helps to keep the hair follicle supple and allows for better hair anchoring.
Comparative Efficacy: A Review of Experimental Data
The clinical efficacy of this compound and its analogues has been evaluated in numerous studies, ranging from preclinical animal models to large-scale human clinical trials. The following table summarizes key quantitative data from these studies.
| Compound | Concentration | Study Type | Key Findings | Reference |
| This compound | 5% | Randomized, double-blind, placebo-controlled clinical trial | Significantly superior to 2% this compound and placebo in increasing non-vellus hair count after 48 weeks. Showed a 45% greater hair regrowth than the 2% solution. | [7] |
| This compound | 2% | Randomized, double-blind, placebo-controlled clinical trial | Superior to placebo in increasing hair regrowth. | [7] |
| Nanoxidil | Not Specified | Clinical Evidence Review | Effectiveness is reported to be similar to this compound, with up to 75% of patients seeing substantial improvements in hair density. No direct comparative studies with this compound were found. | [5][8] |
| Aminexil | 1.5% | Preclinical animal study | Less effective than 2% this compound in inducing the anagen phase and increasing follicle count. The effect on anagen induction was not superior to the control group. | [1] |
| Kopexil | 5% | In vivo comparative study (mice) | Demonstrated a significant increase in hair weight, follicle count, and percentage of anagen hair compared to 5% this compound. | [9] |
| Finasteride | 1mg/day (oral) | Clinical Evidence Review | Widely considered to be more effective than this compound for male pattern hair loss. A combination of both is often more effective. | [10] |
| Dutasteride (B1684494) | 0.5mg/day (oral) | Network Meta-Analysis | Ranked as the most effective treatment for male AGA, showing superior efficacy over Finasteride and this compound. | [3][11] |
Experimental Protocols
The evaluation of hair growth-stimulating agents requires rigorous and standardized experimental protocols. Below are outlines of typical methodologies employed in both preclinical and clinical settings.
Preclinical Evaluation: Anagen Induction in Mouse Models
A common preclinical model for assessing hair growth promoters is the anagen induction model in C57BL/6 mice, which have a synchronized hair follicle cycle.
Objective: To determine the efficacy of a test compound in inducing the anagen (growth) phase of the hair cycle.
Materials:
-
7-week-old male C57BL/6 mice (in the telogen/resting phase).
-
Electric clippers and depilatory cream.
-
Test compound solution (e.g., this compound, analogues).
-
Vehicle control solution.
-
Digital camera and image analysis software.
Procedure:
-
Acclimatization: Mice are acclimatized to the laboratory conditions.
-
Hair Removal: The dorsal hair of the mice is shaved using electric clippers, followed by the application of a depilatory cream to ensure all hair is in the telogen phase.
-
Topical Application: A defined area on the dorsal skin is marked. The test compound or vehicle control is applied topically to this area daily for a specified period (e.g., 28 days).
-
Observation and Imaging: The treated area is photographed at regular intervals (e.g., every 7 days) under standardized conditions.
-
Data Analysis:
-
Qualitative: Visual scoring of hair regrowth.
-
Quantitative: Image analysis software is used to measure the area of skin darkening, which indicates the induction of anagen. Hair weight and follicle count can also be assessed at the end of the study.
-
-
Histological Analysis: Skin biopsies are taken at the end of the experiment for histological examination to assess hair follicle morphology and staging (anagen, catagen, telogen).
Clinical Evaluation: Randomized Controlled Trial (RCT) for Androgenetic Alopecia
Human clinical trials are essential for establishing the efficacy and safety of new treatments for AGA.
Objective: To compare the efficacy and safety of a new topical hair growth treatment against a standard treatment (e.g., this compound) and/or placebo.
Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.
Participant Population:
-
Inclusion Criteria: Healthy adult males or females (typically 18-49 years old) with a clinical diagnosis of androgenetic alopecia of a specific severity (e.g., Norwood-Hamilton scale for men, Ludwig scale for women).
-
Exclusion Criteria: History of other hair loss disorders, certain medical conditions, or use of other hair loss treatments within a specified period.
Intervention:
-
Participants are randomly assigned to one of the treatment groups (e.g., Test Compound, 5% this compound, Placebo).
-
The assigned solution (e.g., 1 mL) is applied topically to the scalp twice daily for the duration of the study (e.g., 48 weeks).
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in non-vellus hair count in a target area of the scalp (phototrichogram).
-
Secondary Endpoints:
-
Investigator and participant assessments of scalp coverage and hair growth (using standardized scales).
-
Global photographic review by a blinded panel of experts.
-
Patient self-assessment questionnaires on treatment benefit and quality of life.
-
Safety Assessments:
-
Monitoring and recording of all adverse events, particularly local irritation (e.g., itching, redness).
-
Systemic safety assessments (e.g., vital signs, laboratory tests) as appropriate.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Proposed signaling pathways of this compound for hair growth stimulation.
Caption: Typical experimental workflow for a clinical trial of a hair growth agent.
Conclusion
This compound remains a cornerstone in the topical treatment of androgenetic alopecia, with a substantial body of evidence supporting its efficacy.[1] Its analogues, such as Nanoxidil and Kopexil, offer potential advantages in terms of improved delivery and alternative mechanisms of action, although more large-scale, direct comparative studies are needed to definitively establish their superiority.[5][9] Other compounds like Finasteride and Dutasteride, which act systemically to inhibit DHT, have demonstrated greater efficacy in some studies, particularly for male pattern baldness.[10][11] The choice of therapeutic agent will depend on the specific type and severity of hair loss, as well as individual patient factors. Future research should focus on head-to-head clinical trials to provide a clearer picture of the comparative efficacy and safety of these compounds, as well as exploring novel formulations and combination therapies to maximize therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of oral this compound, finasteride, and dutasteride for treating androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scandinavianbiolabs.com [scandinavianbiolabs.com]
- 5. Nanoxidil vs this compound: Which Is Better For Hair Growth? [wimpoleclinic.com]
- 6. clinikally.com [clinikally.com]
- 7. A randomized clinical trial of 5% topical this compound versus 2% topical this compound and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hairyhair.com.au [hairyhair.com.au]
- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 10. Finasteride vs this compound: Which Is Better For Hair Growth? [wimpoleclinic.com]
- 11. Comparative Efficacy of this compound and 5‐Alpha Reductase Inhibitors Monotherapy for Male Pattern Hair Loss: Network Meta‐Analysis Study of Current Empirical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
New Frontiers in Hair Growth: A Comparative Analysis of Emerging Compounds and Minoxidil
For Immediate Release
This guide provides a comprehensive benchmark of novel hair growth compounds against the performance of Minoxidil (B1677147), the current industry standard. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical and preclinical data to offer an objective comparison of efficacy, mechanism of action, and experimental protocols.
Executive Summary
The landscape of hair loss treatment is undergoing a significant transformation, with a new wave of compounds emerging that target novel biological pathways. These next-generation therapies, including ET-02, PP405, and ABS-201, are showing promise in clinical and preclinical trials, with some demonstrating faster and more significant results than this compound. This guide delves into the quantitative performance and mechanistic actions of these innovative compounds, alongside other notable developments such as the androgen receptor inhibitors Clascoterone and Pyrilutamide, and the cosmetic ingredients Redensyl and AnaGain.
Comparative Performance Data
The following tables summarize the quantitative data from clinical and preclinical studies of new hair growth compounds compared to this compound.
Table 1: Efficacy of Investigational Pharmaceutical Compounds
| Compound | Development Phase | Key Efficacy Metric | Result | Comparison to this compound | Citation(s) |
| ET-02 | Phase 1 | 6-fold increase in non-vellus hair count vs. placebo | After 5 weeks of treatment | Exceeded hair growth seen with this compound after 4 months (in a separate trial) | [1][2][3][4][5] |
| PP405 | Phase 2a | >20% increase in hair density | 31% of men with a higher degree of hair loss at 8 weeks vs. 0% for placebo | Induces new hair growth from dormant follicles, a regenerative potential not typically associated with this compound. | [6][7][8][9][10] |
| ABS-201 | Preclinical | Full hair regrowth in 22 days (mice) | Full regrowth | This compound only achieved ~33% regrowth in the same period. | [11][12][13][14] |
| Clascoterone (5% solution) | Phase 3 | 168% to 539% relative improvement in Target-Area Hair Count (TAHC) vs. placebo | At 6 months | First novel mechanism of action for male androgenetic alopecia in over 30 years. | [15][16][17][18][19] |
| Pyrilutamide (KX-826) | Phase 3 (China), Phase 2 (US) | Mean TAHC increase of 11.39 hairs/cm² vs. placebo (females) | At 24 weeks | Did not achieve statistical significance versus placebo in a Phase 3 trial for males, though positive trends were observed. | [20][21] |
Table 2: Efficacy of Cosmetic and Other Compounds
| Compound | Study Type | Key Efficacy Metric | Result | Comparison to this compound | Citation(s) |
| AnaGain™ (Pea Sprout Extract) | Clinical Study (n=20) | Anagen to Telogen (A/T) ratio improvement from 4 to 7.2 | After 3 months | No direct comparative studies with this compound were found. | [22][23] |
| Redensyl | Consumer Study | Perceived increase in hair density & thickness | 100% of participants | No direct, peer-reviewed, head-to-head clinical trials against this compound were found. | [24] |
Mechanisms of Action and Signaling Pathways
The new generation of hair growth compounds targets a variety of signaling pathways, many of which are distinct from this compound's mechanism.
This compound
This compound is a potassium channel opener that leads to hyperpolarization of cell membranes.[25][26] Its active form, this compound sulfate, is thought to increase microcirculation around the hair follicles and may also directly stimulate hair follicle cells.[25][26][27] It is believed to prolong the anagen (growth) phase of the hair cycle and upregulate Vascular Endothelial Growth Factor (VEGF).[27]
Figure 1: this compound's Proposed Mechanism of Action.
ET-02
PP405
PP405 works through the metabolic reactivation of hair follicle stem cells.[11] It is a small-molecule inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), which pushes follicles into a regenerative, glycolytic state, thereby increasing lactate (B86563) and stem cell proliferation markers.[11]
Figure 3: PP405's Metabolic Reactivation Pathway.
ABS-201
ABS-201 is a monoclonal antibody that targets the prolactin receptor (PRLR) on hair follicles.[11][13] By inhibiting PRLR signaling, it is proposed to reawaken dormant follicles and shift them from the catagen (regression) or telogen (resting) phase back into the anagen (growth) phase.[11][13][29]
Figure 4: ABS-201's Prolactin Receptor Inhibition.
Clascoterone and Pyrilutamide
Both Clascoterone and Pyrilutamide are topical androgen receptor inhibitors.[20][21][30][31][32][33][34][35][36] They work by competitively binding to androgen receptors in the hair follicles, thereby blocking the action of dihydrotestosterone (B1667394) (DHT), a key driver of androgenetic alopecia.[20][21][30][31][32][33][34][35][36] This prevents the miniaturization of hair follicles.
Figure 5: Androgen Receptor Inhibition by Clascoterone/Pyrilutamide.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for some of the key studies cited.
ET-02: Phase 1 Clinical Trial
-
Study Design: A double-blind, placebo-controlled, dose-ranging clinical study.[2]
-
Participants: 24 subjects at three U.S. investigational sites.[2]
-
Treatment Groups:
-
Control vehicle
-
1.25% ET-02 solution
-
5% ET-02 solution[2]
-
-
Dosing Regimen: Once daily for 4 weeks.[2]
-
Assessment: Final assessment was conducted one week after the end of treatment (week 5).[2]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Non-vellus hair count and hair width.[2]
Figure 6: ET-02 Phase 1 Clinical Trial Workflow.
PP405: Phase 2a Clinical Trial
-
Study Design: A randomized, multicenter, double-blind, vehicle-controlled trial.[7][10]
-
Participants: 78 men and women with androgenetic alopecia, representing a diverse range of skin phototypes and hair textures.[7][9]
-
Treatment Groups:
-
Primary Endpoints: Safety and pharmacokinetics (concentration in blood plasma).[10]
-
Exploratory Endpoints: Early signs of new hair growth, including hair density.[7]
Figure 7: PP405 Phase 2a Clinical Trial Workflow.
ABS-201: Preclinical Mouse Study
-
Study Design: A preclinical study on short-term hair growth in mice.[12]
-
Subjects: Mice shaved until the skin was visible.[12]
-
Treatment Groups:
-
ABS-201
-
5% topical this compound[12]
-
-
Assessment: Hair growth scores were recorded twice weekly.[12]
-
Primary Endpoint: Rate and extent of hair regrowth.
Figure 8: ABS-201 Preclinical Study Workflow.
Conclusion
The field of hair growth research is at an exciting juncture. While this compound remains a cornerstone of treatment, the emergence of compounds with novel mechanisms of action, such as ET-02, PP405, and ABS-201, offers the potential for more effective and targeted therapies. The robust clinical trial data for Clascoterone also signifies a major advancement in the treatment of androgenetic alopecia. As more data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these new compounds will emerge, paving the way for the next generation of hair loss treatments. Continued research and head-to-head comparative studies will be critical in establishing the clinical utility of these promising new agents.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Eirion Therapeutics Announces Potential Breakthrough Treatment for Hair Loss Based on First-in-Man Clinical Trial Results [prnewswire.com]
- 3. alviarmani.com [alviarmani.com]
- 4. Exploring the Role of Topical ET-02 in Androgenic Alopecia - The Dermatology Digest [thedermdigest.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Pelage Pharmaceuticals Announces Positive Phase 2a Clinical Trial Results for PP405 in Regenerative Hair Loss Therapy - Pelage [pelagepharma.com]
- 7. Regenerative Medicine in Action: Topical PP405 Shows Promise in Androgenetic Alopecia - The Dermatology Digest [thedermdigest.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Pelage Pharmaceuticals Reports Positive Phase 2a Trial Results for PP405 in Hair Loss Therapy [synapse.patsnap.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. absci.com [absci.com]
- 13. A New Hair Loss Drug Could Cure Balding and Reverse Graying [popularmechanics.com]
- 14. Absci's Novel Hair Loss Drug Shows Promise, Outperforms this compound in Preclinical Tests | ABSI Stock News [stocktitan.net]
- 15. cosmopharma.com [cosmopharma.com]
- 16. fiercepharma.com [fiercepharma.com]
- 17. Topical DHT blockade demonstrates significant efficacy - European Biotechnology Magazine [european-biotechnology.com]
- 18. Cosmo data positive for first new hair-loss approach in decades | BioWorld [bioworld.com]
- 19. hairlosscure2020.com [hairlosscure2020.com]
- 20. grokipedia.com [grokipedia.com]
- 21. Pyrilutamide (KX-826) For Hair Loss: Conflicting Study Results [perfecthairhealth.com]
- 22. hairguard.com [hairguard.com]
- 23. bambeautiful.com [bambeautiful.com]
- 24. discoverpilgrim.com [discoverpilgrim.com]
- 25. go.drugbank.com [go.drugbank.com]
- 26. droracle.ai [droracle.ai]
- 27. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Reddit - The heart of the internet [reddit.com]
- 29. ABS-201 - Wikipedia [en.wikipedia.org]
- 30. What is Pyrilutamide used for? [synapse.patsnap.com]
- 31. Pyrilutamide for Hair Loss Treatment: What We Know So Far - Hairverse [hairverse.com]
- 32. go.drugbank.com [go.drugbank.com]
- 33. americanmane.com [americanmane.com]
- 34. Clascoterone: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 36. dermnetnz.org [dermnetnz.org]
A Comparative Guide to Replicating and Validating Minoxidil's Signaling Pathways in Hair Growth Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Minoxidil's performance with alternative hair growth treatments, supported by experimental data. It details the key signaling pathways involved in this compound's mechanism of action and offers comprehensive protocols for replicating and validating these findings.
I. Comparative Efficacy of Hair Growth Treatments
Clinical and preclinical studies have demonstrated varying levels of efficacy between This compound (B1677147) and other common hair growth promoters. The following table summarizes key quantitative findings from comparative studies.
| Treatment Comparison | Key Finding | Study Reference |
| This compound vs. Finasteride (B1672673) | In a 12-month study, oral Finasteride (1 mg/day) demonstrated an 80% clinical cure rate (increased hair intensity), while 5% topical this compound showed a 52% cure rate.[1][2] | Arca et al., 2004 |
| A network meta-analysis found that at 48 weeks, 1 mg/day of Finasteride was significantly more effective in increasing terminal hair count than both 2% and 5% topical this compound.[3] | Gupta et al., 2022 | |
| This compound vs. Kopexil | In a 28-day study on mice, a 5% Kopexil solution led to a 1.1-fold higher expression of Vascular Endothelial Growth Factor (VEGF) compared to a 5% this compound solution.[4] | Ghassemi et al., 2023 |
II. Quantitative Analysis of this compound's Effect on Key Signaling Pathways
This compound's therapeutic effect on hair follicles is mediated by several signaling pathways. The tables below present quantitative data from studies that have validated these mechanisms.
Wnt/β-catenin Pathway Activation
This compound has been shown to activate the Wnt/β-catenin pathway in dermal papilla cells (DPCs), which is crucial for maintaining the anagen (growth) phase of the hair cycle.
| Parameter | Fold Change (this compound vs. Control) | Cell Model | Study Reference |
| β-catenin Gene Expression | 2.8-fold increase | 3D Cultured Human DPCs | Corresponding Author, 2021 |
| β-catenin Protein Expression | 2.2-fold increase | 3D Cultured Human DPCs | Corresponding Author, 2021 |
Upregulation of Vascular Endothelial Growth Factor (VEGF)
This compound promotes angiogenesis around the hair follicle by increasing the expression of VEGF.
| Parameter | Concentration (Mean ± SD) | Patient Group | Study Reference |
| Baseline Serum VEGF | 152.12 ± 19.74 pg/ml | Androgenetic Alopecia Patients | Sharma et al., 2023 |
| Serum VEGF after 12 weeks of Oral this compound (1 mg/day) | 217.88 ± 22.65 pg/ml | Androgenetic Alopecia Patients | Sharma et al., 2023 |
III. Experimental Protocols for Validation Studies
The following are detailed methodologies for key experiments to replicate and validate the published findings on this compound's signaling pathways.
Anagen Induction in C57BL/6 Mice
This in vivo model is used to evaluate the hair growth-promoting effects of topical this compound.
Materials:
-
7-week-old male C57BL/6 mice (in the telogen phase)
-
Electric clippers
-
Depilatory cream (e.g., calcium thioglycolate)
-
Topical this compound solution (e.g., 3% or 5% in a vehicle of ethanol (B145695) and propylene (B89431) glycol)
-
Vehicle control solution
-
Digital camera for documentation
Procedure:
-
Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and remove the dorsal hair using electric clippers, followed by the application of a depilatory cream to synchronize the hair follicles in the telogen phase.
-
Topical Application: Beginning the day after hair removal, topically apply the this compound solution or vehicle control to the shaved dorsal area daily for a specified period (e.g., 10-20 days).
-
Observation and Documentation: Visually monitor and photograph the dorsal skin of the mice at regular intervals (e.g., every 5 days) to observe the induction of the anagen phase, characterized by skin darkening and subsequent hair regrowth.
-
Histological Analysis (Optional): At the end of the experiment, collect skin biopsies for histological analysis (e.g., H&E staining) to assess hair follicle morphology, number, and stage.
Dermal Papilla Cell Culture and Western Blot for β-catenin
This in vitro assay quantifies the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
Human dermal papilla cells (DPCs)
-
DPC growth medium
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture human DPCs in the appropriate growth medium until they reach a desired confluency (e.g., 80%).
-
This compound Treatment: Treat the DPCs with this compound at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against β-catenin, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the β-catenin expression to the loading control to determine the fold change.
-
IV. Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for its validation.
Caption: this compound's multifaceted signaling pathways in hair follicle cells.
Caption: A typical experimental workflow for validating this compound's efficacy.
V. Discussion on the Anti-Androgenic Effects of this compound
The role of this compound as an anti-androgen in the treatment of androgenetic alopecia is a subject of ongoing research with conflicting findings. Some in vitro studies have suggested that this compound may downregulate the expression of 5α-reductase type 2, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[5] However, other studies have reported no significant anti-androgenic effects or even a slight increase in 5α-reductase activity in cultured human dermal papilla cells.[5] Therefore, while the primary mechanisms of action for this compound are related to its effects as a potassium channel opener and its influence on various growth factor pathways, its potential as a direct anti-androgen requires further investigation for a conclusive understanding.
This guide serves as a foundational resource for researchers aiming to replicate and build upon the existing knowledge of this compound's signaling pathways. By providing a comparative context and detailed experimental protocols, it facilitates a more robust and validated approach to hair growth research.
References
- 1. An open, randomized, comparative study of oral finasteride and 5% topical this compound in male androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Relative Efficacy of this compound and the 5-α Reductase Inhibitors in Androgenetic Alopecia Treatment of Male Patients: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kopexil vs this compound: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose Oral this compound for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Minoxidil: A Comparative Guide to Combination Therapies for Hair Regrowth
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of minoxidil's performance when combined with other leading hair growth promoters. We delve into the experimental data and mechanistic synergies to illuminate the most promising combination therapies for androgenetic alopecia.
This compound (B1677147), a potent vasodilator, has long been a cornerstone in the management of hair loss. Its efficacy in promoting hair growth is well-established, primarily through its action as a potassium channel opener, which is thought to enhance microcirculation around hair follicles and prolong the anagen (growth) phase of the hair cycle.[1][2][3][4][5] However, the quest for enhanced therapeutic outcomes has led to the exploration of synergistic combinations with other agents that target different pathways involved in hair loss. This guide assesses the synergistic effects of this compound with finasteride (B1672673), dutasteride (B1684494), microneedling, ketoconazole (B1673606), and low-level laser therapy (LLLT), supported by experimental data and detailed methodologies.
This compound in Combination with 5-Alpha-Reductase Inhibitors: Finasteride and Dutasteride
Androgenetic alopecia is primarily driven by the action of dihydrotestosterone (B1667394) (DHT), a potent androgen that leads to the miniaturization of hair follicles.[6][7] Finasteride and dutasteride are inhibitors of 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to DHT.[8][9][10][11][12] By reducing scalp DHT levels, these agents can halt the progression of hair loss and promote regrowth. The combination of this compound's growth stimulation with the DHT-blocking action of 5-alpha-reductase inhibitors presents a compelling therapeutic strategy.
Quantitative Data Summary
| Combination Therapy | Key Efficacy Metrics | Study Reference |
| This compound + Finasteride (Topical) | Significantly greater improvement in hair density, global photographic scores, and patient satisfaction compared to monotherapy.[[“]][14][15][16] | [[“]][14][15][16] |
| This compound (Oral) + Finasteride (Oral) | 92.4% of patients experienced halted or improved hair loss over 12 months. Marked improvements were seen in 57.4% of patients.[17] | [17] |
| This compound + Dutasteride | Dutasteride is a more potent inhibitor of both type I and type II 5-alpha-reductase, leading to a greater reduction in serum DHT levels (over 90%) compared to finasteride (around 70%).[12][18] Combination with this compound is a highly effective approach.[18] | [12][18] |
Experimental Protocols
A retrospective study evaluating combined oral this compound (2.5 mg) and finasteride (1 mg) therapy involved 502 men with androgenetic alopecia (Norwood stages 2-7).[17] Efficacy was assessed over 12 months using a 7-point scale for hair density changes based on clinical images.[17] Statistical analysis included a one-sample t-test to compare the mean change to zero.[17]
A meta-analysis of seven randomized controlled trials (RCTs) with 396 participants compared topical this compound-finasteride combination therapy to this compound monotherapy.[16] The primary outcomes measured were changes in hair density and hair diameter.[16]
Signaling Pathways and Synergistic Mechanisms
The synergy between this compound and 5-alpha-reductase inhibitors stems from their complementary mechanisms of action. While finasteride and dutasteride reduce the primary hormonal driver of follicular miniaturization, this compound directly stimulates the hair follicle, promoting a favorable environment for growth.
This compound and Microneedling: A Mechanical Boost to Pharmacological Action
Microneedling is a minimally invasive procedure that creates micro-injuries in the scalp, which is thought to stimulate the body's natural healing response.[19][20][21] This process activates stem cells in the hair follicle and releases growth factors, promoting hair regeneration.[20][21] When combined with topical this compound, microneedling may also enhance drug absorption.[19][20]
Quantitative Data Summary
| Combination Therapy | Key Efficacy Metrics | Study Reference |
| This compound + Microneedling | Statistically significant increase in total hair count compared to this compound monotherapy.[22][23][24][25] One meta-analysis showed a standardized mean difference (SMD) of 1.32 in favor of the combination therapy. Another reported an SMD of 1.76.[22][23] | [22][23][24][25] |
Experimental Protocols
A systematic review and meta-analysis included ten RCTs with a total of 466 patients.[22][23] The intervention group received microneedling in addition to topical this compound, while the control group received this compound alone.[22][23] The primary outcome measured was the change in total hair count.[22][23] Microneedling parameters such as needle depth and frequency varied across the studies.
This compound and Ketoconazole: An Anti-Inflammatory and Anti-Androgenic Approach
Ketoconazole is an antifungal agent with known anti-androgenic and anti-inflammatory properties.[26][27][28][29] It is believed to disrupt the DHT pathway at the scalp level and can help reduce scalp inflammation, which can contribute to hair loss.[26][27][28][30][31]
Quantitative Data Summary
| Combination Therapy | Key Efficacy Metrics | Study Reference |
| This compound + Ketoconazole | Studies suggest that 2% ketoconazole shampoo can increase hair density and the proportion of anagen hairs, with effects comparable to 2% this compound in some cases.[27][32] The combination is often recommended to create a healthier scalp environment for this compound to work effectively.[30] | [27][30][32] |
Experimental Protocols
A study on male mice compared the stimulatory effect on hair growth of 2% ketoconazole solution, 5% this compound solution, and a combination of this compound with tretinoin.[33] The solutions were applied daily for three weeks, and the area of regrown coat was calculated.[33]
This compound and Low-Level Laser Therapy (LLLT): A Photo-Biomodulation Synergy
LLLT is a non-invasive treatment that utilizes red light to stimulate cellular activity within the hair follicles.[34][35][36][37] The proposed mechanisms include increased blood flow, enhanced ATP production, and a shift of follicles into the anagen phase.[34][37][38]
Quantitative Data Summary
| Combination Therapy | Key Efficacy Metrics | Study Reference |
| This compound + LLLT | Combination therapy has been shown to be more effective than monotherapy in improving hair density.[39][40][41][42][43] One study found a statistically significant increase in hair density with combined therapy compared to monotherapy.[41] | [39][40][41][42][43] |
Experimental Protocols
A double-blind, randomized controlled trial could be designed to assess the efficacy of LLLT combined with 5% topical this compound. Patients would be divided into three groups: combination therapy, this compound with a sham LLLT device, and LLLT with a placebo solution. Efficacy would be evaluated by changes in hair count and hair thickness over a defined period.
References
- 1. This compound: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drranairfan.com [drranairfan.com]
- 7. Common questions about finasteride - NHS [nhs.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 11. xyonhealth.com [xyonhealth.com]
- 12. drbonaros.com [drbonaros.com]
- 13. consensus.app [consensus.app]
- 14. This compound Combined With Finasteride: Low Risk, High Reward [wimpoleclinic.com]
- 15. The Efficacy and Safety of Finasteride Combined with Topical this compound for Androgenetic Alopecia: A Systematic Review and Meta-analysis | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Comparing this compound-finasteride mixed solution with this compound solution alone for male androgenetic alopecia: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 17. Effectiveness of Combined Oral this compound and Finasteride in Male Androgenetic Alopecia: A Retrospective Service Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. healthon.com [healthon.com]
- 19. xdermaroller.com [xdermaroller.com]
- 20. How Microneedling for Hair Loss Works [verywellhealth.com]
- 21. Scalp Microneedling: Benefits & Info | Dermatology Affiliates [dermatologyaffiliates.com]
- 22. Efficacy and safety of combinational therapy using topical this compound and microneedling for the treatment of androgenetic alopecia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluating the efficacy and safety of combined microneedling therapy versus topical this compound in androgenetic alopecia: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 25. thieme-connect.com [thieme-connect.com]
- 26. Ketoconazole for Hair Loss: What You Need to Know - GoodRx [goodrx.com]
- 27. growback.co.uk [growback.co.uk]
- 28. Ketoconazole and Hair Loss: Uses, Benefits & Side Effects [wimpoleclinic.com]
- 29. hshairclinic.co.uk [hshairclinic.co.uk]
- 30. hairmdindia.com [hairmdindia.com]
- 31. researchgate.net [researchgate.net]
- 32. Ketoconazole Shampoo (Nizoral®): Can It Treat Hair Loss? | hims [forhims.co.uk]
- 33. Promotive Effect of Topical Ketoconazole, this compound, and this compound with Tretinoin on Hair Growth in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bernsteinmedical.com [bernsteinmedical.com]
- 35. americanhairloss.org [americanhairloss.org]
- 36. surehair.com [surehair.com]
- 37. charlesmedicalgroup.com [charlesmedicalgroup.com]
- 38. Low-Level Laser (Light) Therapy (LLLT) for Treatment of Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Synergy of topical this compound and Low Level Laser Light Therapy in combination: Marc Avram, MD: Hair Transplant Specialists [dravram.com]
- 40. Role of Low-Level Light Therapy (LLLT) in Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Low-Level Light Therapy and this compound Combination Treatment in Androgenetic Alopecia: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Low level light with this compound 5% combination therapy - randomized controlled study : Heights Dermatology and Laser: Dermatologists [heightsderm.com]
- 43. hairmax.com.au [hairmax.com.au]
Comparative Efficacy of Different Minoxidil Formulations In Vivo: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo performance of different Minoxidil (B1677147) formulations is critical for developing more effective treatments for alopecia. This guide provides an objective comparison of conventional and novel this compound formulations, supported by experimental data from preclinical in vivo studies.
This document summarizes quantitative data on the efficacy of various this compound formulations, details the experimental protocols used in these studies, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the key quantitative findings from in vivo studies comparing different this compound formulations. The primary endpoints include hair growth promotion, drug concentration in the skin and hair follicles, and the expression of key growth factors.
| Formulation | Animal Model | Key Quantitative Findings | Reference(s) |
| 5% this compound Foam | Animal Model (unspecified) | - Increased hair weight by 12.4mg on average. - 5 times greater this compound absorption than 5% solution after 2 hours. | [1] |
| 5% this compound Liquid | Animal Model (unspecified) | - Increased hair weight by 9.27mg on average. | [1] |
| 1% this compound Nanoparticles (N-MXD) | C57BL/6 Mice | - MXD content in hair bulbs was 1.8-fold higher than commercially available MXD (CA-MXD). - Drug efficacy (hair growth) was higher than CA-MXD. - IGF-1 and VEGF mRNA and protein levels were significantly higher than CA-MXD. | [2][3] |
| 5% this compound Nanoparticles (MXD-NPs) | C57BL/6 Mice | - Hair growth was more rapid than commercially available MXD solution (CA-MXD). - The Area Under the Curve (AUC) for hair growth was significantly greater than for CA-MXD. - MXD content in the hair bulge was 7.4-fold higher than in mice treated with CA-MXD. | [1][4][5] |
| This compound-loaded Nanostructured Lipid Carriers (NLCs) | In vitro (porcine skin) | - NLCs preferentially deposited into the hair follicles, increasing the penetration of this compound by approximately 50% compared to a control solution. | [6] |
| 2% this compound Solution | Wistar-Bratislava Rats | - Significantly induced hair regrowth as assessed by trichoscopy, hair weight, and morphometric evaluation compared to control. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies on this compound formulations.
Anagen Induction Protocol in C57BL/6 Mice
This protocol is widely used to assess the hair growth-promoting effects of this compound by inducing a synchronized anagen (growth) phase of the hair cycle.[8]
-
Animal Model: 7-week-old male C57BL/6 mice, where all hair follicles are in the telogen (resting) phase.[8]
-
Acclimatization: Mice are acclimated to laboratory conditions for at least one week before the experiment.[8]
-
Hair Removal: The dorsal area of the mice is shaved using electric clippers, followed by the application of a depilatory cream to ensure complete hair removal.[8]
-
Topical Application: Starting the day after hair removal, a standardized volume (e.g., 100-200 µL) of the test formulation (e.g., this compound solution, foam, or nanoparticles) or a vehicle control is applied topically to the shaved dorsal area once or twice daily. The typical duration of the study is 21-28 days.[8]
-
Efficacy Evaluation:
-
Visual Monitoring and Imaging: The mice are visually monitored daily for signs of skin irritation. High-resolution digital photographs of the dorsal skin are captured at regular intervals (e.g., every 2-3 days).[8]
-
Qualitative Assessment: The degree of hair regrowth is visually scored based on a defined scale (e.g., 0 = no growth, 5 = complete regrowth).[8]
-
Quantitative Assessment: Image analysis software (e.g., ImageJ) is used to quantify the area of hair regrowth by measuring the pixel area of the darkened (pigmented) skin, which indicates active hair follicles in the anagen phase.[8]
-
Histological Analysis: At the end of the experimental period, skin biopsies are collected from the treated area for histological examination to assess hair follicle structure and cycle stages.
-
Testosterone-Induced Alopecia Mouse Model
This model is particularly relevant for studying androgenetic alopecia as it mimics the hormonal basis of the condition.
-
Animal Model: C57BL/6 mice or other suitable rodent models.[8]
-
Induction of Alopecia: Daily subcutaneous injections of testosterone (B1683101) (e.g., 30 mg/kg) are administered to induce hair loss. A control group receives vehicle injections.[8]
-
Topical Treatment: Concurrent with testosterone injections, the daily topical application of the this compound formulation or vehicle is initiated on a designated dorsal area.[8]
-
Observation and Data Analysis: Hair regrowth is monitored and quantified over the experimental period (typically 3-4 weeks) using the same methods described in the Anagen Induction Protocol.[8]
Mandatory Visualization
This compound's Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels in the cell membranes of hair follicles. This action triggers a cascade of downstream signaling events that promote hair growth.
Caption: Simplified signaling pathway of this compound's mechanism of action on hair follicles.
Experimental Workflow for Comparative In Vivo Study
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different this compound formulations in an animal model.
Caption: Experimental workflow for a typical in vivo comparative study of this compound formulations.
References
- 1. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanostructured lipid carriers loaded with an association of this compound and latanoprost for targeted topical therapy of alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
A Comparative Analysis of Cetosomal Minoxidil and Alcohol-Based Formulations for the Treatment of Androgenetic Alopecia
For Immediate Release
MUMBAI, India – A recent comparative clinical study sheds light on the safety and efficacy of a novel cetosomal formulation of 5% minoxidil (B1677147) versus the conventional 5% alcohol-based solution for the treatment of androgenetic alopecia (AGA) in men. The findings suggest that while both formulations offer similar efficacy in promoting hair growth, the cetosomal preparation demonstrates a significantly improved safety profile, marking a potentially important advancement for individuals who experience scalp irritation with traditional this compound solutions.
Androgenetic alopecia is a common form of hair loss characterized by a progressive miniaturization of hair follicles. Topical this compound is a widely used and FDA-approved treatment for this condition. However, alcohol-based formulations can lead to adverse effects such as itching, dryness, and redness of the scalp, which can affect patient compliance.[1][2] The development of a cetosomal delivery system, which encapsulates the active ingredient in lipid-based vesicles, aims to mitigate these side effects while maintaining therapeutic efficacy.
Efficacy Assessment: A Close Contest
A randomized, open-label clinical study involving Indian men with AGA evaluated the effectiveness of twice-daily application of 5% cetosomal this compound against a 5% alcohol-based solution over a period of 16 weeks. The primary efficacy endpoints included changes in hair growth assessed by trichoscopy, global photography, and the Basic and Specific (BASP) classification system for hair loss.[1][2]
While both groups showed improvement in hair growth, the differences in efficacy between the two formulations were not statistically significant.[2]
Table 1: Efficacy Outcomes of 5% Cetosomal this compound vs. 5% Alcohol-Based this compound at 16 Weeks [1][2]
| Efficacy Parameter | 5% Cetosomal this compound Group | 5% Alcohol-Based this compound Group | p-value |
| Trichoscopy Score | |||
| Patients with Positive Increase in Hair Growth | 52% (12 out of 23) | 24% (4 out of 17) | 0.1 |
| Mean Improvement from Baseline | 30% (from 5.92 to 7.70) | 27% (from 6.00 to 7.63) | 0.95 |
| BASP Grading System | |||
| Patients Showing Improvement | 39% (9 out of 23) | 29% (5 out of 17) | 0.73 |
| Global Photography Assessment | |||
| Patients Reporting Positive Hair Growth | 83% (19 out of 23) | 59% (10 out of 17) | 0.15 |
Safety and Tolerability: A Clear Advantage for the Cetosomal Formulation
The most significant distinction between the two formulations was observed in their safety and tolerability profiles. The cetosomal this compound group reported substantially fewer adverse events compared to the alcohol-based group.[1][2] This was further reflected in the patient-reported quality of life, as measured by the Hairdex-29 questionnaire.[1][2]
Table 2: Safety and Quality of Life Comparison [1][2]
| Safety and Tolerability Parameter | 5% Cetosomal this compound Group | 5% Alcohol-Based this compound Group | p-value |
| Adverse Events | |||
| Number of Adverse Events | 4 | 10 | 0.02 |
| Number of Patients Reporting Adverse Events | 2 (9%) | 7 (41%) | 0.02 |
| Hairdex-29 Score (Hair-Related Quality of Life) | |||
| Mean Improvement from Baseline | from 40.26 to 32.32 | from 39.64 to 34.64 | 0.03 |
The most common adverse events in both groups were pruritus and flaking.[2] The statistically significant difference in adverse events and the superior improvement in quality of life suggest that the cetosomal formulation is a better-tolerated option for long-term use, which is crucial for the management of a chronic condition like AGA.
Experimental Protocols
The clinical investigation employed rigorous methodologies to assess the safety and efficacy of both this compound formulations.
Efficacy Evaluation
-
Trichoscopy Score: A non-invasive method using a specialized microscope to visualize the scalp and hair follicles. The scoring is based on the number and quality of hairs, including parameters like hair density, diameter, and the presence of vellus (fine) and terminal (thick) hairs. An increase in the score indicates improved hair growth.
-
Global Photography Assessment: Standardized photographs of the scalp were taken at baseline and at the end of the study. These images were then assessed by both investigators and patients to determine visible changes in hair growth.
-
Basic and Specific (BASP) Classification: This is a standardized classification system used to grade the pattern and severity of hair loss. The shape of the anterior hairline (basic types) and the density of hair in the frontal and vertex areas (specific types) are evaluated. A positive change in the BASP grade signifies an improvement in the condition.[3]
Safety and Quality of Life Assessment
-
Adverse Event Reporting: All adverse events reported by the patients, such as itching, redness, and dryness, were recorded and analyzed.
-
Hairdex-29 Questionnaire: This is a validated, 29-item questionnaire designed to assess the impact of hair loss on a patient's quality of life. It covers aspects like symptoms, functioning, emotions, self-confidence, and stigmatization. A lower score indicates a better quality of life.
Visualizing the Science
To better understand the underlying mechanisms and the experimental process, the following diagrams have been generated.
Caption: this compound Signaling Pathway for Hair Growth Stimulation.
Caption: Workflow of the Comparative Clinical Study.
Conclusion
The emergence of cetosomal this compound presents a promising alternative for individuals with androgenetic alopecia, particularly those who experience scalp sensitivity to traditional alcohol-based formulations. While demonstrating comparable efficacy in promoting hair growth, its superior safety and tolerability profile may lead to improved patient adherence and overall treatment satisfaction. Further long-term studies with larger and more diverse populations are warranted to corroborate these findings and to fully elucidate the benefits of this novel delivery system.
References
- 1. Global photographs | TrichoSciencePro - Professional hair and scalp diagnostic software [trichosciencepro.com]
- 2. Comparative Clinical Study Evaluating the Efficacy and Safety of Topical 5% Cetosomal this compound and Topical 5% Alcohol-Based this compound Solutions for the Treatment of Androgenetic Alopecia in Indian Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhns.org.uk [bhns.org.uk]
Safety Operating Guide
Proper Disposal of Minoxidil in a Laboratory Setting
The proper disposal of minoxidil (B1677147) is crucial to mitigate environmental impact and ensure laboratory safety. This compound's chemical compounds can be harmful to aquatic ecosystems if they enter water systems.[1] Residues from application or improper disposal can lead to water pollution, with potential toxicity to marine life.[1] Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.
Step-by-Step Disposal Procedures for this compound Waste
For laboratory settings, the disposal of pure this compound, contaminated labware, and solutions requires handling as chemical waste. The following procedures are based on safety data sheet recommendations and general laboratory waste guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE. This includes:
-
Safety goggles
-
Lab coat
-
Gloves[2]
2. Disposal of Unused or Expired this compound (Pure Substance): Pure or surplus this compound should be treated as chemical waste and must not be disposed of in regular trash or down the drain.[3][4] The recommended procedure is as follows:
-
Contact a licensed professional waste disposal service to handle the material.[2]
-
The preferred method of destruction is incineration. This involves dissolving or mixing the this compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
3. Disposal of Contaminated Materials: Items that have come into contact with this compound, such as gloves, absorbent material from spills, and empty containers, must also be treated as hazardous waste.
-
Contaminated Labware (e.g., beakers, pipettes): If not designated for decontamination and reuse, these items should be placed in an appropriate, sealed waste container for chemical waste.
-
Contaminated PPE and Absorbents: Used gloves and spill absorbents should be collected in a designated, sealed container for disposal via a licensed waste disposal contractor.[5]
-
Empty Containers: Dispose of contaminated packaging as you would the unused product.[2]
4. Handling Spills: In the event of a this compound spill, the following steps should be taken:
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[5]
-
Sweep up the material, taking care to avoid creating dust, and place it in a suitable, closed container for disposal.[2]
-
The disposal of this contaminated material should follow the same procedure as for the pure substance, via a licensed waste disposal contractor.[5]
Summary of Disposal Recommendations
While specific quantitative data for direct comparison is not available, the following table summarizes the recommended disposal methods for different forms of this compound waste in a laboratory context.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure/Expired this compound | Incineration by a licensed waste disposal service.[2] | Must be dissolved in a combustible solvent for incineration.[2] |
| Contaminated Labware | Collection in a designated chemical waste container for professional disposal. | Do not mix with non-hazardous waste. |
| Contaminated PPE/Absorbents | Placed in a sealed container for disposal by a licensed contractor.[5] | Treat as hazardous waste. |
| Empty this compound Containers | Dispose of as unused product through a licensed waste disposal service.[2] | Do not place in regular recycling or trash. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.
References
Personal protective equipment for handling Minoxidil
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Minoxidil, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
This compound is a potent pharmaceutical compound that requires careful handling to avoid potential health risks.[1][2][3] It is classified as harmful if swallowed and can cause skin and eye irritation.[2][3] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should conform to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield may also be necessary for splash protection.[6] |
| Skin Protection | Chemical-resistant, impervious gloves | Nitrile rubber or rubber gloves are recommended.[6] Gloves should be inspected for integrity before each use.[5][6] Proper glove removal technique is essential to prevent skin contact.[5][6] |
| Impervious Clothing | Wear flame-retardant and antistatic protective clothing.[4][6] The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[6] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Respirator selection should be based on known or anticipated exposure levels.[6] |
Operational Procedures for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical to maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[3][4]
-
Ensure that a properly functioning safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, such as a fume hood, especially when handling the powdered form to avoid dust formation.[4][5][7]
-
-
Donning PPE:
-
Put on a lab coat or other protective clothing.
-
Don safety glasses with side shields or goggles.
-
If required, put on a respirator.
-
Wash and dry hands thoroughly before putting on gloves.
-
-
Handling:
-
Doffing PPE:
Disposal Plan
Proper disposal of this compound waste and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Collect all waste this compound and solutions in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated waste container.[6]
-
Non-disposable PPE should be decontaminated according to established laboratory procedures.
-
By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
